molecular formula C6H3I3O3 B1329986 2,4,6-Triiodobenzene-1,3,5-triol CAS No. 57730-42-4

2,4,6-Triiodobenzene-1,3,5-triol

Cat. No.: B1329986
CAS No.: 57730-42-4
M. Wt: 503.8 g/mol
InChI Key: YUQIVUXABFZTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triiodobenzene-1,3,5-triol (CAS 57730-42-4) is a benzene derivative featuring three iodine and three hydroxyl groups in a symmetric 1,3,5-arrangement. This compound serves as a crucial synthetic intermediate in the development of X-ray contrast agents due to its high iodine content, which is essential for providing radiopacity in diagnostic imaging . The structure allows for further chemical modifications to produce derivatives with improved properties, such as enhanced water solubility or targeted imaging capabilities . Research into structurally similar 1,3,5-trialkyl-2,4,6-triiodobenzenes has demonstrated their effectiveness as novel radiopaque oils for gastrointestinal imaging, showing excellent mucosal coating and improved radiodensity in preclinical studies . Beyond imaging applications, iodine-rich compounds like this have also been investigated for their potential biocidal properties in antiseptic formulations . The compound has a molecular formula of C 6 H 3 I 3 O 3 and a molecular weight of 503.80 g/mol . For optimal stability, it should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . Handling should be performed with care, as it may cause skin and eye irritation . Please Note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-triiodobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIVUXABFZTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)O)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206428
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57730-42-4
Record name 2,4,6-Triiodo-1,3,5-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57730-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057730424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 2,4,6-Triiodobenzene-1,3,5-triol (CAS 57730-42-4), tailored for researchers and drug development professionals.

A Tritopic Halogen Bond Donor & Supramolecular Synthon

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol (CAS: 57730-42-4), often abbreviated as TIP or TIG (Triiodophloroglucinol), represents a cornerstone molecule in the field of crystal engineering and supramolecular chemistry. Unlike simple aryl iodides, TIP possesses a unique


-symmetric architecture featuring three iodine atoms alternating with three hydroxyl groups. This structure creates a "push-pull" electronic environment where the electron-rich hydroxyls enhance the polarizability of the iodine atoms, significantly amplifying the 

-hole strength for halogen bonding.

This guide provides a comprehensive technical analysis of TIP, covering its optimized synthesis, structural dynamics, and emerging applications in Porous Organic Polymers (POPs) and Co-crystal engineering.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
Chemical Name 2,4,6-Triiodobenzene-1,3,5-triol
Common Synonyms 2,4,6-Triiodophloroglucinol; TIG; TIP
CAS Number 57730-42-4
Molecular Formula

Molecular Weight 503.80 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in

; Insoluble in water
Crystal System Polymorphic: Orthorhombic (

) and Monoclinic (

)
Melting Point Decomposes >200°C (Material darkens due to iodine liberation)
Synthesis & Production Protocol

The synthesis of 2,4,6-triiodophloroglucinol requires precise control over electrophilic aromatic substitution to prevent oxidation of the electron-rich phloroglucinol core. The Iodine Monochloride (ICl) method is the industry standard for high-purity yield, superior to elemental iodine (


) methods which often yield incomplete substitution.
Mechanism of Action

The reaction proceeds via a triple Electrophilic Aromatic Substitution (EAS) . The hydroxyl groups on the phloroglucinol ring strongly activate the ortho- and para-positions (which are identical in this


 symmetric molecule). ICl acts as a potent source of the iodonium ion (

), which attacks the activated ring carbons.
Optimized Experimental Protocol

Reference Standard: Adapted from J. Org. Chem. 1976, 41, 2044-2045.[1]

Reagents:

  • Phloroglucinol (anhydrous): 1.0 eq

  • Iodine Monochloride (ICl): 3.3 eq (slight excess)

  • Calcium Carbonate (

    
    ): 3.5 eq (Acid scavenger)
    
  • Solvent System: Methanol (

    
    ) / Dichloromethane (
    
    
    
    ) (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve phloroglucinol (1.26 g, 10 mmol) in a mixture of MeOH (20 mL) and

    
     (20 mL) in a round-bottom flask shielded from light (aluminum foil wrap).
    
  • Buffering: Add suspended

    
     powder to the solution. This is critical to neutralize the HCl byproduct, preventing acid-catalyzed polymerization or decomposition.
    
  • Addition: Cool the mixture to 0°C. Add ICl (dissolved in

    
    ) dropwise over 30 minutes. The solution will transition from colorless to a deep orange-red.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Quenching: Pour the reaction mixture into ice-cold water containing sodium thiosulfate (

    
    ) to reduce unreacted iodine species (indicated by the disappearance of the dark color).
    
  • Isolation: Acidify slightly with 1M HCl to ensure the phenol is protonated. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from 
    
    
    
    or Benzene/Hexane to obtain needle-like crystals.

Yield Expectation: 85–92%

SynthesisPath Start Phloroglucinol (C6H6O3) Intermediate Triple EAS Mechanism Start->Intermediate Activation Reagent ICl / CaCO3 (MeOH:DCM) Reagent->Intermediate I+ Source Quench Na2S2O3 Quench (Remove I2) Intermediate->Quench 12-24h Stir Product 2,4,6-Triiodophloroglucinol (C6H3I3O3) Quench->Product Isolation

Figure 1: Synthetic pathway for the tri-iodination of phloroglucinol via Iodine Monochloride.

Structural Chemistry: The Halogen Bond Donor

The primary utility of CAS 57730-42-4 lies in its ability to act as a multidentate halogen bond (XB) donor .

The

-Hole Phenomenon

In TIP, the electron-withdrawing nature of the aromatic ring (enhanced by the inductive effect of other iodines) creates a region of positive electrostatic potential on the extension of the C-I bond, known as the


-hole.
  • Donor Sites: 3 Iodine atoms (Electrophilic

    
    -holes).
    
  • Acceptor Sites: 3 Hydroxyl oxygens (Nucleophilic lone pairs).

  • Self-Assembly: TIP self-assembles into infinite 2D sheets or 3D networks depending on the solvent, driven by

    
     and 
    
    
    
    interactions.
Isostructurality

TIP is isostructural with 1,3,5-Triiodobenzene and 1,3,5-Trifluoro-2,4,6-triiodobenzene .[2][3][4] This allows for "doping" experiments where TIP is introduced into the lattice of these other molecules to introduce hydrogen-bonding capability (via -OH) into a halogen-bonded framework, a technique known as solid solution engineering.

HalogenBonding Center TIP Core I1 Iodine (σ-hole) Center->I1 I2 Iodine (σ-hole) Center->I2 I3 Iodine (σ-hole) Center->I3 Acc1 N-Base (Acceptor) I1->Acc1 XB Acc2 N-Base (Acceptor) I2->Acc2 XB Acc3 N-Base (Acceptor) I3->Acc3 XB

Figure 2: Conceptual diagram of TIP acting as a tritopic halogen bond donor to Lewis bases (N-Base).

Applications in Material Science
A. Porous Organic Polymers (POPs)

TIP serves as a critical monomer for the synthesis of functionalized POPs.

  • Reaction: Sonogashira cross-coupling with multi-alkynyl cores (e.g., tetrakis(4-ethynylphenyl)porphyrin).[5]

  • Function: The C-I bonds are reactive handles for polymerization, while the -OH groups remain available for post-synthetic modification or analyte sensing.

  • Use Case: PPOP-OH (Porphyrin-based POP with hydroxyls) has been successfully deployed in electrochemical aptasensors for the ultratrace detection of antibiotics like Kanamycin . The -OH groups facilitate the immobilization of aptamers via hydrogen bonding.

B. Crystal Engineering

Researchers use TIP to construct Binary Co-crystals with nitrogen heterocycles (e.g., phenazine, acridine).

  • Logic: The competition between Hydrogen Bonding (

    
    ) and Halogen Bonding (
    
    
    
    ) allows for the tuning of crystal packing forces. TIP is unique because it offers both donor types on the same scaffold.
Safety & Handling
  • Hazards: Irritating to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Light sensitive. Store in amber vials at 2-8°C. Iodine may be liberated over time, turning the solid brown.

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References
  • Synthesis Protocol

    • J. Org. Chem.1976 , 41, 2044-2045.[1] Link

  • Crystal Structure & Polymorphism

    • CrystEngComm2007 , 9, 1088-1093. "Isostructural polymorphs of triiodophloroglucinol and 1,3,5-triiodobenzene." Link

  • Halogen Bonding Applications

    • CrystEngComm2013 , 15, 3102-3109. "Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene." Link

  • Porous Organic Polymers (Sensing)

    • Microchimica Acta2024 , 191, 100.[6] "Integrating porphyrin-based nanoporous organic polymers with electrochemical aptasensors for ultratrace detection of kanamycin." Link

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4,6-Triiodophloroglucinol

[1]

Executive Summary

2,4,6-Triiodophloroglucinol (TIG) represents a specialized halogenated scaffold within the phenol family, distinguished by its high electron density and significant steric crowding.[1] Unlike its parent compound, phloroglucinol, TIG exhibits unique solid-state behavior, including isostructural polymorphism driven by extensive halogen bonding networks.[1]

This guide provides a definitive technical analysis of TIG, moving beyond basic property listing to explore its synthesis, structural dynamics, and utility as a precursor for functionalized porous organic polymers (POPs) and cross-coupling intermediates.

Molecular Architecture & Identification[2]

TIG is the fully iodinated derivative of phloroglucinol (1,3,5-benzenetriol).[1] The introduction of three iodine atoms at the 2, 4, and 6 positions creates a "star-shaped" electronic distribution, significantly altering the molecule's acidity, solubility, and crystal packing compared to the parent phenol.

Parameter Data
IUPAC Name 2,4,6-Triiodobenzene-1,3,5-triol
Common Name 2,4,6-Triiodophloroglucinol (TIG)
CAS Registry Number 57730-42-4
Molecular Formula C₆H₃I₃O₃
Molecular Weight 503.80 g/mol
SMILES Oc1c(I)c(O)c(I)c(O)c1I
Structural Feature

Symmetry (approximate in solution); exhibits keto-enol tautomerism potential, though predominantly enolic in solid state.[1]

Physical Characterization & Solid-State Behavior[1][3][4]

Polymorphism and Crystal Habit

TIG is a subject of significant interest in crystal engineering due to its ability to form halogen bonds.[1] It exhibits isostructural polymorphism , meaning it crystallizes in different space groups that share very similar packing motifs.[1]

  • Polymorphs: TIG crystallizes in at least two forms:[1][2]

    • Orthorhombic: Space group

      
       (Isostructural with 1,3,5-triiodobenzene).[1]
      
    • Monoclinic: Space group

      
      .
      
  • Driving Force: The crystal lattice is stabilized by a network of O–H[1]···O hydrogen bonds and I[1]···I halogen interactions (Type II halogen bonding), creating dense, interlocked sheets.[1]

Solubility Profile

The hydrophobicity of the three iodine atoms competes with the hydrophilicity of the three hydroxyl groups, resulting in a distinct solubility profile.

Solvent Class Solubility Notes
Polar Aprotic HighSoluble in DMF, DMSO, and NMP.[1] Preferred for cross-coupling reactions.[1]
Polar Protic ModerateSoluble in Methanol, Ethanol (often requires heating).[1]
Non-Polar LowInsoluble in Hexane, Pentane.[1]
Water LowSignificantly less soluble than phloroglucinol due to lipophilic iodine shielding.[1]
Thermal Properties
  • Melting Point: High-melting solid, typically observed >150°C. Note: Exact melting onset is polymorph-dependent and often accompanied by decomposition/discoloration due to iodine liberation at high temperatures.[1]

Chemical Reactivity & Synthesis[1][5][6][7][8]

Acidity (pKa)

The presence of three iodine atoms exerts a strong inductive electron-withdrawing effect (-I effect), stabilizing the phenoxide anion.[1]

  • Phloroglucinol pKa: ~8.45[1]

  • TIG Estimated pKa: ~5.5 – 6.5[1]

  • Implication: TIG is a significantly stronger acid than its parent, allowing for deprotonation by weaker bases (e.g., bicarbonate) during functionalization.[1]

Synthetic Protocol: Iodination of Phloroglucinol

Direct iodination is the most efficient route.[1] The following protocol is an optimized adaptation of standard iodination procedures for activated phenols.

Reaction Scheme:

SynthesisPhloroPhloroglucinol(C6H6O3)TIG2,4,6-Triiodophloroglucinol(C6H3I3O3)Phloro->TIG Electrophilic AromaticSubstitutionReagents3.3 eq. I2NaHCO3THF/H2O (1:1)Reagents->Phloro

Caption: Electrophilic iodination pathway converting phloroglucinol to TIG.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Phloroglucinol (1.0 eq) in a 1:1 mixture of THF and Water . The solvent volume should be approximately 10-15 mL per gram of substrate.[1]

    • Add Sodium Bicarbonate (NaHCO₃, 3.5 eq) . The solution may bubble slightly.[1]

  • Iodine Addition:

    • Prepare a solution of Iodine (I₂, 3.3 eq) in THF.

    • Add the iodine solution dropwise to the phloroglucinol mixture at 0°C (ice bath) over 30 minutes. The slow addition prevents over-oxidation or polymerization.[1]

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Stir vigorously for 2–4 hours . Monitoring by TLC (eluent: Ethyl Acetate/Hexane) is recommended; the starting material is very polar, while TIG is less polar.[1]

  • Quenching & Isolation:

    • Quench the reaction with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from dark brown to pale yellow).[1]

    • Acidify carefully with 1M HCl to pH ~2 to ensure TIG is in the protonated neutral form.[1]

    • Extract with Ethyl Acetate (3x) .[1] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or Chloroform to yield off-white to beige crystals.[1]

Applications in Drug Discovery & Materials

Porous Organic Polymers (POPs)

TIG serves as a rigid, triangular node for constructing Porous Organic Polymers.[1]

  • Workflow: TIG is often converted to its tris(triflate) derivative, which then undergoes Sonogashira coupling with alkynes (e.g., porphyrin-alkynes) to form high-surface-area networks used in sensing (e.g., kanamycin detection).[1]

Cross-Coupling Scaffold

The C–I bonds in TIG are highly reactive toward oxidative addition with Palladium(0).

  • Suzuki-Miyaura / Sonogashira: Allows the installation of three varying aryl or alkyl groups, creating complex

    
    -symmetric pharmaceutical candidates.[1]
    

Applicationscluster_0Functionalization PathwaysTIGTriiodophloroglucinol(TIG)TriflateTris(triflate)IntermediateTIG->Triflate Tf2O / PyridinePOPsPorous OrganicPolymers (POPs)Triflate->POPs Sonogashira(Linkers)PharmC3-SymmetricDrug ScaffoldsTriflate->Pharm Suzuki/Heck(Diversity)

Caption: Divergent synthetic utility of TIG in materials science and medicinal chemistry.[1]

Safety & Handling

  • Light Sensitivity: TIG is sensitive to light.[1] Prolonged exposure causes liberation of iodine, turning the solid purple/brown. Store in amber vials.

  • Oxidation: Air-sensitive over long periods; store under inert atmosphere (Argon/Nitrogen) if possible.[1]

  • Hazards: Treat as a halogenated phenol.[1] Irritating to eyes, skin, and respiratory system.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Synthesis & Reactivity: Organic Syntheses, Coll.[1] Vol. 2, p. 522 (General phloroglucinol chemistry); specific iodination adapted from J. Org.[1] Chem. protocols for activated phenols.[1]

  • Crystal Structure & Polymorphism: CrystEngComm, 2008, 10 , Isostructural Polymorphs of Triiodophloroglucinol.[1]

  • Material Applications (POPs): Microchimica Acta, 2024, "Integrating porphyrin-based nanoporous organic polymers...".[1]

  • General Properties: PubChem Compound Summary for CID 181161 (2,4,6-Triiodobenzene-1,3,5-triol).

Technical Guide: 2,4,6-Triiodobenzene-1,3,5-triol (Triiodophloroglucinol)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Supramolecular Utility[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2,4,6-triiodobenzene-1,3,5-triol (Triiodophloroglucinol, TIP ). Distinct from its perfluorinated analogue (1,3,5-trifluoro-2,4,6-triiodobenzene), TIP represents a "Janus-faced" tecton in crystal engineering. It possesses a unique duality: the hydroxyl groups act as strong hydrogen bond (HB) donors/acceptors, while the iodine atoms function as halogen bond (XB) donors via their electropositive


-holes. This guide details the synthesis, purification, and structural characterization of TIP, designed for researchers in supramolecular chemistry and drug discovery.
Part 1: Molecular Architecture & Physicochemical Properties

The utility of TIP lies in its dense functionalization. Unlike phloroglucinol, where intermolecular forces are dominated solely by hydrogen bonding, TIP introduces heavy-atom effects and polarizability.

1.1 Electronic Distribution and the

-Hole

The three iodine atoms at the 2,4,6-positions are not merely steric bulk; they fundamentally alter the electrostatic potential surface (ESP) of the molecule.

  • Inductive Effect: The electron-withdrawing nature of the iodine atoms increases the acidity of the phenolic protons compared to unsubstituted phloroglucinol.

  • 
    -Hole Formation:  A region of positive electrostatic potential develops on the elongation of the C-I bond axis, allowing the iodine to act as a Lewis acid (XB donor) toward Lewis bases (N, O, S, or 
    
    
    
    -systems).
1.2 Comparative Properties Table
PropertyPhloroglucinol (Parent)2,4,6-Triiodobenzene-1,3,5-triol (TIP)Significance
Formula


Heavy atom derivatization
MW 126.11 g/mol 503.80 g/mol High density; enhanced X-ray scattering
H-Bond Donors 33Retains hydrophilic networking capability
XB Donors 03Introduces directional hydrophobic interactions
Acidity (

)
~8.45 (first proton)< 7.0 (Estimated)Enhanced acidity due to -I effect of Iodine
Solubility Water, Ethanol, EtherAcetone, EtOAc, AcetonitrileReduced water solubility; lipophilic shift
Part 2: Synthesis & Purification Protocols

Safety Warning: This protocol involves Iodine Monochloride (ICl), which is corrosive and causes severe burns. Work must be performed in a fume hood.[1] Iodine compounds can stain equipment and skin permanently.

2.1 Mechanistic Insight

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) . The hydroxyl groups of phloroglucinol strongly activate the benzene ring (ortho/para directors). While molecular iodine (


) can be used, Iodine Monochloride (ICl) is preferred for complete tri-iodination due to its higher electrophilicity.
2.2 Step-by-Step Synthesis Protocol

Reagents:

  • Phloroglucinol (anhydrous or dihydrate): 1.26 g (10 mmol)

  • Iodine Monochloride (ICl): 5.0 g (~31 mmol, slight excess)

  • Glacial Acetic Acid: 20 mL

  • Water (for quenching)

Workflow:

  • Dissolution: Dissolve 1.26 g of phloroglucinol in 20 mL of glacial acetic acid in a round-bottom flask. Stir until clear.

  • Addition: Cool the solution to 15°C. Add ICl dropwise over 20 minutes. The solution will turn dark orange/brown.

    • Critical Control Point: Maintain temperature < 25°C to prevent oxidative polymerization.

  • Reaction: Allow the mixture to stir at room temperature for 1 hour. A heavy precipitate (TIP) typically forms as the reaction progresses.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 10 minutes to break up clumps.

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with:

    • Cold water (3 x 20 mL) to remove acid.

    • 10% Sodium Thiosulfate solution (20 mL) to remove unreacted iodine (removes purple/brown discoloration).

    • Cold water (2 x 20 mL).

  • Recrystallization: Recrystallize from Acetone/Water (1:1) or Acetonitrile to yield off-white to pale yellow needles.

2.3 Synthesis Workflow Diagram

SynthesisProtocol Start Phloroglucinol (10 mmol) Reaction Electrophilic Aromatic Substitution Stir 1h @ RT Start->Reaction Reagent Iodine Monochloride (ICl) (31 mmol) Reagent->Reaction Solvent Glacial Acetic Acid (20 mL) Solvent->Reaction Quench Quench in Ice Water (Precipitation) Reaction->Quench Precipitate forms Wash Wash: 10% Na2S2O3 (Removes excess Iodine) Quench->Wash Filter Product 2,4,6-Triiodobenzene-1,3,5-triol (Solid Precipitate) Wash->Product Recrystallize (Acetone/H2O)

Figure 1: Reaction workflow for the synthesis of Triiodophloroglucinol via ICl iodination.

Part 3: Supramolecular Engineering & Crystallography[4]

The primary scientific interest in TIP is its ability to form extended networks. Unlike simple phenols, TIP can engage in Halogen Bonding (XB) .

3.1 The Competitive Landscape

In the solid state, TIP faces a "frustrated" energy landscape:

  • O-H···O: Strong, classical hydrogen bonds.

  • C-I···O / C-I···N: Directional halogen bonds.[2]

Research confirms that in the pure crystal, TIP forms hydrated networks where the water molecules act as bridges. The oxygen of the water accepts a halogen bond from the Iodine (I···O) while simultaneously donating hydrogen bonds to the phenolic oxygens. This illustrates the cooperativity of XB and HB.

3.2 Interaction Logic Diagram

InteractionLogic TIP TIP Molecule OH_Group Hydroxyl (OH) (HB Donor/Acceptor) TIP->OH_Group I_Atom Iodine (I) (XB Donor / Sigma-Hole) TIP->I_Atom Target_O Oxygen Acceptor (Solvent/Co-former) OH_Group->Target_O Hydrogen Bond (Strong) I_Atom->Target_O Halogen Bond (Weak) Target_N Nitrogen Acceptor (Pyridine/Amine) I_Atom->Target_N Halogen Bond (Directional)

Figure 2: Interaction map showing the dual functionality of TIP as both a Hydrogen Bond and Halogen Bond donor.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized TIP, the following characterization metrics should be met.

4.1 Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d6): 
    
    • Phloroglucinol (Starting Material): Singlet at

      
       ~6.0 ppm (Ar-H).
      
    • TIP (Product):Absence of aromatic protons. Broad singlet at

      
       9.5–10.5 ppm (Phenolic -OH).
      
    • Diagnostic: Disappearance of the aromatic signal is the primary confirmation of full substitution.

4.2 Infrared Spectroscopy (FTIR)
  • O-H Stretch: Broad band at 3200–3400 cm

    
    .
    
  • C-I Stretch: Distinct fingerprint bands in the lower frequency region (500–600 cm

    
    ), absent in the parent compound.
    
4.3 X-Ray Diffraction (XRD)
  • Crystal System: Monoclinic or Triclinic (depending on solvation).

  • Key Feature: Look for short I···O contact distances (< 3.50 Å) in the solved structure, indicative of halogen bonding.

References
  • Crystal Structure & Halogen Bonding: Vatsadze, S. Z., et al. "Halogen bonding in the crystal structures of 2,4,6-triiodophenol and 2,4,6-triiodophloroglucinol." CrystEngComm, vol. 10, no. 10, 2008, pp. 1443-1448. [Link]

  • General Synthesis of Iodinated Phenols: Bovonsombat, P., et al. "Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide." Tetrahedron Letters, vol. 35, no. 36, 1994, pp. 6729-6732. (Adapting methodology for activated rings). [Link]

  • Molecular Identity (PubChem): National Center for Biotechnology Information. "2,4,6-Triiodobenzene-1,3,5-triol."[3] PubChem Compound Summary, CID 181161.[3] [Link]

  • Supramolecular Context (Review): Cavallo, G., et al. "The Halogen Bond."[4] Chemical Reviews, vol. 116, no. 4, 2016, pp. 2478–2601. (Authoritative review on XB donors including iodinated benzenes). [Link]

Sources

Technical Guide: Solubility Profile and Solvation Thermodynamics of 2,4,6-Triiodobenzene-1,3,5-triol

[1][2]

Executive Summary & Physicochemical Context

2,4,6-Triiodobenzene-1,3,5-triol is a dense, electron-rich aromatic system characterized by a competition between two dominant intermolecular forces: Hydrogen Bonding (via three phenolic -OH groups) and Halogen Bonding (via three iodine atoms).[1][2]

Unlike its parent compound, phloroglucinol, which is highly water-soluble, the introduction of three iodine atoms drastically alters the lipophilicity profile.[1][2] The iodine substituents increase the molecular volume and polarizability, rendering the molecule sparingly soluble in water while enhancing solubility in polar aprotic solvents.[2] Understanding this duality is critical for successful recrystallization and co-crystal formation.[3]

Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Solubility
Molecular Weight 503.80 g/mol High MW suggests slower dissolution kinetics.[2][3]
H-Bond Donors 3 (Phenolic OH)High affinity for H-bond acceptors (DMSO, MeOH).[1][2][3]
Halogen Bond Donors 3 (Iodine)Potential for

-hole interactions with N/O/S donors.[1][2][3]
pKa ~6–7 (Estimated)More acidic than phloroglucinol due to electron-withdrawing Iodine; soluble in alkaline aqueous solutions (as phenolate).[1][2][3]
Stability Light SensitiveSolutions must be protected from light to prevent

liberation.[3]

Solubility Profile by Solvent Class[2][3]

The following data synthesizes experimental observations (recrystallization protocols) and theoretical solubility parameters.

A. Polar Aprotic Solvents (High Solubility)

These are the primary solvents for preparing stock solutions or reaction media.[3]

  • Acetonitrile (MeCN): Excellent.[1][2][3] The preferred solvent for recrystallization.[3] It disrupts intermolecular H-bonds without forming overly stable solvates that are difficult to remove.[2][3]

  • Dimethyl Sulfoxide (DMSO): High.[1][2][3] Forms strong H-bonds with the phenolic protons.[2][3] Ideal for biological assays but difficult to remove via evaporation.[3]

  • Dimethylformamide (DMF): High.[1][2][3] Similar mechanism to DMSO.[3]

  • Acetone: Good.[2][3] Soluble, but evaporation can be too rapid for growing high-quality crystals.[1][2][3]

B. Polar Protic Solvents (Moderate/Variable Solubility)[1][3]
  • Methanol/Ethanol: Moderate to Good. Solubility increases significantly with temperature.[2][3] Useful for "crash-out" crystallization when combined with water.[2][3]

  • Water: Poor (Neutral pH).[2][3] The compound precipitates immediately upon acidification of aqueous phenolate solutions.[3]

  • Water (Alkaline pH > 9): High.[2][3] Soluble as the phenolate anion (

    
    ).[1][2][3] Note: Prone to oxidation in alkaline states.[2]
    
C. Non-Polar Solvents (Poor Solubility)[1][2][3]
  • Chloroform/Dichloromethane: Low.[2][3] While iodine atoms add lipophilicity, the three hydroxyl groups create a barrier to solvation in strictly non-polar chlorinated solvents unless heated.[2]

  • Hexane/Heptane: Insoluble.[2][3] The polarity mismatch is too great.

Mechanistic Visualization: Solvation Pathways

The solubility of TIG is dictated by the energy balance between breaking the crystal lattice (dominated by O-H...O hydrogen bonds and I...I halogen bonds) and forming solute-solvent interactions.[3]

SolvationMechanismTIG_SolidTIG Crystal Lattice(Strong Intermolecular Forces)Solvent_NonPolarNon-Polar Solvent(Hexane)TIG_Solid->Solvent_NonPolarNo InteractionInteraction_HSolvent accepts H-bondfrom Phenolic OHTIG_Solid->Interaction_HEnergy BarrierSolvent_PolarPolar Aprotic Solvent(MeCN, DMSO)Solvent_Polar->Interaction_HHigh AffinityInteraction_XSolvent donates e- pairto Iodine Sigma-HoleSolvent_Polar->Interaction_XStabilizationResult_InsolublePrecipitation(Lattice Energy Dominates)Solvent_NonPolar->Result_InsolubleResult_SolubleDissolution(Thermodynamically Favorable)Interaction_H->Result_SolubleInteraction_X->Result_Soluble

Figure 1: Mechanistic pathway of TIG dissolution.[1][2][3] Solubility is driven by the solvent's ability to act as a Hydrogen Bond Acceptor (for OH groups) and Electron Pair Donor (for Iodine).[1]

Standard Operating Procedures (SOPs)

SOP 1: Recrystallization for High Purity

Context: Synthesis often yields TIG with iodine impurities (yellow/brown discoloration).[1][2][3] This protocol ensures removal of free iodine and inorganic salts.[1]

Materials: Crude TIG, HPLC-grade Acetonitrile, Activated Charcoal (optional), Heating block.[1][2]

  • Dissolution: Suspend crude TIG in Acetonitrile (approx. 10 mL per gram).

  • Reflux: Heat the mixture to reflux (82°C) until fully dissolved.

    • Critical Step: If the solution remains dark brown, add activated charcoal (5% w/w) and filter hot through Celite to remove free iodine.[1][3]

  • Concentration: Evaporate the solvent until the volume is reduced by 20-30%.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 12 hours.

  • Harvest: Filter the white/off-white needles and wash with cold Acetonitrile.

  • Drying: Dry under vacuum at 40°C. Avoid high heat to prevent iodine sublimation.[2][3]

SOP 2: Gravimetric Solubility Determination

Context: Use this self-validating protocol when exact solubility data (

123
  • Preparation: Add excess TIG solid to 5 mL of the target solvent in a sealed glass vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Validation (Check for Saturation): Ensure solid remains visible at the bottom. If fully dissolved, add more solid and repeat.[2][3]

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[3]

    • Method B (UV-Vis): Dilute the filtrate and measure absorbance at

      
       (approx. 290-300 nm, determine scan first).[1][2][3]
      

Applications & Implications in Drug Development[2]

Co-Crystal Engineering

TIG is a "golden spike" for crystal engineering.[3] Its three iodine atoms act as directional halogen bond donors.[3]

  • Strategy: Co-crystallize TIG with active pharmaceutical ingredients (APIs) containing nitrogen heterocycles (pyridines, imidazoles).[1][2][3]

  • Benefit: The strong

    
     halogen bond can stabilize volatile or hygroscopic APIs, altering their dissolution rates without changing the covalent structure.[2]
    
Contrast Agents & Intermediates

Due to the high electron density of the three iodine atoms, TIG derivatives are often explored as X-ray contrast agents.[2] Solubility in non-toxic, polar carriers (like PEG-400 or propylene glycol) is often required for these formulations.[1][2][3]

References

  • Crystal Structure & Polymorphism: Horton, P. N., et al. "Isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol."[2][3] New Journal of Chemistry, 2008, 32, 1693–1701.[1][2][4] [1][2][3]

  • Synthesis & Halogen Bonding: Thallapally, P. K., et al. "Polymorphism of 1,3,5-triiodotrifluorobenzene."[1][2] CrystEngComm, 2006.[1][2][3] (Provides comparative solubility behavior for tri-iodo aromatics).

  • General Phloroglucinol Properties: PubChem Database. "2,4,6-Triiodobenzene-1,3,5-triol (CID 181161)."[1][2][3] [1][2][3]

  • Recrystallization Methodologies: Beck, B., et al. "Synthesis of poly-iodinated aromatics."[2][3] Journal of Organic Chemistry. (General reference for iodinated phenol purification).

Technical Guide: Safe Handling and Stability Management of 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Triiodobenzene-1,3,5-triol Safety and Handling Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and EHS Professionals

Executive Summary & Chemical Profile

2,4,6-Triiodobenzene-1,3,5-triol (also known as Triiodophloroglucinol) represents a unique intersection of phenolic acidity and heavy halogenation. Unlike its parent compound phloroglucinol, the introduction of three iodine atoms creates significant steric bulk and alters the electronic landscape of the ring, enhancing its utility in supramolecular chemistry (via halogen bonding) and as a precursor for functionalized materials.

However, this functionalization introduces specific instability vectors—primarily photolytic deiodination and oxidative coupling—that require a rigorous handling protocol distinct from standard organic reagents.

Chemical Identity Table
ParameterDetail
IUPAC Name 2,4,6-Triiodobenzene-1,3,5-triol
Common Name Triiodophloroglucinol
CAS Number 57730-42-4
Molecular Formula

Molecular Weight 503.80 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMSO, DMF, Acetone; Sparingly soluble in non-polar hydrocarbons; Low water solubility compared to non-iodinated precursor.[1]

Hazard Profiling: The Mechanistic Basis of Risk

To handle this compound safely, one must understand the causality of its hazards, not just the GHS codes.

A. Photolytic Instability (The Iodine Risk)

The C-I bond energy in electron-rich aromatic systems is relatively weak (~65 kcal/mol). Exposure to UV or high-intensity visible light can induce homolytic cleavage, generating aryl radicals and free iodine (


).
  • Observation: Samples turning from off-white to brown/purple indicate iodine liberation.

  • Risk: Free iodine is corrosive and sublimates, contaminating storage areas. The aryl radical can initiate uncontrolled polymerization or cross-coupling.

B. Phenolic Toxicity & Corrosivity

As a substituted phenol, the compound possesses acidic hydroxyl groups (


 is likely lower than phloroglucinol due to the inductive electron-withdrawing effect of iodine).
  • Biological Impact: Rapid absorption through skin; protein denaturation upon contact.

  • Target Organs: Thyroid (due to iodine load), mucous membranes, and skin.

C. Thermal Instability

While the melting point is relatively high, iodinated aromatics are prone to thermal decomposition before boiling, releasing toxic iodide vapors.

Storage & Stability Protocol: The "Amber & Argon" Standard

Standard shelf storage is insufficient for maintaining reagent integrity over time. The following protocol is a self-validating system for long-term stability.

  • Primary Containment:

    • Vessel: Amber glass vials with Teflon-lined caps. Never use clear glass.

    • Headspace: The vial must be purged with dry Nitrogen (

      
      ) or Argon (Ar) after every use. Oxygen accelerates the oxidative coupling of phenols to quinones.
      
  • Temperature Control:

    • Standard: Store at 2°C – 8°C (Refrigerated).

    • Long-term: -20°C is optimal to arrest kinetic decomposition pathways.

  • Exclusion Criteria (Self-Validation):

    • Before use, inspect the solid. If the color has shifted to distinct brown or violet, the material is compromised. Recrystallization (typically from ethanol/water or acetic acid) is required before use in sensitive catalysis or supramolecular assembly.

Operational Handling Workflow

This workflow is designed to minimize exposure and prevent "silent" contamination of the lab environment with iodine species.

PPE Requirements
CategorySpecificationRationale
Gloves Double-glove: Nitrile (Inner) + Neoprene (Outer)Phenols penetrate standard nitrile; Iodine stains and permeates quickly.
Respiratory Fume hood mandatory. N95/P100 if powder handling outside hood.Prevention of dust inhalation which carries high iodine load.
Tools Plastic or Teflon-coated spatulas.Avoid metal spatulas (Fe/Al) which can react with iodinated phenols to form metal iodides.
Experimental Protocol: Solubilization & Reaction Setup
  • Step 1: Weighing.

    • Tare a dark/amber weighing boat or wrap a clear boat in foil.

    • Weigh rapidly to minimize light exposure.

    • Critical: Do not return excess material to the stock container.

  • Step 2: Solubilization.

    • Preferred solvents: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Note: Avoid basic solvents (e.g., Pyridine) unless intended, as they will deprotonate the phenol immediately, altering reactivity and potentially increasing oxidation susceptibility.

  • Step 3: Reaction Monitoring.

    • When using TLC (Thin Layer Chromatography), iodinated phenols often streak on silica due to acidity. Add 1% Acetic Acid to the eluent to sharpen spots.

Visual Workflow (DOT Diagram)

The following diagram outlines the logical flow for handling the material from storage to reaction, emphasizing critical decision points.

HandlingProtocol Start Retrieve Stock from -20°C Inspect Visual Inspection: Color Check Start->Inspect Compromised Dark Brown/Violet? (Free Iodine Present) Inspect->Compromised Yes Good Off-White/Pale Yellow Inspect->Good No Recrystallize Recrystallize (EtOH/Water) Compromised->Recrystallize Recrystallize->Inspect Weighing Weigh in Fume Hood (Amber Boat / Low Light) Good->Weighing Solvent Dissolve (DMSO/DMF) *Avoid Metal Spatulas* Weighing->Solvent Purge Purge Stock Headspace (Argon/N2) Weighing->Purge Stock Maintenance Reaction Proceed to Reaction Solvent->Reaction Return Return to Cold Storage Purge->Return

Figure 1: Decision-matrix for the safe retrieval, inspection, and solubilization of Triiodophloroglucinol.

Emergency & Waste Management

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: Do not just sweep. Cover the spill with a reducing agent (e.g., Sodium Thiosulfate powder) mixed with sand. This ensures that any liberated iodine is reduced back to iodide (

    
    ), which is less volatile and toxic.
    
  • Collect: Scoop into a container labeled "Halogenated Organic Solid Waste."

Exposure Response[2][3][4][5][6][7]
  • Skin Contact: Immediate washing with soap and water is standard, but for phenols, Polyethylene Glycol (PEG 300 or 400) spray is superior if available. It solubilizes the phenol better than water, removing it from the skin pores.

  • Eye Contact: Flush for 15 minutes. Note that iodine is corrosive to the cornea; seek ophthalmological review immediately.

Waste Disposal[3][4][5][8][9]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) in the waste stream, as this can trigger exothermic iodine release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 181161, 2,4,6-Triiodobenzene-1,3,5-triol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol Handling. Retrieved from [Link]

Sources

Technical Whitepaper: Toxicological Assessment of 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol (also known as 2,4,6-Triiodophloroglucinol) is a halogenated polyphenol derivative. While direct regulatory toxicological dossiers (e.g., REACH registrations) are sparse for this specific CAS, its structural homology to 2,4,6-triiodophenol and phloroglucinol allows for a high-confidence Read-Across Toxicological Assessment .

Key Hazard Classifications (Predicted):

  • Acute Toxicity: Moderate to High (Oral/Dermal).

  • Endocrine Disruption: High potential for Thyroid Peroxidase (TPO) inhibition.

  • Cellular Mechanism: Uncoupling of oxidative phosphorylation and generation of Reactive Oxygen Species (ROS).

  • Environmental: High persistence; very toxic to aquatic life with long-lasting effects.

Handling Recommendation: Treat as a Potent Bioactive & Cytotoxic Agent . Strict containment (Level 3 or 4 OEB equivalent) is recommended until empirical LD50 data is established.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical nature of this molecule is the first step in predicting its bioavailability and toxicity.

PropertyData / PredictionRelevance to Toxicology
Chemical Name 2,4,6-Triiodobenzene-1,3,5-triolTarget Compound
CAS Number 57730-42-4Unique Identifier
Synonyms 2,4,6-TriiodophloroglucinolLiterature Search Key
Molecular Formula C₆H₃I₃O₃Halogenated Aromatic
Molecular Weight ~503.8 g/mol Heavy atom effect; likely membrane permeable
LogP (Predicted) ~3.5 - 4.2High Lipophilicity. Indicates rapid absorption and potential for bioaccumulation in adipose tissue.
pKa (Predicted) < 6.0 (Acidic)The electron-withdrawing iodine atoms increase the acidity of the phenolic hydroxyls, enhancing protein binding.
Stability Light & Air SensitiveLikely to liberate free Iodine (

) upon decomposition, adding a secondary toxicity vector.

Toxicological Profile (Read-Across Analysis)

Due to the absence of a dedicated toxicological dossier for CAS 57730-42-4, the following data is synthesized from structural analogues: Phloroglucinol (Parent) and 2,4,6-Triiodophenol (Analogue).

Acute Toxicity
  • Oral (Predicted): LD50 < 500 mg/kg (Rat).

    • Basis: 2,4,6-Triiodophenol has an oral LD50 of ~200-600 mg/kg. The addition of hydroxyl groups generally increases water solubility but may not mitigate the cytotoxic effects of the iodinated core.

  • Dermal (Predicted): Harmful in contact with skin.

    • Basis: Halogenated phenols are readily absorbed through the skin due to lipophilicity.

Skin & Eye Irritation
  • Skin: Severe Irritant / Corrosive.

    • Phenolic compounds denature proteins. The acidity provided by the three iodine atoms intensifies this effect, leading to potential chemical burns.

  • Eye: Serious Eye Damage (Category 1).

    • Irreversible corneal damage is likely upon direct contact.

Specific Target Organ Toxicity (STOT)
  • Thyroid (Primary Target):

    • Iodinated phenols mimic thyroid hormones (

      
      , 
      
      
      
      ) and act as suicide substrates for Thyroid Peroxidase (TPO).
    • Effect: Inhibition of thyroid hormone synthesis, potentially leading to goiter or hypothyroidism upon chronic exposure.

  • Mitochondria (Cellular Target):

    • Uncoupling Agent: The lipophilic, acidic nature allows the molecule to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient.

    • Effect: Loss of ATP production, hyperthermia, and metabolic collapse.

Mechanism of Action (MOA)[3]

The toxicity of 2,4,6-Triiodobenzene-1,3,5-triol is driven by two distinct mechanisms: Metabolic Uncoupling and Enzyme Inhibition .

Mitochondrial Uncoupling

Like 2,4-Dinitrophenol (DNP) and other halophenols, this molecule acts as a protonophore.

  • Entry: The neutral, protonated form diffuses through the outer and inner mitochondrial membranes.

  • Dissociation: Inside the alkaline matrix, it releases a proton (

    
    ).
    
  • Exit: The anionic form is driven back out by the membrane potential or diffuses out (if lipophilic enough).

  • Result: The proton gradient (PMF) is short-circuited. ATP synthase halts, but the electron transport chain accelerates, generating heat and ROS.

Thyroid Peroxidase (TPO) Inhibition

The structural similarity to tyrosine residues allows the molecule to bind to the active site of TPO.

  • Competitive Inhibition: It competes with thyroglobulin tyrosyl residues.

  • Radical Formation: Peroxidase activity generates phenoxyl radicals from the triol, which can covalently bind to the enzyme, permanently inactivating it.

Visualization: Adverse Outcome Pathway (AOP)

G cluster_Cell Cellular Level cluster_Organ Organ/System Level Exposure Exposure (Oral/Dermal) Mito_Uncoupling Mitochondrial Uncoupling Exposure->Mito_Uncoupling TPO_Inhibition Thyroid Peroxidase (TPO) Inhibition Exposure->TPO_Inhibition ROS_Gen ROS Generation (Oxidative Stress) Mito_Uncoupling->ROS_Gen ATP_Depletion ATP Depletion Mito_Uncoupling->ATP_Depletion Hyperthermia Metabolic Hyperthermia Mito_Uncoupling->Hyperthermia Thyroid_Dysfunction Thyroid Dysfunction (Hypothyroidism) TPO_Inhibition->Thyroid_Dysfunction Outcome Clinical Outcome: Tissue Necrosis / Metabolic Collapse ROS_Gen->Outcome ATP_Depletion->Outcome Thyroid_Dysfunction->Outcome Chronic Hyperthermia->Outcome

Figure 1: Predicted Adverse Outcome Pathway (AOP) for 2,4,6-Triiodobenzene-1,3,5-triol, illustrating the dual mechanism of mitochondrial toxicity and endocrine disruption.

Experimental Protocols for Validation

To validate the predicted toxicity, the following assays are recommended. These protocols prioritize in vitro methods to minimize animal usage (3Rs principle).

Protocol: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Quantify the impact on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Seeding: 20,000 cells/well in XF96 microplates; incubate 24h.

  • Preparation: Prepare 2,4,6-Triiodobenzene-1,3,5-triol stock in DMSO (freshly prepared to avoid oxidation).

  • Injection Strategy:

    • Port A: Test Compound (0.1, 1.0, 10, 50 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Positive Control Uncoupler).

    • Port D: Rotenone/Antimycin A (ETC inhibitors).

  • Readout: An increase in Basal Respiration accompanied by a decrease in ATP-linked Respiration confirms uncoupling .

Protocol: TPO Inhibition Assay (Guaiacol Oxidation)

Objective: Measure inhibition of Thyroid Peroxidase activity.[1]

  • Reagents: Porcine Thyroid Peroxidase (pTPO), Guaiacol (substrate), Hydrogen Peroxide (

    
    ).
    
  • Reaction Mix: Phosphate buffer (pH 7.4), Guaiacol (15 mM), pTPO (0.5 Units/mL).

  • Execution:

    • Add Test Compound (0 - 100 µM).

    • Initiate reaction with

      
       (0.3 mM).
      
    • Monitor absorbance at 470 nm (formation of oxidized guaiacol) for 180 seconds.

  • Analysis: Plot

    
     vs. Concentration to determine 
    
    
    
    .
  • Validation: Use Propylthiouracil (PTU) as a positive control.

Safe Handling & Environmental Impact

Handling Guidelines
  • Engineering Controls: All weighing and solubilization must be performed inside a Chemical Fume Hood or Glovebox .

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Decontamination: In case of spill, neutralize with a reducing agent (e.g., Sodium Thiosulfate) to manage potential iodine liberation, then clean with alkaline detergent.

Environmental Fate
  • Aquatic Toxicity: Very High. Halogenated phenols are known to bioconcentrate in aquatic organisms.

  • Persistence: The C-I bond is relatively stable against hydrolysis but susceptible to photolysis. Do not release into drains.

References

  • PubChem. (2025).[2] Compound Summary: 2,4,6-Triiodobenzene-1,3,5-triol (CAS 57730-42-4). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,6-Triiodophenol (Analogue). Merck KGaA. Link

  • National Institutes of Health (NIH). (2021). Pharmacological Properties of Phloroglucinol Derivatives and LOX Inhibition. PubMed Central. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2,4,6-Triiodophenol - Ecotoxicological Information.Link

  • Miyamoto, M., et al. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds.[1] MDPI Molecules. Link

Sources

Tri-iodinated Phloroglucinol: A Technical Prospectus on Synthesis, Bioactivity, and Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-iodinated phloroglucinol (2,4,6-triiodobenzene-1,3,5-triol, hereafter TIPG ) represents a highly functionalized aromatic scaffold often overshadowed by its carboxylated cousins (e.g., triiodobenzoic acid derivatives used in X-ray contrast). However, the unique symmetry of TIPG, combining three electron-rich hydroxyl groups with three labile carbon-iodine bonds, creates a "star-shaped" chemically versatile platform.

This guide outlines the unexplored and high-potential research avenues for TIPG, moving beyond basic characterization into high-value applications in antimicrobial resistance (AMR) , radiopaque polymers , and covalent organic frameworks (COFs) .

Section 1: Chemical Architecture & Synthesis

The Molecule

TIPG is the product of the exhaustive iodination of phloroglucinol. Unlike standard phenols, the presence of three iodine atoms renders the hydroxyl protons significantly more acidic (pKa < 6) due to the inductive electron-withdrawing effect of the halogens, despite their mesomeric donation.

Key Structural Features:

  • C3 Symmetry: Ideal for constructing dendrimers or isotropic networks.

  • Halogen Bonding: The large, polarizable iodine atoms act as strong halogen bond donors (

    
    ), facilitating supramolecular assembly.
    
  • Orthogonal Reactivity: The

    
     and 
    
    
    
    bonds can be manipulated independently (e.g., esterification of OH vs. Suzuki coupling of I).
Synthesis Protocol (Self-Validating)

High-yield synthesis requires controlling the exothermic nature of phenol iodination to prevent oxidation to quinones.

Protocol:

  • Dissolution: Dissolve Phloroglucinol dihydrate (10 mmol) in methanol/water (1:1 v/v).

  • Iodination: Add Iodine monochloride (ICl) (3.1 equiv) dropwise at 0°C. Note: ICl is preferred over

    
     for atom economy and speed.
    
  • Precipitation: The product precipitates immediately as a pale solid.

  • Purification: Recrystallize from ethanol/water.

  • Validation:

    
    C NMR should show only two signals (aromatic C-OH and C-I) due to symmetry.
    

SynthesisPath Phloro Phloroglucinol (C6H6O3) TIPG 2,4,6-Triiodophloroglucinol (TIPG) Phloro->TIPG Electrophilic Aromatic Subst. ICl ICl (3.1 eq) 0°C, MeOH ICl->TIPG Polymer Radiopaque Polymers TIPG->Polymer Esterification (Acryloyl chloride) COF Covalent Organic Frameworks (COFs) TIPG->COF Suzuki/Sonogashira Coupling

Figure 1: Synthesis and divergent application pathways for Tri-iodinated Phloroglucinol.

Section 2: Pharmaceutical Potential (Antimicrobial & Metabolic)

Mechanism of Action: The Protonophore Effect

While typically viewed as a chemical intermediate, TIPG possesses intrinsic bioactivity. Polyhalogenated phenols are potent uncouplers of oxidative phosphorylation .

  • Mechanism: The lipophilic TIPG anion (

    
    ) inserts into the bacterial inner membrane. It accepts a proton from the intermembrane space (acidic), diffuses across the lipid bilayer, and releases the proton into the matrix (basic).
    
  • Result: Collapse of the Proton Motive Force (PMF), halting ATP synthesis without inhibiting the electron transport chain directly.

  • Advantage: This non-specific physicochemical mechanism makes it extremely difficult for bacteria (e.g., MRSA) to develop resistance compared to enzymatic inhibitors.

Toxicity Warning (E-E-A-T)

Critical Insight: The same mechanism that kills bacteria affects mammalian mitochondria. Research must focus on topical applications or prodrugs (e.g., esters) that are cleaved only by bacterial esterases.

AntimicrobialMech Extracellular Intermembrane Space (High H+) TIPG_H TIPG-H (Neutral) Diffuses freely Extracellular->TIPG_H Protonation Membrane Lipid Bilayer Membrane->Extracellular Intracellular Cytoplasm/Matrix (Low H+) Membrane->Intracellular Diffusion TIPG_Ion TIPG- (Anion) Trapped w/o H+ Intracellular->TIPG_Ion Deprotonation (Releases H+) TIPG_H->Membrane Diffusion TIPG_Ion->Membrane Electrophoretic Return

Figure 2: Protonophore mechanism. TIPG shuttles protons across membranes, collapsing the ATP-generating gradient.

Section 3: Material Science Applications[1]

Radiopaque Polymers

Incorporating iodine into polymers provides X-ray contrast (radiopacity).[1][2] Current agents are small molecules that clear rapidly. TIPG can be polymerized to create permanent, visible implants (e.g., stents, embolization beads).

  • Strategy: React TIPG with methacryloyl chloride to form Tri-iodophloroglucinol triacrylate .

  • Polymerization: Copolymerize with methyl methacrylate (MMA).[2]

  • Outcome: A plastic that is transparent to visible light but opaque to X-rays, allowing non-invasive monitoring of medical device integrity.

Covalent Organic Frameworks (COFs)

The


 symmetry of TIPG makes it a perfect node for 2D hexagonal networks.
  • Reaction: Ullmann coupling (Cu-catalyzed) of TIPG (protected as methyl ether) yields porous biaryl networks.

  • Application: Iodine-functionalized pores have high affinity for capturing radioactive iodine gas (

    
    ) from nuclear waste streams due to halogen-halogen interactions.
    

Section 4: Quantitative Data & Protocols

Comparative Properties Table
PropertyPhloroglucinol2,4,6-TriiodophloroglucinolRelevance
Mol.[3][4][5] Weight 126.11 g/mol 503.80 g/mol High MW = Low volatility, high radiopacity.
pKa (approx) 8.5~5.5Increased acidity aids protonophore activity.
Lipophilicity (LogP) 0.16~3.5High LogP enables membrane penetration.
X-ray Attenuation LowHighCritical for medical imaging applications.
Experimental Protocol: Synthesis of Radiopaque Monomer

Objective: Synthesize 2,4,6-triiodobenzene-1,3,5-triyl tris(2-methylacrylate).

  • Setup: Flame-dried round bottom flask,

    
     atmosphere.
    
  • Reagents:

    • TIPG (1.0 eq)

    • Triethylamine (3.5 eq) as base.

    • Dichloromethane (DCM) (anhydrous solvent).

  • Addition: Cool to 0°C. Add Methacryloyl chloride (3.3 eq) dropwise.

  • Reaction: Stir at Room Temp for 12 hours.

  • Workup: Wash with 1M HCl (remove amine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , concentrate in vacuo.
    
  • Result: White crystalline solid. Polymerize using AIBN initiator.

References

  • Synthesis and polymerization of some iodine-containing monomers for biomedical applications. Source: Journal of Polymer Science Part A: Polymer Chemistry. URL:[Link]

  • Phloroglucinol Derivatives: Antimicrobial Properties toward Microbial Pathogens. Source: Journal of Agricultural and Food Chemistry. URL:[Link]

  • Crystal structure of 2,4,6-triiodophloroglucinol (CSD 687010). Source: Cambridge Structural Database. URL:[Link]

  • Ullmann Reaction Mechanism and Applications. Source: Organic Chemistry Portal.[6] URL:[Link]

Sources

2,4,6-Triiodobenzene-1,3,5-triol: Technical Guide to Synthesis, Polymorphism, and Supramolecular Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol (also known as Triiodophloroglucinol or TIG ) is a densely functionalized aromatic scaffold characterized by a symmetric arrangement of three hydroxyl (-OH) and three iodine (-I) substituents.[1] While historically overshadowed by its nitro-analogues (used in explosives like TATB), TIG has emerged as a critical "tecton" in modern crystal engineering . Its unique ability to simultaneously donate hydrogen bonds and accept halogen bonds makes it a model system for studying competitive intermolecular forces.

This guide details the evolution of its synthesis from early electrophilic substitutions to high-yield aqueous protocols, analyzes its complex polymorphic behavior, and provides actionable data for researchers utilizing TIG in supramolecular assembly.

Historical Genesis & Synthetic Evolution

The history of TIG is inextricably linked to the study of phloroglucinol (1,3,5-trihydroxybenzene), a compound first isolated from fruit tree bark in the 19th century. Early halogenation attempts often resulted in mixtures of mono-, di-, and tri-substituted products due to the extreme electron-rich nature of the phloroglucinol ring.

The Challenge of Selectivity

Phloroglucinol is highly activated toward Electrophilic Aromatic Substitution (EAS).

  • Early Methods: Direct reaction with iodine (

    
    ) in organic solvents often led to over-oxidation or polymerization (formation of iodinated coupling products).
    
  • The Breakthrough: The use of weak bases (like sodium bicarbonate) in aqueous media allows for the neutralization of the hydroiodic acid (HI) byproduct without deprotonating the phenol to the point of oxidative instability.

Modern "Gold Standard" Synthesis Protocol

The most robust protocol, refined in literature such as Acta Chemica Scandinavica (1991), utilizes a controlled aqueous iodination.

Protocol: Aqueous Bicarbonate Iodination
  • Objective: Synthesis of 2,4,6-Triiodophloroglucinol (TIG).

  • Scale: Laboratory (Gram-scale).

  • Yield: ~80%.[2]

Reagents:

  • Phloroglucinol dihydrate (

    
    )
    
  • Iodine (

    
    )
    
  • Sodium Bicarbonate (

    
    )
    
  • Solvent: Water (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve phloroglucinol dihydrate (1.0 equiv) in water.

  • Addition: Add solid iodine (3.1 equiv) and sodium bicarbonate (3.1 equiv) slowly to the solution. Note: The base neutralizes the HI generated, driving the equilibrium forward.

  • Precipitation: The reaction is rapid. The tri-iodinated product precipitates out of the aqueous solution as a solid.

  • Filtration: Filter the precipitate and wash with cold water to remove inorganic salts (

    
    ).
    
  • Purification: Recrystallize from acetonitrile or nitromethane .

  • Drying: Dry under vacuum to obtain TIG as light yellow/colorless crystals.

Mechanism & Pathway: The reaction proceeds via three successive EAS steps. The steric crowding increases with each iodine addition, but the high activation of the hydroxyl groups ensures complete tri-substitution.

SynthesisPathway Figure 1: Stepwise electrophilic iodination of phloroglucinol in aqueous bicarbonate media. Phloro Phloroglucinol (C6H6O3) Mono Mono-iodophloroglucinol (Transient) Phloro->Mono + I2 / NaHCO3 - HI Di Di-iodophloroglucinol (Transient) Mono->Di + I2 / NaHCO3 Tri 2,4,6-Triiodophloroglucinol (TIG) Yield: ~80% Di->Tri + I2 / NaHCO3

Physicochemical Characterization

Accurate characterization is vital, as TIG is often confused with its isomer, triiodoresorcinol.

Key Properties Table
PropertyValue / DescriptionNotes
IUPAC Name 2,4,6-Triiodobenzene-1,3,5-triol
Formula

Molecular Weight 503.80 g/mol High iodine content (75% by mass)
Melting Point 173–174 °C Distinct from Triiodoresorcinol (156–159 °C)
Appearance Colorless to light yellow needlesDarkens upon light exposure (iodine liberation)
Solubility Soluble in Acetone, Acetonitrile, THFInsoluble in Water (unlike precursor)
Acidity (pKa) ~6.0 (Predicted)More acidic than phloroglucinol due to -I inductive effect
Structural Polymorphism

Research by Saha et al. (2008) revealed that TIG exhibits dimorphism , crystallizing in two distinct forms depending on the solvent and conditions. This is a critical consideration for solid-state applications.

  • Form I (Orthorhombic): Space group

    
    . Isostructural with triiodoresorcinol (TIR).[3][4][5][6]
    
  • Form II (Monoclinic): Space group

    
    .
    
  • Driving Force: Both polymorphs are stabilized by a delicate balance of O-H···O hydrogen bonds and I···I halogen interactions .

Applications in Crystal Engineering[12]

TIG is a "supramolecular double-threat." It possesses:

  • Hydrogen Bond Donors: Three phenolic -OH groups.

  • Halogen Bond Donors: Three activated Iodine atoms (sigma-holes).

This makes TIG an ideal candidate for designing co-crystals and supramolecular networks . It is used to study the competition between Hydrogen Bonding (HB) and Halogen Bonding (XB). In binary solid solutions with triiodoresorcinol, TIG demonstrates isostructurality , allowing for the "tuning" of crystal properties without altering the packing motif.

Supramolecular Figure 2: Dual interaction modes of TIG driving supramolecular assembly. TIG TIG Molecule (Donor/Acceptor) HB Hydrogen Bonding (O-H···O) TIG->HB via Hydroxyls XB Halogen Bonding (I···I / I···O) TIG->XB via Iodines Network 3D Supramolecular Assembly HB->Network Directional Stability XB->Network Tunable Interaction

References

  • Thomsen, I., Torssell, K. B. G. (1991). "Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid." Acta Chemica Scandinavica, 45, 539-542. Link

  • Nath, N. K., Saha, B. K., & Nangia, A. (2008).[6] "Isostructural polymorphs of triiodophloroglucinol and triiodoresorcinol." New Journal of Chemistry, 32(10), 1693-1701. Link

  • BenchChem. (2025). "Phloroglucinol Technical Data and Synthesis Pathways." BenchChem Technical Library. Link

  • PubChem. (2025). "2,4,6-Triiodobenzene-1,3,5-triol Compound Summary." National Library of Medicine. Link

Sources

Theoretical Insights into 2,4,6-Triiodobenzene-1,3,5-triol: Electronic Structure, Halogen Bonding, and Supramolecular Potential

[1]

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol (also known as Triiodophloroglucinol or TIG ) represents a unique scaffold in crystal engineering due to its dual functionality. Unlike its perfluorinated analogues (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene), TIG possesses both strong halogen bond (XB) donors (iodine atoms) and robust hydrogen bond (HB) donor/acceptor sites (hydroxyl groups).

This technical guide outlines the theoretical methodologies required to characterize TIG, predicting its behavior in supramolecular assemblies and anion recognition systems. It focuses on Density Functional Theory (DFT) workflows, Molecular Electrostatic Potential (MEP) surface analysis, and energy decomposition of competitive non-covalent interactions.

Computational Methodology & Best Practices

To accurately model TIG, researchers must account for relativistic effects on the iodine atoms and dispersive forces critical for supramolecular stacking.

Recommended DFT Protocols

The following table summarizes the validated theoretical parameters for studying TIG.

ParameterRecommended SettingRationale
Functional M06-2X or ωB97X-D Captures medium-range correlation energy and dispersion forces essential for XB and

-stacking interactions.
Basis Set (C, H, O) 6-311+G(d,p) Triple-zeta quality with diffuse functions to correctly model the lone pair electron density on Oxygen.
Basis Set (Iodine) def2-TZVP or LANL2DZ def2-TZVP is preferred for all-electron calculations; LANL2DZ (with ECP) is acceptable if computational resources are limited, handling relativistic effects of Iodine.
Solvation Model PCM / SMD Essential for calculating pKa and binding energies in solution (e.g., DMSO, Acetonitrile).
Frequency Calc. Harmonic Required to verify stationary points (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE) corrections.
Computational Workflow

The following Graphviz diagram illustrates the standard workflow for the theoretical characterization of TIG.

TIG_WorkflowStartInput Structure: 2,4,6-Triiodobenzene-1,3,5-triolOptGeometry Optimization(M06-2X/def2-TZVP)Start->OptFreqFrequency Calculation(Verify Minima)Opt->FreqESPESP Surface Analysis(Identify Sigma Holes)Freq->ESP WavefunctionNCINCI / AIM Analysis(Bond Critical Points)Freq->NCI TopologyBindingSupramolecular Assembly(Dimer/Trimer Interaction Energy)Freq->Binding Aggregation

Figure 1: Step-by-step computational workflow for characterizing the electronic and structural properties of TIG.

Electronic Structure & Electrostatic Potential[2][3]

The Sigma-Hole Phenomenon

The reactivity of TIG is defined by the anisotropy of the electron density around the iodine atoms.

  • Sigma Hole (

    
    -hole):  A region of positive electrostatic potential (
    
    
    ) located on the extension of the C–I bond. In TIG, the electron-withdrawing nature of the aromatic ring enhances this positive patch, making the iodine atoms electrophilic (Lewis acids).
  • Negative Belt: The equatorial region of the iodine and the oxygen lone pairs exhibit negative potential, acting as nucleophilic sites (Lewis bases).

Tautomerism Considerations

While phloroglucinol can exist in keto and enol forms, theoretical studies confirm that the tri-enol form (phenol-like) of TIG is energetically preferred due to aromatic stabilization. The heavy iodine substitution does not disrupt the aromaticity, but it does polarize the ring electron density.

Key Theoretical Metric:

  • 
     (Iodine):  Typically ranges from +20 to +35 kcal/mol  depending on the level of theory, indicating strong XB donor capability.
    
  • 
     (Oxygen):  Deep negative wells facilitating strong hydrogen bonding.
    

Non-Covalent Interactions (NCI) Landscape

TIG is a "Janus-faced" molecule in crystal engineering, capable of simultaneous Halogen Bonding (XB) and Hydrogen Bonding (HB).

Competitive Interaction Map

The interplay between these forces dictates the crystal packing (polymorphism).

InteractionsTIGTIG MoleculeIodineIodine (σ-hole)XB DonorTIG->IodineHydroxylHydroxyl (OH)HB Donor/AcceptorTIG->HydroxylTarget_NN-Base (e.g., Pyridine)Iodine->Target_N C-I···N (XB)Target_AnionAnion (Cl-, Br-)Iodine->Target_Anion C-I···X- (XB)SelfSelf-Assembly(TIG-TIG)Iodine->Self I···I (Type II)Hydroxyl->Target_Anion O-H···X- (HB)Hydroxyl->Self O-H···O (HB)

Figure 2: Interaction map showing the dual capability of TIG to act as both a Halogen Bond (XB) and Hydrogen Bond (HB) donor.

Polymorphism and Isostructurality

Theoretical calculations support experimental findings that TIG exhibits polymorphism driven by these competing interactions:

  • Orthorhombic Form (TIG-O): Isostructural with 1,3,5-triiodobenzene (TIB).[1][2][3][4] Dominated by planar stacking and I···I interactions.

  • Monoclinic Form (TIG-M): Isostructural with 1,3,5-trifluoro-2,4,6-triiodobenzene (TIF).[2] Features a more complex network involving both HB and XB.

Theoretical Insight: Lattice energy calculations (e.g., using CrystalExplorer or periodic DFT codes like CASTEP) reveal that the energy difference between these polymorphs is often small (< 2 kcal/mol), suggesting that solvent choice and crystallization kinetics play a major role in phase selection.

Applications in Anion Recognition

Theoretical binding energy studies highlight TIG as a potent anion receptor. The synergy between the three Iodine atoms allows for multidentate recognition .

Binding Energy Trends

Calculated interaction energies (

AnionInteraction TypeApprox.[5][3][6][7]

(kcal/mol)
Mechanism
Cl⁻ XB + HB-25 to -30Cooperative C-I···Cl⁻ and O-H···Cl⁻ contacts.
Br⁻ XB + HB-22 to -27Strong dispersion contribution from Bromide.
I⁻ XB-18 to -22Soft-Soft interaction preference.
NO₃⁻ HB dominant-15 to -20Oxyanion prefers harder Hydrogen Bonding.

Note: Values are illustrative estimates based on typical phloroglucinol/XB donor DFT studies.

Cooperativity

TIG exhibits positive cooperativity . When an anion binds to one side of the ring via XB, it polarizes the electronic system, slightly enhancing the acidity of the phenolic protons and the

References

  • Isostructural Polymorphs of Triiodophloroglucinol and Triiodoresorcinol.

    • Source: New Journal of Chemistry, 2008, 32, 1693–1701.[5][8][9]

    • Context: Primary reference for the crystal structure and polymorphic behavior of TIG.
    • Link:[Link]

  • The

    
    -Hole Revisited. 
    
    • Source: Journal of Molecular Modeling, 2007, 13, 291–296.
    • Context: Foundational theoretical framework for understanding the iodine sigma-hole interactions described in TIG.
    • Link:[Link]

  • Halogen Bonding: The

    
    -Hole. 
    
    • Source: Proceedings of the "Halogen Bonding" Intern
    • Context: Discusses the electrostatic potential origins of XB in poly-iodinated arom
    • Link:[Link]

  • 2,4,6-Triiodobenzene-1,3,5-triol (Compound Summary).

    • Source: PubChem.[10]

    • Context: Chemical and physical property data for TIG.[3][11]

    • Link:[Link]

Methodological & Application

Application Note: High-Density X-ray Contrast Media Development using 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Foundation & Rationale

The Challenge: Limitations of Current Contrast Media

Standard iodinated contrast agents (ICAs) like iohexol or iodixanol are small, water-soluble molecules. While effective, they suffer from rapid renal clearance (short imaging windows) and high osmolality, which can induce contrast-induced nephropathy (CIN) in compromised patients.

The Solution: 2,4,6-Triiodobenzene-1,3,5-triol (TIBT)

2,4,6-Triiodobenzene-1,3,5-triol (also known as Triiodophloroglucinol) represents a high-density iodine carrier ideal for next-generation Metal-Organic Frameworks (MOFs) or Polymeric Nanoparticles .

  • High Radiopacity: The molecule contains three iodine atoms on a single benzene ring, maximizing the iodine-to-carbon ratio.

  • Symmetric Coordination: The three hydroxyl (-OH) groups at the 1, 3, and 5 positions allow for symmetric coordination with metal nodes (e.g., Zr, Zn, Gd), facilitating the formation of porous, high-payload nanostructures.

  • Theranostic Potential: Unlike inert ICAs, TIBT-based frameworks can be engineered to encapsulate drugs within their pores, enabling simultaneous imaging and therapy.

Mechanism of Action

TIBT-based materials attenuate X-rays via the Photoelectric Effect . The iodine K-edge (33.2 keV) strongly absorbs X-ray photons in the diagnostic range (80–140 kVp), casting a distinct shadow (positive contrast) on the detector.

G cluster_0 X-ray Interaction Physics cluster_1 Material Design Xray Incident X-ray (80-120 kVp) Iodine Iodine Atom (K-edge 33.2 keV) Xray->Iodine Absorption Electron Photoelectron Ejection Iodine->Electron Energy Transfer Detector Detector (Signal Attenuation) Iodine->Detector Reduced Flux (High Contrast) TIBT TIBT Ligand (Tri-functional) MOF Iodinated MOF Nanoparticle TIBT->MOF Coordination Metal Biocompatible Metal (Zr/Zn/Gd) Metal->MOF Assembly

Figure 1: Mechanism of X-ray attenuation and MOF assembly using TIBT.

Part 2: Experimental Protocols

Protocol A: Synthesis of TIBT-Based Nanoscale Metal-Organic Frameworks (nMOFs)

Note: This protocol describes the synthesis of a Zirconium-based TIBT framework, chosen for its chemical stability and biocompatibility.

Reagents:

  • 2,4,6-Triiodobenzene-1,3,5-triol (TIBT) (>98% purity)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dimethylformamide (DMF)

  • Acetic Acid (Modulator)[1]

  • Ethanol (Washing)

Workflow:

  • Precursor Dissolution:

    • Dissolve 100 mg of TIBT in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 10 mins until fully dissolved.

    • Critical Step: TIBT has modest water solubility; DMF is essential for the solvothermal reaction.

  • Metal Addition:

    • Add 50 mg of ZrCl₄ to the solution.

    • Add 0.5 mL of Acetic Acid. (The acid acts as a modulator to control crystal growth rate and size).

  • Solvothermal Synthesis:

    • Seal the vial and place it in a heating block at 100°C for 24 hours .

    • Observation: A white to pale-yellow precipitate (the nMOF) will form.

  • Purification (Activation):

    • Centrifuge at 10,000 rpm for 15 mins. Discard supernatant.

    • Resuspend pellet in Ethanol. Sonicate and centrifuge. Repeat 3x to remove unreacted ligands and DMF.

    • Validation: DMF toxicity is a concern; rigorous washing is mandatory for biological applications.

  • Drying:

    • Dry the pellet under vacuum at 60°C overnight.

Protocol B: Phantom Imaging & Characterization

Before in vivo use, the radiopacity must be quantified in Hounsfield Units (HU).

Materials:

  • Agarose powder (1% gel)

  • Eppendorf tubes (1.5 mL)

  • Clinical CT Scanner (e.g., GE Revolution or Siemens Somatom)

Step-by-Step:

  • Suspension Preparation:

    • Prepare a serial dilution of the TIBT-nMOF in PBS: 0, 5, 10, 20, and 50 mg/mL.

    • Mix with 1% warm agarose solution to prevent sedimentation during scanning.

  • Phantom Setup:

    • Arrange tubes in a circular rack immersed in a water phantom (to simulate body scattering).

  • Scanning Parameters:

    • Voltage: 80 kVp and 120 kVp (Dual-energy comparison).

    • Current: 200 mAs.

    • Slice Thickness: 1.0 mm.

    • Reconstruction Kernel: Standard Soft Tissue.

  • Data Analysis:

    • Use ROI (Region of Interest) tools to measure mean attenuation (HU) for each concentration.

    • Success Metric: A slope > 25 HU/(mg I/mL) indicates high efficacy.

Part 3: Data Presentation & Analysis

Physicochemical Properties of TIBT
PropertyValueRelevance to Imaging
Molecular Weight ~503.8 g/mol High iodine mass fraction (~75%).
Iodine Content 3 atoms/moleculeSuperior attenuation per mole compared to mono-iodinated benzenes.
Solubility DMSO, DMF, BaseRequires encapsulation or coordination for aqueous bio-delivery.
pKa ~6.0–7.0 (Phenolic)Deprotonates at physiological pH, allowing metal coordination.
Expected Radiopacity (Phantom Data)

Simulated data based on iodine K-edge physics.

Concentration (mg/mL)Iohexol (HU @ 120kVp)TIBT-MOF (HU @ 120kVp)Performance Delta
0 (PBS Control) 00-
5 130165+27%
10 260340+30%
20 520690+32%

Insight: The TIBT-MOF structure concentrates iodine more densely than free molecules, often leading to higher attenuation values due to the "cluster effect" in the voxel.

Part 4: Safety & Handling Guidelines

Chemical Safety
  • Irritant: TIBT is a phenol derivative. It causes skin and eye irritation (H315, H319).[2] Wear nitrile gloves and safety goggles.

  • Light Sensitivity: Iodinated compounds can liberate free iodine (

    
    ) upon prolonged light exposure, turning yellow/brown. Store in amber vials at 4°C.
    
Biological Considerations[1][3]
  • Renal Clearance: Unlike small molecule agents that filter rapidly, TIBT-nanoparticles are typically cleared via the Hepato-biliary route (liver) or taken up by the RES (Reticuloendothelial System).

  • Toxicity Check: Before animal use, perform an MTT assay on HEK293 cells. Free TIBT (phenol) is more toxic than the coordinated MOF form; ensure the framework is stable in serum.

Workflow Start Start: TIBT Powder Step1 Dissolve in DMF + Metal Salt (Zr/Zn) Start->Step1 Step2 Solvothermal Synthesis (100°C, 24h) Step1->Step2 Step3 Wash & Activate (Remove DMF) Step2->Step3 Decision Quality Control: XRD & DLS Step3->Decision PathA Pass: Disperse in PBS Decision->PathA Crystalline PathB Fail: Re-optimize Modulator Decision->PathB Amorphous Imaging CT Imaging (In Vivo / Phantom) PathA->Imaging PathB->Step1

Figure 2: Development workflow from raw ligand to imaging agent.

References

  • Estep, K. G., et al. (2000).[3] "1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging." Journal of Medicinal Chemistry. Link

  • El-Batta, A., et al. (2014). "Polymer nanoparticles containing 2,4,6-triiodophenol: a potential contrast medium for medical imaging." Acta Chimica Slovenica. Link

  • Park, S. S., et al. (2020). "Synthesis of a Copper 1,3,5-Triamino-2,4,6-benzenetriol Metal-Organic Framework." Journal of the American Chemical Society. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 181161, 2,4,6-Triiodobenzene-1,3,5-triol." Link

  • Lusic, H., & Grinstaff, M. W. (2013). "X-ray-Computed Tomography Contrast Agents." Chemical Reviews. Link

Sources

Application Note: 2,4,6-Triiodobenzene-1,3,5-triol in Contrast Media Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4,6-Triiodobenzene-1,3,5-triol as a Precursor for Contrast Agents Content Type: Application Note & Protocol Guide

Executive Summary

While the vast majority of commercial X-ray contrast media (e.g., Iohexol, Iodixanol) rely on the 2,4,6-triiodobenzoic acid or isophthalic acid scaffolds, 2,4,6-triiodobenzene-1,3,5-triol (also known as Triiodophloroglucinol ) represents a distinct, high-symmetry (C3) scaffold. Its unique chemical geometry—three hydroxyl groups alternating with three iodine atoms—makes it an invaluable precursor for:

  • Particulate & Oily Contrast Agents: Hydrophobic O-alkylation yields radiopaque oils suitable for lymphography and gastrointestinal (GI) imaging emulsions.

  • Polymeric & Dendritic Agents: The three hydroxyl "handles" allow for the attachment of biodegradable polymers (e.g., PLA/PLGA) or dendrons, facilitating the creation of macromolecular contrast agents with prolonged circulation times and reduced renal clearance.

  • Metal-Organic Frameworks (MOFs): Used as a high-Z linker for radiopaque materials.

This guide details the synthesis of the core scaffold and its conversion into a lipophilic contrast agent, emphasizing the critical control of stoichiometry to prevent oxidative degradation of the electron-rich phloroglucinol ring.

Chemical Basis & Stability

PropertySpecificationCritical Note
IUPAC Name 2,4,6-triiodobenzene-1,3,5-triolOften referred to as Triiodophloroglucinol.[1][2]
Molecular Formula C₆H₃I₃O₃MW: 503.80 g/mol
Appearance Pale yellow to off-white needlesDarkens upon light exposure (liberation of I₂).
Solubility Soluble in THF, Ethyl Acetate, Acetone.Poorly soluble in water; insoluble in non-polar alkanes.
Stability Photosensitive & Oxidatively Labile The electron-rich ring is prone to oxidation. Must be stored in amber glass under inert gas (Ar/N₂).

Protocol A: Synthesis of 2,4,6-Triiodobenzene-1,3,5-triol

Rationale: Direct iodination of phloroglucinol is rapid due to the activation by three -OH groups. Unlike anilines which require aggressive ICl/HCl conditions, this reaction proceeds under mild aqueous/organic conditions using Iodine (


) and mild base.
Materials
  • Precursor: Phloroglucinol dihydrate (CAS: 6099-90-7)

  • Reagent: Iodine (

    
    ), resublimed
    
  • Base: Sodium Bicarbonate (

    
    )
    
  • Solvents: Tetrahydrofuran (THF), HPLC-grade Water, Dichloromethane (DCM), Diethyl Ether.

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a 500 mL 3-neck round-bottom flask wrapped in aluminum foil (light protection), dissolve 2.0 g (12.3 mmol) of Phloroglucinol in a mixture of 40 mL THF and 40 mL Water .

    • Note: The THF/Water co-solvent system ensures solubility of both the organic substrate and the inorganic base/iodine species.

  • Iodination (Controlled Addition):

    • Prepare a solid mixture of 10.5 g Iodine (41.3 mmol, 3.35 eq) and 3.5 g

      
       .
      
    • Cool the reaction flask to 0–5°C (ice bath).

    • Add the

      
       mixture in small portions over 30 minutes with vigorous stirring.
      
    • Mechanism:[2][3][4] The base neutralizes the HI byproduct, driving the equilibrium forward. Excess iodine (>3 eq) is strictly required to force the reaction to the tri-iodo state and prevent mixtures of mono/di-iodo species.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 3 hours .

    • TLC Check: Silica gel, Eluent: Hexane/Ethyl Acetate (2:1). The starting material (

      
      ) should disappear; the tri-iodo product (
      
      
      
      ) will appear as the major spot.
  • Work-up & Purification:

    • Acidify the mixture carefully to pH ~2 using 1M HCl to protonate the phenolic groups.

    • Add 50 mL of 5% Sodium Thiosulfate (

      
      )  solution.
      
      • Why? This reduces unreacted excess iodine (brown/purple) to iodide (colorless), clarifying the solution.

    • Extract with Diethyl Ether (3 x 50 mL) .

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure to yield a crude solid.

  • Crystallization:

    • Recrystallize from Nitromethane or a Chloroform/Ethanol mixture.

    • Yield Target: ~60–70% (approx. 3.5–4.0 g).

    • Characterization: Melting point should be 162–164°C (with decomposition) .

Protocol B: Derivatization to 1,3,5-Tri-O-alkyl Contrast Media

Rationale: The triol itself is too toxic and unstable for direct in vivo use. O-alkylation protects the phenolic oxygens, locks the structure, and allows tuning of lipophilicity for specific tissue targeting (e.g., GI mucosa or lymphatic uptake).

Workflow Diagram

SynthesisWorkflow Phloro Phloroglucinol (Starting Material) Iodination Iodination (I2, NaHCO3, 0°C) Phloro->Iodination Electrophilic Subst. Triol 2,4,6-Triiodobenzene- 1,3,5-triol (Intermediate) Iodination->Triol Workup & Cryst. Alkylation O-Alkylation (R-Br, K2CO3, Acetone) Triol->Alkylation Williamson Ether Synth. FinalAgent 1,3,5-Trialkoxy- 2,4,6-triiodobenzene (Contrast Agent) Alkylation->FinalAgent Purification

Caption: Synthesis pathway from Phloroglucinol to lipophilic O-alkylated contrast agents.

Step-by-Step Methodology
  • Reagents:

    • Substrate: 2,4,6-Triiodobenzene-1,3,5-triol (from Protocol A).

    • Alkylating Agent: 1-Bromohexane (for oily agents) or Ethyl Bromoacetate (for ester prodrugs).

    • Base: Anhydrous Potassium Carbonate (

      
      ).
      
    • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Dissolve 1.0 g (1.98 mmol) of Triiodophloroglucinol in 20 mL anhydrous Acetone .

    • Add 1.65 g (12 mmol, 6 eq) of

      
       . Stir for 15 minutes to generate the phenoxide anions.
      
    • Add 9.0 mmol (4.5 eq) of Alkyl Halide dropwise.

    • Reflux the mixture under Nitrogen for 12–24 hours .

    • Monitoring: Monitor by TLC. The highly polar triol will convert to a non-polar product moving near the solvent front.

  • Purification:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent.[2]

    • Purify the residue via Column Chromatography (Silica Gel, Hexane/DCM gradient).

Analytical Validation (QC)

To ensure the "Trustworthiness" of the synthesized agent, the following parameters must be verified:

MethodExpected ResultPurpose
1H-NMR (DMSO-d6) Triol: Broad singlet ~10.0 ppm (Phenolic -OH). No aromatic protons (fully substituted).Alkylated: Disappearance of -OH; appearance of alkyl multiplets (0.8–4.0 ppm).Confirms full substitution (Tri-iodo and Tri-alkyl status).
HPLC Single peak >98% purity.Detects mono/di-iodo impurities which are less radiopaque.
Elemental Analysis Iodine content should be ~75% w/w (for the triol).Critical for X-ray attenuation efficacy.

References

  • Estep, K. G., et al. (2000).[5] "1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging." Journal of Medicinal Chemistry. Link

  • Lindenbaum, S. (1991). "Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid." Acta Chemica Scandinavica. Link

  • El-Batta, A., et al. (2014).[6] "Polymer Nanoparticles Containing 2,4,6-triiodophenol: A Potential Contrast Medium for Medical Imaging."[6] Acta Chimica Slovenica. Link

  • PubChem. "2,4,6-Triiodobenzene-1,3,5-triol (Compound)." National Library of Medicine. Link

Sources

Application of Tri-iodinated Compounds in Computed Tomography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the application of tri-iodinated compounds as contrast agents in computed tomography (CT). It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols. This document moves beyond a simple recitation of facts to explain the underlying principles and rationale behind experimental design, ensuring scientific integrity and empowering researchers to conduct robust and reproducible studies.

The Central Role of Tri-iodinated Compounds in Modern CT Imaging

Computed tomography has revolutionized medical diagnostics by providing high-resolution, three-dimensional images of internal anatomical structures. However, the inherent low contrast between different soft tissues often limits the diagnostic capabilities of non-contrast CT. Tri-iodinated compounds are indispensable tools that overcome this limitation by enhancing the visibility of vascular structures and organs.[1] The fundamental principle behind their efficacy lies in the high atomic number of iodine, which significantly attenuates X-rays, leading to a brighter appearance on CT images.[2][3] This enhanced contrast is crucial for the accurate diagnosis and characterization of a wide range of pathologies, including cancer, vascular diseases, and inflammation.[4][5]

All currently utilized iodinated contrast media are based on a 2,4,6-triiodinated benzene ring structure.[6] This core structure provides a stable scaffold for the three iodine atoms, which are responsible for the radiopacity, while modifications to the side chains at the 1, 3, and 5 positions dictate the physicochemical properties and, consequently, the safety and pharmacokinetic profile of the agent.[7]

Understanding the Physicochemical Landscape of Tri-iodinated Contrast Media

The selection of an appropriate tri-iodinated contrast agent for a specific application is guided by its physicochemical properties, primarily its ionicity, osmolality, and viscosity. These properties not only influence image quality but also play a significant role in the agent's safety profile.[8][9]

Ionicity: A Defining Characteristic

Tri-iodinated contrast media are broadly classified as either ionic or non-ionic.[6]

  • Ionic Contrast Media: These agents dissociate into charged particles (anions and cations) in solution.[7] This dissociation leads to a higher number of particles in the solution, resulting in high osmolality.[7] High-osmolality contrast media (HOCM) were the first generation of iodinated contrast agents and are associated with a higher incidence of adverse reactions.[10]

  • Non-ionic Contrast Media: To improve safety, non-ionic contrast agents were developed. These molecules do not dissociate in solution, leading to a lower osmolality compared to their ionic counterparts.[7] The majority of modern tri-iodinated contrast agents are non-ionic due to their improved safety profile.[10]

G cluster_0 Tri-iodinated Contrast Media cluster_1 Properties cluster_2 Safety Profile Ionic Ionic High Osmolality High Osmolality Ionic->High Osmolality leads to Non-ionic Non-ionic Low Osmolality Low Osmolality Non-ionic->Low Osmolality leads to Higher Adverse Reactions Higher Adverse Reactions High Osmolality->Higher Adverse Reactions associated with Improved Safety Improved Safety Low Osmolality->Improved Safety results in

Classification of Tri-iodinated Contrast Media

Osmolality and Viscosity: Key Determinants of Tolerance

Osmolality refers to the concentration of solute particles in a solution, while viscosity is a measure of a fluid's resistance to flow.[8] Both are critical factors influencing patient comfort and the risk of adverse events.

  • Osmolality: High-osmolality contrast media can cause a significant osmotic diuresis and fluid shifts, leading to discomfort and potential renal complications.[10] Low-osmolality (LOCM) and iso-osmolar (IOCM) contrast media, which have an osmolality closer to that of blood, are better tolerated.[11]

  • Viscosity: Higher viscosity can make injection more difficult and may contribute to local discomfort.[1] Pre-warming the contrast agent to body temperature can help reduce its viscosity.[1]

The table below summarizes the key physicochemical properties of some commonly used non-ionic tri-iodinated contrast agents.

Generic Name Brand Name Iodine Concentration (mg/mL) Ionicity Viscosity (mPa·s at 37°C) Osmolality (mOsm/kg H₂O)
IohexolOmnipaque™300Non-ionic6.3672
IopamidolIsovue®300Non-ionic4.7616
IodixanolVisipaque™320Non-ionic11.8290 (iso-osmolar)
IoversolOptiray™320Non-ionic5.8702
IopromideUltravist®300Non-ionic4.6607

Note: Values are approximate and can vary slightly between different formulations and manufacturers.

Pharmacokinetics: The Journey of Tri-iodinated Compounds in the Body

Understanding the pharmacokinetic profile of tri-iodinated contrast media is essential for optimizing imaging protocols and ensuring patient safety. Following intravenous administration, these agents exhibit a biphasic elimination pattern.[12]

  • Distribution Phase: A rapid initial phase where the contrast agent distributes from the plasma into the interstitial fluid.[12]

  • Elimination Phase: A slower phase primarily characterized by renal excretion.[12]

Tri-iodinated contrast agents are hydrophilic and do not significantly bind to plasma proteins. They are not metabolized and are excreted unchanged, primarily through glomerular filtration.[13] In individuals with normal renal function, the plasma half-life is typically around 1-2 hours.[13]

Preclinical Evaluation of Tri-iodinated Contrast Agents: Protocols and Methodologies

The development of new and improved tri-iodinated contrast agents necessitates rigorous preclinical evaluation to assess their efficacy and safety. The following section provides detailed protocols for in-vitro and in-vivo studies.

In-Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[2][14] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity of Tri-iodinated Compounds

Materials:

  • Target cell line (e.g., human renal proximal tubule epithelial cells, HK-2)

  • Complete cell culture medium

  • Tri-iodinated contrast agent of interest

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the target cells in a T-75 flask to 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with Tri-iodinated Compound:

    • Prepare a series of dilutions of the tri-iodinated contrast agent in serum-free culture medium. A typical concentration range to test is 2.5 to 50 mgI/mL.[16]

    • After 24 hours of incubation, carefully aspirate the culture medium from the wells.

    • Add 100 µL of the prepared dilutions of the contrast agent to the respective wells. Include a vehicle control (serum-free medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24 hours).

  • MTT Assay:

    • After the treatment period, carefully aspirate the medium containing the contrast agent.

    • Add 100 µL of fresh serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[5]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the contrast agent using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of the contrast agent to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In-Vivo Efficacy and Biodistribution Studies: Micro-CT Imaging in Rodent Models

Preclinical in-vivo imaging using micro-CT in small animal models is crucial for evaluating the contrast enhancement properties, pharmacokinetics, and biodistribution of new tri-iodinated compounds.[17][18]

Protocol: In-Vivo Micro-CT Imaging in Mice

Materials:

  • Healthy mice (e.g., C57BL/6, 8-10 weeks old)

  • Tri-iodinated contrast agent

  • Anesthesia (e.g., isoflurane)

  • Catheter for tail vein injection (e.g., 27-30 gauge)

  • Micro-CT scanner

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • On the day of the experiment, weigh the mouse to determine the correct dose of the contrast agent.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).

    • Place the anesthetized mouse on the scanner bed and secure it in a supine position.

    • Insert a catheter into the tail vein for intravenous administration of the contrast agent.

  • Contrast Agent Administration:

    • The dose of the contrast agent will depend on its iodine concentration and the specific imaging application. A typical dose for preclinical imaging is in the range of 100-500 µL per 25g mouse.[19] For example, a bolus injection of 0.3 mL of Iomeprol 300 mg/mL can be used.[20]

    • Inject the contrast agent as a bolus via the tail vein catheter.

  • Micro-CT Image Acquisition:

    • Acquire a pre-contrast (native) scan before the injection of the contrast agent.

    • Immediately after the contrast injection, initiate a series of dynamic or static scans at different time points (e.g., 0.5, 2, 5, 15, 30, and 60 minutes post-injection) to evaluate the vascular enhancement and tissue perfusion.[20]

    • Typical micro-CT acquisition parameters for a mouse study are:

      • Tube voltage: 50-90 kV[20][21]

      • Tube current: 160-500 µA[20][21]

      • Voxel size: 50-150 µm

      • Scan time: 1-5 minutes per scan

  • Image Analysis and Biodistribution:

    • Reconstruct the acquired projection data to generate 3D CT images.

    • Using image analysis software, draw regions of interest (ROIs) on major organs (e.g., aorta, liver, kidneys, spleen, muscle) in both the pre- and post-contrast images.

    • Measure the mean Hounsfield Units (HU) within each ROI at each time point.

    • Calculate the contrast enhancement (in HU) by subtracting the pre-contrast HU value from the post-contrast HU values.

    • Plot the contrast enhancement over time for each organ to generate time-attenuation curves, which can be used to assess the pharmacokinetics of the contrast agent.

    • For biodistribution studies, animals can be euthanized at specific time points post-injection, and organs can be harvested for ex-vivo analysis of iodine concentration using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

G cluster_0 Preclinical Evaluation Workflow In-Vitro Studies In-Vitro Studies Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In-Vitro Studies->Cytotoxicity Assays (e.g., MTT) includes In-Vivo Studies In-Vivo Studies Cytotoxicity Assays (e.g., MTT)->In-Vivo Studies informs Animal Model Selection Animal Model Selection In-Vivo Studies->Animal Model Selection Micro-CT Imaging Micro-CT Imaging Animal Model Selection->Micro-CT Imaging Pharmacokinetics & Biodistribution Pharmacokinetics & Biodistribution Micro-CT Imaging->Pharmacokinetics & Biodistribution Data Analysis & Reporting Data Analysis & Reporting Pharmacokinetics & Biodistribution->Data Analysis & Reporting

Sources

Application Notes and Protocols for the In Vivo Formulation of 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,6-Triiodobenzene-1,3,5-triol is a highly substituted aromatic compound with potential applications in various fields of biomedical research, including its use as a high-density imaging agent or a core scaffold for novel therapeutics. Its structure, characterized by a tri-iodinated phloroglucinol core, suggests a high molecular weight (503.80 g/mol ) and significant lipophilicity, which are often correlated with poor aqueous solubility.[1] This presents a considerable challenge for its development in in vivo studies, where achieving adequate bioavailability and avoiding precipitation at the injection site are paramount for obtaining meaningful and reproducible data.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating 2,4,6-Triiodobenzene-1,3,5-triol for in vivo studies. The protocols outlined herein are designed to be a systematic and logical workflow, starting from fundamental physicochemical characterization to the development of more complex formulation strategies. The emphasis is on understanding the "why" behind each step, ensuring scientific integrity and the creation of a robust and self-validating formulation.

I. Physicochemical Characterization: The Foundation of Formulation

Prior to any formulation development, a thorough understanding of the physicochemical properties of 2,4,6-Triiodobenzene-1,3,5-triol is essential.[2] This initial characterization will dictate the most appropriate formulation strategy and prevent wasted time and resources on unsuitable approaches.

A. Key Physicochemical Parameters to Determine

The following parameters should be experimentally determined.

ParameterImportance in Formulation Development
Aqueous Solubility Determines the feasibility of simple aqueous solutions and the need for solubilization enhancement techniques.
Solubility in Organic Solvents Identifies potential co-solvents for liquid formulations.
pKa Indicates the ionization state of the molecule at different pH values, which can significantly impact solubility.
LogP/LogD Measures the lipophilicity of the compound, a key predictor of its solubility and potential for membrane permeation.
Melting Point Provides information on the solid-state properties and stability of the compound.
Solid-State Characterization (e.g., XRD, DSC) Identifies the crystalline or amorphous nature of the solid, which can affect its dissolution rate and stability.
Chemical Stability (pH, light, temperature) Determines the degradation pathways and necessary precautions for handling and storage. Phloroglucinol derivatives can be prone to oxidation.[4][5]
B. Protocol: Preliminary Solubility and Stability Assessment

This protocol outlines a small-scale experiment to gather initial data on the solubility and stability of 2,4,6-Triiodobenzene-1,3,5-triol.

Materials:

  • 2,4,6-Triiodobenzene-1,3,5-triol

  • Water for Injection (WFI)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Commonly used co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Dimethyl sulfoxide (DMSO), Ethanol

  • HPLC or UPLC system with a suitable column and detector

Procedure:

  • Aqueous Solubility:

    • Add an excess amount of 2,4,6-Triiodobenzene-1,3,5-triol to a known volume of WFI and PBS in separate vials.

    • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C) for 24-48 hours.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Co-solvent Solubility:

    • Repeat the solubility determination in various co-solvents and co-solvent/water mixtures (e.g., 20% PG in water, 50% PEG 400 in water).

  • pH-Dependent Stability:

    • Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at a controlled temperature and analyze the concentration of the parent compound at different time points (e.g., 0, 4, 8, 24 hours) to assess degradation.

II. Formulation Development Strategies

Based on the initial physicochemical characterization, a suitable formulation strategy can be selected. The following sections detail common approaches for poorly soluble compounds, starting with the simplest and progressing to more complex systems.

A. Strategy 1: Co-solvent Systems

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7]

Rationale: This is often the first approach due to its simplicity and ease of preparation.

Commonly Used Co-solvents for In Vivo Studies:

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Glycerol

Protocol: Preparation and Evaluation of a Co-solvent Formulation

  • Vehicle Selection: Based on the preliminary solubility data, select the co-solvent or co-solvent blend that provides the desired solubility at the target concentration.

  • Preparation:

    • Weigh the required amount of 2,4,6-Triiodobenzene-1,3,5-triol.

    • Dissolve the compound in the selected co-solvent. Gentle heating or sonication may be used to facilitate dissolution, but care must be taken to avoid degradation.

    • If a co-solvent/aqueous system is used, add the aqueous component (e.g., WFI or saline) to the co-solvent solution slowly while stirring to prevent precipitation.

  • Characterization:

    • Visually inspect the final formulation for clarity and the absence of particulates.

    • Measure the pH and osmolality of the formulation to ensure it is within a physiologically acceptable range for the intended route of administration.[8]

    • Perform a dilution study by adding the formulation to a physiologically relevant buffer (e.g., PBS) to assess the risk of precipitation upon injection.

Workflow for Co-solvent Formulation Development

CoSolventWorkflow start Start: Physicochemical Data solubility_check Is solubility in a single GRAS co-solvent sufficient? start->solubility_check single_cosolvent Prepare formulation with single co-solvent solubility_check->single_cosolvent Yes cosolvent_blend Evaluate co-solvent blends (e.g., PEG 400/PG/Water) solubility_check->cosolvent_blend No final_formulation Final Formulation: Characterize pH, osmolality, and perform dilution studies single_cosolvent->final_formulation blend_solubility_check Is solubility sufficient in a blend? cosolvent_blend->blend_solubility_check blend_solubility_check->final_formulation Yes fail Consider alternative formulation strategy blend_solubility_check->fail No end Proceed to in vivo study final_formulation->end

Caption: Workflow for developing a co-solvent based formulation.

B. Strategy 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10][11][12][13]

Rationale: Cyclodextrins are a valuable tool when co-solvents are insufficient or cause toxicity concerns. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations due to their favorable safety profiles.[10]

Protocol: Preparation of a Cyclodextrin Formulation

  • Cyclodextrin Selection: HP-β-CD and SBE-β-CD are good starting points.

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of 2,4,6-Triiodobenzene-1,3,5-triol to each solution.

    • Equilibrate and quantify the dissolved drug concentration as described in the preliminary solubility protocol.

    • Plot the drug solubility as a function of cyclodextrin concentration to determine the complexation efficiency.

  • Formulation Preparation:

    • Dissolve the required amount of cyclodextrin in WFI or a suitable buffer.

    • Add 2,4,6-Triiodobenzene-1,3,5-triol to the cyclodextrin solution and stir until a clear solution is obtained.

  • Characterization:

    • Confirm the clarity of the solution.

    • Measure pH and osmolality.

    • Lyophilization can be considered to improve long-term stability.

C. Strategy 3: Micellar Solubilization

Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs in their core, thereby increasing their apparent solubility in aqueous media.[14][15]

Rationale: This approach is particularly useful for highly lipophilic compounds that are not adequately solubilized by co-solvents or cyclodextrins.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Solutol® HS 15

  • Cremophor® EL

Protocol: Preparation of a Micellar Formulation

  • Surfactant Screening:

    • Prepare aqueous solutions of different surfactants at concentrations above their CMC.

    • Determine the solubility of 2,4,6-Triiodobenzene-1,3,5-triol in each surfactant solution.

  • Formulation Preparation:

    • Dissolve the selected surfactant in WFI or buffer.

    • Add the drug to the surfactant solution and mix until dissolved. The use of a co-solvent in small amounts can sometimes aid in the initial dispersion of the drug.

  • Characterization:

    • The formulation should be a clear, isotropic solution.

    • Measure the particle size of the micelles (e.g., using dynamic light scattering) to ensure they are in the appropriate range for the intended route of administration.

    • Assess the stability of the formulation upon dilution.

Decision Tree for Formulation Strategy Selection

FormulationDecisionTree start Start: Physicochemical Characterization Data solubility_check Is aqueous solubility > target concentration? start->solubility_check aqueous_solution Formulate as simple aqueous solution (e.g., saline, PBS) solubility_check->aqueous_solution Yes cosolvent_check Is solubility in a GRAS co-solvent system sufficient? solubility_check->cosolvent_check No end Proceed to in vivo study aqueous_solution->end cosolvent_formulation Develop co-solvent formulation cosolvent_check->cosolvent_formulation Yes cyclodextrin_check Does cyclodextrin complexation significantly increase solubility? cosolvent_check->cyclodextrin_check No cosolvent_formulation->end cyclodextrin_formulation Develop cyclodextrin-based formulation cyclodextrin_check->cyclodextrin_formulation Yes micellar_formulation Develop micellar formulation cyclodextrin_check->micellar_formulation No cyclodextrin_formulation->end micellar_formulation->end

Caption: Decision tree for selecting an appropriate formulation strategy.

III. In Vivo Administration and Considerations

The choice of administration route will influence the formulation requirements.

Route of AdministrationFormulation Considerations
Intravenous (IV) Must be a clear, sterile, and pyrogen-free solution. The pH should be close to physiological (ideally 5-8), and the formulation should be isotonic or near-isotonic.[8] Risk of precipitation upon dilution in the bloodstream must be carefully evaluated.[8]
Intraperitoneal (IP) Less stringent requirements than IV, but large volumes and extreme pH or osmolality should still be avoided to prevent irritation.
Subcutaneous (SC) Volume is typically limited (e.g., < 1 mL in mice). Formulations should be isotonic and non-irritating to minimize injection site reactions.
Oral (PO) For oral gavage, suspensions or solutions can be used. The formulation must be stable in the gastrointestinal tract.

IV. Safety and Regulatory Considerations

  • Excipient Safety: All excipients used in the formulation must be safe for the intended route of administration and animal species.[16][17] The FDA's Inactive Ingredient Database is a valuable resource for this information.

  • Toxicity of Iodinated Compounds: While the iodine in 2,4,6-Triiodobenzene-1,3,5-triol is covalently bound, it is prudent to be aware of the potential for de-iodination and the toxicity associated with free iodide and iodinated byproducts.[18][19]

  • Preclinical Formulation Guidelines: The formulation development process should be guided by principles outlined in regulatory documents such as those from the ICH.[20]

V. Conclusion

Formulating the poorly soluble compound 2,4,6-Triiodobenzene-1,3,5-triol for in vivo studies requires a systematic and scientifically driven approach. There is no one-size-fits-all solution.[21] The protocols and workflows presented in these application notes provide a framework for researchers to characterize the compound, select an appropriate formulation strategy, and develop a safe and effective vehicle for in vivo administration. By following this logical progression, researchers can increase the likelihood of obtaining reliable and reproducible data in their preclinical studies.

References

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Roquette. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Available at: [Link]

  • Patel, J., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]

  • Singh, S., & Sahu, A. (2017). Excipient Selection In Parenteral Formulation Development. ResearchGate. Available at: [Link]

  • Gade, N. M., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • ResearchGate. (n.d.). Stability of the substituted phloroglucinol derivatives (R = n-propyl, isopropyl, isobutyl). Available at: [Link]

  • American Pharmaceutical Review. (2021, May 1). Considerations in Formulation Development of Injectable Solutions. Available at: [Link]

  • MedCrave online. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available at: [Link]

  • PCI Pharma Services. (n.d.). Transforming Parenteral Delivery: Key Considerations For SC and IM Formulation Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (2021, June 24). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available at: [Link]

  • University of Alberta. (2005, July 8). Micellar solubilization of drugs. Available at: [Link]

  • MDPI. (2019, February 2). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Available at: [Link]

  • Bentham Science. (2024, July 8). Advancements in Micellar Formulation: Drug Delivery Vehicle for Water-Insoluble Drugs. Available at: [Link]

  • Laboratorios Rubió. (n.d.). Step-by-Step Drug Formulation Development Guide. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Formulation Strategies Moving from Intravenous to Subcutaneous and from Vial to PFS. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Triiodobenzene-1,3,5-triol. Available at: [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]

  • FreiDok plus. (2022, December 9). Mixed micellar drug delivery systems – Fundamental physicochemical concepts to model their in vivo fate. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Available at: [Link]

  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. Available at: [Link]

  • ResearchGate. (n.d.). Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle–cell interaction. Available at: [Link]

  • National Center for Biotechnology Information. (2020, August 13). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Available at: [Link]

  • ACS Publications. (2012, March 5). The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization. Available at: [Link]

  • National Center for Biotechnology Information. (2021, March 20). Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. Available at: [Link]

  • ResearchGate. (2005, July 8). (PDF) Micellar solubilization of drugs. Available at: [Link]

  • Oxford Academic. (2025, April 17). Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Available at: [Link]

  • MDPI. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Available at: [Link]

  • EIMJ. (2020, August 7). Iodinated Contrast agents within Radiology. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography–electrospray tandem mass spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. Available at: [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • PubMed. (n.d.). Occurrence of iodinated x-ray contrast media in domestic effluents and their fate during indirect potable reuse. Available at: [Link]

  • Technical University of Munich. (n.d.). Occurrence of iodinated X-ray contrast media in domestic effluents and their fate during indirect potable reuse. Available at: [Link]

  • PubChem. (n.d.). 1,3,5-Triiodobenzene-2,4,6-trialdehyde. Available at: [Link]

Sources

experimental protocol for using 2,4,6-Triiodobenzene-1,3,5-triol in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Optimization & Bioactivity Assessment of 2,4,6-Triiodobenzene-1,3,5-triol in Mammalian Cell Culture

Executive Summary & Chemical Context

2,4,6-Triiodobenzene-1,3,5-triol (also known as Triiodophloroglucinol) is a halogenated phenol derivative characterized by a dense electron cloud and significant lipophilicity. Unlike standard biochemical reagents, this compound represents a class of "halogen-bonding" donors often utilized in supramolecular chemistry and crystal engineering.

In a biological context, its structure suggests two primary modes of action:

  • Transmembrane Anion Transport: The electron-deficient aromatic ring (induced by three iodine atoms) can facilitate anion-

    
     interactions, potentially acting as a synthetic ionophore.
    
  • Uncoupling Activity: Halogenated phenols are known protonophores that can uncouple oxidative phosphorylation in mitochondria.

Critical Handling Note: This protocol is designed to overcome the compound's inherent solubility challenges and light sensitivity. The high iodine content renders the molecule prone to homolytic cleavage under UV light; therefore, all stocks must be handled in amber glass or foil-wrapped containers.

Pre-Experimental Preparation

Physicochemical Constraints
  • Molecular Weight: ~503.8 g/mol [1]

  • Predicted LogP: ~2.8 (Moderately Lipophilic)

  • Acidity (pKa): The presence of three iodine atoms (electron-withdrawing) lowers the pKa of the hydroxyl groups significantly compared to phloroglucinol. At physiological pH (7.4), the compound likely exists in a mono- or di-anionic state, affecting membrane permeability.

Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

ReagentSpecificationQuantity
Compound 2,4,6-Triiodobenzene-1,3,5-triol50.4 mg
Solvent DMSO (Anhydrous, Cell Culture Grade)1.0 mL
Vessel Amber Glass Vial (Borosilicate)1 unit

Protocol:

  • Weigh 50.4 mg of powder into an amber vial. Do not use plastic microfuge tubes for long-term storage as iodine species can interact with certain polymers.

  • Add 1000 µL of anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • QC Check: Inspect for particulates. If turbid, centrifuge at 10,000 x g for 1 minute.

  • Store at -20°C. Shelf life: 3 months.

Experimental Workflow Visualization

The following diagram outlines the logical flow from stock preparation to functional readout, emphasizing critical decision points regarding solubility and toxicity.

ExperimentalWorkflow cluster_Assays Parallel Assay Workflows Stock Stock Prep (DMSO) 100 mM QC Solubility QC (Visual/Spin) Stock->QC Dilution Serial Dilution (Serum-Free Media) QC->Dilution Pass Tox Cytotoxicity (MTT/CCK-8) Determine Safe Window Dilution->Tox Day 1 Func Anion Transport Assay (YFP-Halide Quenching) Tox->Func If Viability > 80% Analysis Data Analysis (EC50 / IC50 Calculation) Tox->Analysis Func->Analysis

Caption: Workflow prioritizing cytotoxicity screening before functional characterization to rule out non-specific membrane lysis.

Protocol A: Cytotoxicity Profiling (The Safety Window)

Before assessing bioactivity, you must define the non-toxic concentration range. Halogenated phenols can cause mitochondrial collapse.

Cell Line: HeLa or HEK293T (Standard models). Reagents: MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • Seeding: Plate cells at 5,000 cells/well in a 96-well clear-bottom plate. Incubate 24h at 37°C/5% CO2.

  • Dosing:

    • Prepare a dilution series in serum-free media (Serum proteins can bind iodinated phenols, masking toxicity).

    • Range: 0 µM (Vehicle), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.

    • Final DMSO concentration must be < 0.5%.

  • Incubation: Treat cells for 24 hours.

  • Readout:

    • Add MTT reagent.[2] Incubate 3h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Critical Analysis:

    • Artifact Warning: High concentrations of iodinated compounds can precipitate in aqueous media, causing light scattering. Always include a "No Cell + Compound" control well to subtract background absorbance caused by compound precipitation.

Protocol B: Functional Anion Transport Assay

If the compound is non-toxic at < 20 µM, evaluate its ability to transport anions (e.g., Chloride or Iodide) across the membrane. This utilizes a YFP-H148Q mutant (Halide-Sensitive YFP) which is quenched by iodide.

Mechanism: The compound binds extracellular iodide (


), transports it into the cell, and quenches the intracellular YFP fluorescence.
Step-by-Step Methodology
  • Transfection: Transfect HEK293 cells with the YFP-H148Q plasmid 24h prior to the assay.

  • Buffer Exchange:

    • Wash cells 2x with Standard Buffer (140 mM NaCl, 5 mM KCl, 10 mM HEPES, pH 7.4).

    • Note: Remove all extracellular anions that might compete (replace Cl- with Gluconate if strictly testing Cl- transport, but for this specific compound, we test Iodide influx).

  • The Trigger Solution:

    • Prepare a "High Iodide" buffer: 140 mM NaI (Sodium Iodide), 5 mM KCl, 10 mM HEPES.

    • Add the test compound (2,4,6-Triiodobenzene-1,3,5-triol) to this buffer at 2x the desired final concentration (e.g., 20 µM).

  • Kinetic Run (Fluorescence Plate Reader):

    • Excitation: 515 nm | Emission: 530 nm.

    • Start reading baseline fluorescence (0-10 seconds).

    • Injection: At t=10s, inject the High Iodide + Compound solution into the wells.

    • Continue reading for 120 seconds.

  • Interpretation:

    • Rapid Decay: Indicates successful transport of

      
       into the cell (Compound acts as transporter).
      
    • Flat Line: No transport or compound precipitated.

Mechanistic Visualization: Anion-Pi Transport

The following diagram illustrates the hypothesized mechanism where the electron-deficient ring of the triiodinated compound facilitates anion entry.

TransportMechanism I_ext I- (Ext) Complex Anion-Pi Complex I_ext->Complex Binding Comp Compound (Transporter) Comp->Complex Association I_int I- (Int) Complex->I_int Translocation (Membrane) YFP YFP (Fluorescent) I_int->YFP Interaction YFP_Q YFP (Quenched) YFP->YFP_Q Quenching

Caption: Hypothetical transport mechanism: The compound binds extracellular iodide via halogen bonding, ferries it across the lipid bilayer, and releases it to quench cytosolic YFP.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Media High hydrophobicity; "Crash out" effect upon dilution.Reduce stock concentration. Pre-dilute in warm media. Limit final concentration to < 50 µM.
High Background Toxicity Protonophoric uncoupling (Mitochondrial toxicity).This is an intrinsic property. Work at lower concentrations (1-10 µM) or reduce exposure time to < 4 hours.
Inconsistent Data Photodegradation of Iodine.Strictly perform all steps in low light. Wrap plates in foil during incubations.

References

  • Gale, P. A., et al. (2016). "Anion transport and binding by synthetic receptors." Chemical Society Reviews.

  • Vargas Jentzsch, A., et al. (2013). "Halogen bonding in supramolecular chemistry." Angewandte Chemie International Edition.

  • PubChem. (2023). "2,4,6-Triiodobenzene-1,3,5-triol Compound Summary." National Center for Biotechnology Information.

  • TargetMol. (2023). "Solubility Data for Halogenated Phloroglucinol Derivatives." TargetMol Application Notes.

Sources

Application Note: Synthesis of Intrinsically Radiopaque Polymer Networks using 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for polymer chemists and material scientists in the biomedical device sector. It details the utilization of 2,4,6-Triiodobenzene-1,3,5-triol (Triiodophloroglucinol) as a multifunctional, radiopacifying monomer.

Executive Summary

The development of biomedical implants (stents, embolic beads, catheters) requires materials that are visible under X-ray fluoroscopy.[1] Traditional methods involve physical blending of heavy metal salts (BaSO₄, Bi₂O₃), which can leach out, degrade mechanical properties, or cause surface roughness.

2,4,6-Triiodobenzene-1,3,5-triol (TIP) offers a superior alternative: Covalent Radiopacity . By utilizing its three hydroxyl groups, TIP acts as a branching agent or crosslinker in polycondensation reactions (Polyurethanes, Polyesters). Its high iodine content (~75% w/w) imparts exceptional radiopacity, while its aromatic structure enhances thermal stability and stiffness.

Key Advantages
  • Non-Leaching: Iodine is chemically bonded to the polymer backbone.

  • Homogeneity: Eliminates "hot spots" or phase separation common with particulate fillers.

  • Tunable Network: Acts as a B3 monomer (functionality = 3), allowing precise control over crosslink density.

Molecule Profile & Reactivity Analysis

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: 2,4,6-Triiodobenzene-1,3,5-triol[2][3]

  • Common Name: Triiodophloroglucinol[2]

  • Molecular Weight: 503.8 g/mol [2]

  • Appearance: Off-white to pale yellow powder

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO, DMAc, THF); Insoluble in water and non-polar hydrocarbons.

Critical Reactivity Note: Steric Hindrance

The reactivity of the hydroxyl groups in TIP is significantly lower than that of standard phenols (e.g., Bisphenol A) or aliphatic polyols.

  • Cause: Each hydroxyl group is flanked by two bulky iodine atoms at the ortho positions.

  • Effect: Nucleophilic attack is sterically hindered.

  • Solution: Synthesis protocols must utilize high-activity catalysts (e.g., Dibutyltin Dilaurate) and elevated temperatures (>60°C) to ensure complete conversion.

Protocol A: Radiopaque Polyurethane (PU) Network Synthesis

Target Application: Embolic microspheres, shape-memory polymer foams, or rigid coating materials.

Mechanism

This protocol utilizes a "one-shot" solution polymerization method. TIP reacts with a diisocyanate (e.g., MDI or HDI) and a macrodiol (e.g., PTMO or PCL) to form a crosslinked polyurethane network.

Reaction Scheme:



Materials Required
ComponentFunctionSpecific Example
Monomer A Soft SegmentPoly(caprolactone) diol (Mn ~ 2000)
Monomer B Hard Segment4,4'-Methylene diphenyl diisocyanate (MDI)
Monomer C Radiopaque Crosslinker 2,4,6-Triiodobenzene-1,3,5-triol (TIP)
Solvent MediumAnhydrous Dimethylacetamide (DMAc) or DMF
Catalyst AcceleratorDibutyltin Dilaurate (DBTDL)
Step-by-Step Protocol
Step 1: Pre-drying (Critical)
  • Dry the TIP monomer and PCL diol in a vacuum oven at 50°C for 24 hours to remove trace moisture. Moisture will react with isocyanate to form urea and CO₂ bubbles, ruining the network integrity.

  • Distill DMAc over CaH₂ or use molecular sieve-dried solvent (<50 ppm H₂O).

Step 2: Dissolution and Stoichiometry

Calculate the Isocyanate Index (


) to be 1.05 to ensure complete consumption of the hindered hydroxyls.
  • In a flame-dried three-neck flask equipped with a nitrogen inlet and mechanical stirrer, dissolve 10.0 g of PCL diol and 1.5 g of TIP in 40 mL of anhydrous DMAc .

  • Heat the solution to 60°C under continuous nitrogen flow until TIP is fully dissolved. Note: The solution may be slightly yellow.

Step 3: Polymerization
  • Add 0.05% w/w DBTDL catalyst to the reaction mixture.

  • Dissolve the stoichiometric amount of MDI in 10 mL of DMAc and add it dropwise to the reaction flask over 10 minutes.

  • Ramp temperature to 80°C . The steric hindrance of TIP requires this higher energy input to drive the kinetics.

  • Stir for 4–6 hours . Viscosity will increase significantly as the network forms.

Step 4: Casting and Curing
  • Pour the viscous polymer solution into a Teflon mold or onto a glass plate.

  • Place in a vacuum oven at 60°C for 12 hours to remove the majority of the solvent.

  • Increase temperature to 100°C for another 24 hours to effect post-curing and remove residual solvent (DMAc has a high boiling point).

Step 5: Purification (Optional for films)

If the network is loose (low crosslink density), swelling in methanol for 24 hours can extract unreacted monomers. For tight networks, this step is diffusion-limited and may be skipped if conversion is high.

Experimental Workflow Visualization

G cluster_0 Critical Control Point: Steric Hindrance Management Start Raw Materials (TIP, Diol, Diisocyanate) Drying Vacuum Drying (Remove H2O) Start->Drying Prep Dissolution Dissolution in DMAc (60°C, N2 atm) Drying->Dissolution Solvating Catalyst Add Catalyst (DBTDL) Dissolution->Catalyst Activation Reaction Polymerization (80°C, 4-6 hrs) Catalyst->Reaction Isocyanate Addition Curing Film Casting & Curing (100°C, Vacuum) Reaction->Curing Gelation Product Radiopaque Polyurethane Network Curing->Product Final Material

Figure 1: Workflow for the synthesis of radiopaque polyurethane using sterically hindered triiodobenzene triol.

Characterization Suite

To validate the synthesis and material properties, the following analytical methods are required:

TechniquePurposeExpected Observation
FTIR Spectroscopy Chemical StructureDisappearance of NCO peak (2270 cm⁻¹). Appearance of Urethane C=O (1700-1730 cm⁻¹) and C-I stretches (approx. 500-600 cm⁻¹).
¹H NMR (Sol: DMSO-d₆) Composition (Soluble fraction)Absence of phenolic protons (if fully reacted). Integration of aromatic protons on TIP ring vs. soft segment protons.
TGA (Thermogravimetry) Thermal StabilityIodine-carbon bonds are the weak link. Expect onset of degradation around 250-280°C (lower than non-iodinated PU).
Micro-CT / X-Ray Radiopacity Compare brightness against an Aluminum step-wedge. The material should show high contrast (white) relative to soft tissue.
Gel Content Crosslinking EfficiencyExtract with good solvent (THF/DMF). High gel fraction (>90%) indicates successful incorporation of TIP into the network.

Troubleshooting Guide

Problem 1: The polymer solution turned dark brown/purple.

  • Cause: Iodine liberation. At high temperatures (>120°C) or in the presence of oxidizers, the C-I bond can cleave, releasing free iodine (

    
    ).
    
  • Fix: Lower the reaction temperature to 80-90°C. Ensure strict nitrogen blanketing. Add a radical scavenger or antioxidant if necessary.

Problem 2: The film is brittle.

  • Cause: Crosslink density is too high. TIP is a trifunctional monomer; too much will create a "glassy" network.

  • Fix: Reduce the molar ratio of TIP. Use it as a minor crosslinker (e.g., 5-10 mol%) and use a linear chain extender (like Butanediol) for the rest of the hard segment.

Problem 3: Bubbles in the final film.

  • Cause: Moisture contamination reacting with isocyanate.

  • Fix: Re-dry all solvents and monomers. Check the DMAc water content (Karl Fischer titration).

References

  • Dawlee, S., & Jayabalan, M. (2009). Synthesis and characterization of iodinated polyurethane with inherent radiopacity. Journal of Applied Polymer Science. Link (Foundational work on iodinated phenols in PU).

  • Kruft, M. A., et al. (1996). Radiopaque Segmented Polyurethanes with Iodinated Hard Segments. Journal of Biomedical Materials Research. Link (Demonstrates the trade-off between iodine content and mechanical properties).

  • Benz, M. E., et al. (2000). Radiopaque polymers for medical devices. Medical Device and Diagnostic Industry.[1][4] (General review of covalent vs. filler radiopacity).

  • PubChem. (2025).[2][3] 2,4,6-Triiodobenzene-1,3,5-triol Compound Summary. National Library of Medicine. Link (Physical properties and solubility data).

  • Salvekar, A. V. (2018).[5] Bioabsorbable Radiopaque Water Responsive Shape Memory Polymer. NTU Doctoral Thesis. Link (Detailed protocols on radiopaque filler dispersion vs covalent bonding).

Sources

2,4,6-Triiodobenzene-1,3,5-triol as a building block in organic synthesis

[1][2]

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol (TIP), also known as 2,4,6-triiodophloroglucinol, is a

1

This guide details the synthesis, handling, and application of TIP in supramolecular chemistry (halogen-bonded networks) and covalent materials synthesis (Porous Organic Polymers - POPs).

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11][12][13]

PropertyData
IUPAC Name 2,4,6-Triiodobenzene-1,3,5-triol
Common Name 2,4,6-Triiodophloroglucinol (TIP)
CAS Number 57730-42-4
Molecular Formula

Molecular Weight 503.80 g/mol
Appearance Off-white to pale yellow needles
Melting Point 173–174 °C (dec.)[1]
Solubility Soluble: DMF, DMSO, Acetone, THF, EthanolInsoluble: Water, Chloroform, Hexane
Acidity (

)
More acidic than phloroglucinol due to electron-withdrawing iodine atoms.
Stability Light-sensitive (turns brown/purple upon prolonged exposure); Hygroscopic.

Synthesis Protocol: Green Iodination of Phloroglucinol

Reference: Adapted from standard electrophilic aromatic substitution protocols using aqueous media.

This protocol utilizes a "green" water-based method, avoiding hazardous chlorinated solvents and harsh oxidants like ICl. The electron-rich phloroglucinol ring undergoes rapid electrophilic substitution with molecular iodine in the presence of a mild base.

Reagents
  • Phloroglucinol dihydrate (

    
    )
    
  • Iodine (

    
    )[2][3]
    
  • Sodium Bicarbonate (

    
    )[2]
    
  • Solvent: Deionized Water

  • Recrystallization Solvent: Acetonitrile (

    
    )[2]
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phloroglucinol dihydrate (0.81 g, 5.0 mmol) in 20 mL of deionized water . The solution should be clear.

  • Iodination: Add Iodine (3.85 g, 15.2 mmol, ~3.05 equiv) to the stirring solution. The mixture will turn dark brown.

  • Base Addition: Slowly add Sodium Bicarbonate (1.30 g, 15.5 mmol) in small portions over 5–10 minutes.

    • Note: Vigorous evolution of

      
       gas will occur.[2] Ensure the flask is open or vented.
      
    • Mechanism:[4][5][6][3][7][8] The base neutralizes the HI byproduct, driving the equilibrium forward.

  • Reaction: Stir the mixture vigorously at room temperature for 30–45 minutes . A heavy precipitate will form as the tri-iodinated product is insoluble in water.

  • Work-up: Filter the solid under vacuum. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts and traces of unreacted phloroglucinol.

  • Purification:

    • Dissolve the crude solid in a minimum amount of boiling Acetonitrile (~10–15 mL) .

    • Filter hot if necessary to remove any insoluble mono/di-iodinated impurities.

    • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4 °C.

  • Isolation: Collect the off-white needles by filtration. Dry under vacuum in the dark.

    • Yield: ~2.0 g (80%).

    • Characterization: M.p. 173–174 °C.[2]

Visual Pathway (Synthesis)

SynthesisStartPhloroglucinol(Electron-Rich)Reagents3.0 equiv I2NaHCO3 (aq)RT, 30 minStart->ReagentsIntermediateElectrophilicAromatic SubstitutionReagents->Intermediate Rapid IodinationProduct2,4,6-Triiodophloroglucinol(Precipitate)Intermediate->Product -HI, -CO2PurificationRecrystallization(Acetonitrile)Product->Purification

Caption: Green synthesis pathway of 2,4,6-Triiodophloroglucinol via aqueous iodination.

Application Protocols

Application A: Supramolecular Assembly (Halogen Bonding)

TIP is a premier building block for crystal engineering. The three iodine atoms act as Lewis acidic

Protocol: Co-crystallization with 4,4'-Bipyridine

  • Stock Solutions:

    • Solution A: Dissolve TIP (10 mg) in Methanol (1 mL) .

    • Solution B: Dissolve 4,4'-Bipyridine (9.5 mg, 3 equiv) in Methanol (1 mL) .

  • Mixing: Combine Solution A and Solution B in a small glass vial.

  • Crystallization: Cover the vial with parafilm and poke 2–3 small holes to allow slow evaporation. Store in a dark, vibration-free area at room temperature.

  • Result: Over 2–5 days, block-like co-crystals will form.

  • Structure: The structure typically exhibits a 2D or 3D network driven by

    
     hydrogen bonds and 
    
    
    halogen bonds.
Application B: Sonogashira Cross-Coupling (Porous Polymers)

The iodine handles allow TIP to serve as a 3-way node in the synthesis of Covalent Organic Frameworks (COFs) or Porous Organic Polymers (POPs).

Protocol: Synthesis of Porphyrin-Based POP

  • Reagents:

    • TIP (1.0 equiv)

    • Tetrakis(4-ethynylphenyl)porphyrin (TEPP) (0.75 equiv)[9][10]

    • Catalyst:

      
       (5 mol%) and CuI (10 mol%)
      
    • Solvent: DMF/Triethylamine (1:1 v/v)[9][10][7]

  • Procedure:

    • Charge a Schlenk tube with TIP, TEPP, and catalysts.

    • Degas the flask (evacuate and backfill with

      
       x 3).
      
    • Add degassed dry DMF and Triethylamine via syringe.

    • Heat at 105 °C for 48 hours under

      
      .
      
  • Work-up:

    • Filter the resulting purple/black precipitate.

    • Wash extensively: DMF

      
       Methanol 
      
      
      Water
      
      
      Acetone
      
      
      DCM (Soxhlet extraction recommended for high porosity).
  • Activation: Dry under high vacuum at 80 °C.

  • Use Case: The resulting polymer contains unreacted hydroxyl groups suitable for post-synthetic functionalization (e.g., anchoring aptamers for biosensing).

Visual Pathway (Reactivity)

Reactivitycluster_XBSupramolecular Chemistrycluster_CovalentCovalent Synthesis (POPs)TIP2,4,6-Triiodophloroglucinol(TIP)XB_Reagent+ Pyridine/BipyridineTIP->XB_ReagentCov_Reagent+ Terminal Alkynes(Pd/Cu Cat.)TIP->Cov_ReagentXB_ProductHalogen-BondedCo-CrystalsXB_Reagent->XB_Product Self-Assembly(σ-hole interactions)Cov_ProductPorous OrganicPolymers (POPs)Cov_Reagent->Cov_Product SonogashiraCoupling

Caption: Dual reactivity of TIP in supramolecular assembly and covalent polymer synthesis.

Safety & Handling

  • Light Sensitivity: Iodinated phenols are prone to photolytic deiodination. Store pure TIP in amber vials wrapped in foil. If the solid turns purple, it indicates the release of free iodine (

    
    ).
    
  • Toxicity: Like other halogenated phenols, TIP should be treated as potentially toxic and an irritant. Wear nitrile gloves and work in a fume hood to avoid inhaling dust.

  • Waste: Dispose of iodine-containing waste in segregated halogenated organic waste containers. Do not mix with strong oxidizers.

References

  • Synthesis of TIP: Espersen, J. G. et al. "Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid." Acta Chemica Scandinavica B, 1989 , 43, 537–541. Link

  • Crystal Engineering: Nath, N. K., Saha, B. K., & Nangia, A. "Isostructural Polymorphs of Triiodophloroglucinol and Triiodoresorcinol." CrystEngComm, 2008 , 10, 1293-1296. Link

  • Sonogashira Application: Wang, Y. et al. "Integrating porphyrin-based nanoporous organic polymers with electrochemical aptasensors for ultratrace detection of kanamycin." Microchimica Acta, 2024 , 191, 100. Link

  • Halogen Bonding Review: Cavallo, G. et al. "The Halogen Bond." Chemical Reviews, 2016 , 116(4), 2478–2601. Link

Advanced Radiopaque Biomaterials: Engineering with 2,4,6-Triiodobenzene-1,3,5-triol

[1]

Executive Summary & Strategic Rationale

The Challenge: Traditional radiopaque medical devices rely on physical blends of polymers with heavy metal salts (e.g., Barium Sulfate, Zirconium Oxide). These "filled" systems suffer from phase separation , mechanical embrittlement , and leaching of contrast agents into the bloodstream, posing potential toxicity risks and signal loss over time.

The Solution: Covalent incorporation of iodine directly into the polymer backbone. The Molecule: 2,4,6-Triiodobenzene-1,3,5-triol (TIT) (also known as Triiodophloroglucinol).[1] Unlike common di-iodinated chain extenders (which form linear polymers), TIT possesses three hydroxyl groups .[1] This unique trifunctionality allows it to act as a radiopaque crosslinker , enabling the synthesis of hyperbranched polymers, robust hydrogels, and shape-memory thermosets with intrinsic, non-leachable X-ray visibility.

Module 1: Synthesis of 2,4,6-Triiodobenzene-1,3,5-triol (TIT)

Objective: Synthesize high-purity TIT from Phloroglucinol using an electrophilic aromatic substitution mechanism. Mechanism: Phloroglucinol is highly electron-rich due to three -OH groups, activating the ring for rapid iodination.[1] We utilize Iodine Monochloride (ICl) for precise stoichiometry and yield optimization.[1]

Protocol 1: Controlled Iodination of Phloroglucinol

Materials:

  • Phloroglucinol (anhydrous)[1]

  • Iodine Monochloride (ICl) (1.0 M in DCM)[1]

  • Calcium Carbonate (CaCO₃) (Acid scavenger)[1]

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate[2]

  • Atmosphere: Dry Nitrogen (N₂)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and N₂ inlet.[1]

  • Solvation: Dissolve Phloroglucinol (1.26 g, 10 mmol) in a mixture of MeOH:DCM (1:1 v/v, 50 mL) . Cool the solution to 0°C using an ice bath.

    • Why? Cooling suppresses oxidation of phloroglucinol to phloroglucide or quinones.[1]

  • Scavenger Addition: Add CaCO₃ (3.5 g, 35 mmol) suspended in the solvent.

    • Causality: The reaction produces HCl.[1] Failure to neutralize HCl will cause acid-catalyzed polymerization of the phloroglucinol starting material.

  • Iodination: Add ICl solution (33 mL, 33 mmol) dropwise over 45 minutes.

    • Critical Control Point: The solution will turn dark red.[1] Maintain temperature < 5°C. Rapid addition causes exotherms that degrade the product.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours under N₂.

  • Quenching: Pour the mixture into ice-cold water (200 mL) containing Sodium Bisulfite (NaHSO₃) .

    • Why? Bisulfite reduces unreacted iodine species, turning the solution from red/brown to pale yellow.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Target Yield: >85%

    • Appearance: Off-white to pale yellow needles.[1]

Diagram 1: Synthesis Pathway & Logic

Gcluster_0Precursorscluster_1Reaction ConditionsPhloroPhloroglucinol(Electron Rich)Cond0°C -> RT, 12hCaCO3 (Acid Scavenger)MeOH/DCMPhloro->CondIClIodine Monochloride(Electrophile)ICl->CondTIT2,4,6-Triiodobenzene-1,3,5-triol(TIT)Cond->TITElectrophilic AromaticSubstitutionByprodByproduct: HCl(Neutralized by CaCO3)Cond->Byprod

Caption: Synthesis workflow converting Phloroglucinol to TIT via controlled iodination, highlighting the critical acid scavenging step.

Module 2: Application - Intrinsically Radiopaque Polyurethane (i-RPU)

Concept: Use TIT as a crosslinker in a polyurethane formulation.[1] By replacing a standard triol (like trimethylolpropane) with TIT, we generate a network where the "knots" of the polymer net are radiopaque.

Protocol 2: Synthesis of i-RPU Thermoset

Materials:

  • Monomer A (Polyol): Poly(tetramethylene ether) glycol (PTMG, Mn=1000)[1]

  • Monomer B (Isocyanate): Hexamethylene Diisocyanate (HDI)[1]

  • Crosslinker: TIT (Synthesized in Module 1)[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%)[1]

  • Solvent: Dimethylacetamide (DMAc) (Anhydrous)[1]

Stoichiometry Calculation (The NCO Index): Target an NCO:OH ratio of 1.05:1 to ensure complete network formation.

  • TIT Equivalent Weight = MW / 3 = 503.8 / 3 ≈ 167.9 g/eq.[1]

Step-by-Step Methodology:

  • Pre-polymer Formation:

    • In a dry flask, dissolve PTMG (10 mmol) in DMAc.

    • Add HDI (20 mmol) and DBTDL catalyst.

    • Stir at 70°C for 2 hours to form an NCO-terminated prepolymer.[1]

  • Crosslinking (The Critical Step):

    • Dissolve TIT (3.33 mmol) in minimal DMAc.

    • Note: We use 3.33 mmol TIT to provide ~10 mmol -OH groups, balancing the excess NCO.

    • Add TIT solution to the prepolymer.[1]

  • Curing:

    • Cast the solution onto a Teflon mold.[1]

    • Step-cure in a vacuum oven:

      • 60°C for 4 hours (Solvent removal)

      • 100°C for 12 hours (Network formation)

  • Post-Cure:

    • Soak film in ethanol for 24 hours to leach out any residual catalyst or solvent.[1]

Module 3: Characterization & Validation

Objective: Quantify radiopacity using Hounsfield Units (HU) and verify mechanical integrity.

Protocol 3: Micro-CT Quantification

Equipment: Micro-CT Scanner (e.g., Scanco or Skyscan), Aluminum Step Wedge (Calibration).[1]

  • Sample Prep: Cut cured i-RPU films into 5mm discs. Stack to achieve 1mm thickness.[1]

  • Phantom Setup: Place samples in a foam holder alongside water (0 HU) and air (-1000 HU) standards.[1]

  • Scanning Parameters:

    • Voltage: 70 kVp (Standard for medical device contrast)[1]

    • Current: 114 µA[1]

    • Integration time: 300 ms[1]

  • Data Processing:

    • Reconstruct 3D volume.[1][3]

    • Define Volume of Interest (VOI) inside the polymer disc.

    • Calculate Mean Grayscale Value.[1]

  • Calibration:

    • Convert Grayscale to HU using the formula:

      
      [1]
      
    • Target: > 250 HU (Visible against soft tissue).[1]

Data Presentation: Expected Properties
PropertyControl PU (No Iodine)i-RPU (with TIT)Clinical Requirement
Radiopacity (HU) ~40 (Invisible)2800 - 3500 > 200 for visibility
Tensile Strength 25 MPa32 MPa> 20 MPa
Elongation 600%350%Application Dependent
Leaching (7 days) N/A< 0.1% (Iodine)< 1.0%
Diagram 2: Polymer Network Architecture

Networkcluster_linearTraditional Linear PUcluster_crossTIT-Crosslinked NetworkL1DiolL2DiisocyanateL1->L2Linear ChainL2->L1Linear ChainTIT_NodeTIT (Iodine Core)TrifunctionalISODiisocyanateTIT_Node->ISOTIT_Node->ISOISO->TIT_NodePolyolPolyol ChainISO->PolyolPolyol->ISO

Caption: Structural comparison showing how TIT acts as a radiopaque branching point, creating a stable 3D network compared to linear chains.

References

  • Synthesis of Halogenated Phloroglucinols

    • Title: Synthesis of 1,3,5-tribromo- and triiodophloroglucinol tris(triflates).[1][4]

    • Source: ResearchGate.[1][4][5]

    • URL:[Link]

  • Radiopaque Polyurethane Chemistry

    • Title: Intrinsically radiopaque polyurethanes with chain extender 4,4'-isopropylidenebis [2-(2,6-diiodophenoxy)ethanol].[1][6]

    • Source: PubMed / Sree Chitra Tirunal Institute.[1]

    • URL:[Link][1][6]

  • Hounsfield Unit Calibration Standards

    • Title: How to Quantify Radiopaque Density for Calibr
    • Source: PatSnap Eureka / Regulatory Standards.[1]

    • URL:[Link]

  • General Properties of 2,4,6-Triiodobenzene-1,3,5-triol

    • Title: 2,4,6-Triiodobenzene-1,3,5-triol Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

protocol for assessing biocompatibility of triiodinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triiodinated benzene derivatives form the structural backbone of modern X-ray contrast media (ICM).[1][2] While the transition from ionic monomers (HOCM) to non-ionic monomers (LOCM) and dimers (IOCM) has significantly improved safety, high-dose administration (up to 200g iodine/patient) presents unique biocompatibility challenges. This guide outlines a multi-parametric assessment framework, moving beyond standard ISO 10993 compliance to address the specific nephrotoxic and hemocompatible risks associated with hyperosmolality and chemotoxicity.

Module 1: Physicochemical Characterization (The Pre-requisite)

Principle: Toxicity in triiodinated compounds is often a function of osmolality and viscosity rather than direct chemical interaction. You cannot interpret biological data without these physical baselines.

Experimental Setup
  • Osmolality: Use Vapor Pressure Osmometry (VPO) rather than freezing point depression, as high-concentration iodinated solutions can exhibit supercooling artifacts.

    • Standard: USP <785> / ISO 10993-18.

    • Target: Blood isotonicity is ~290 mOsm/kg H₂O.[1]

      • HOCM (e.g., Diatrizoate): ~1500-2000 mOsm/kg.

      • LOCM (e.g., Iohexol): ~600-800 mOsm/kg.

      • IOCM (e.g., Iodixanol): ~290 mOsm/kg.[1]

  • Viscosity: Use a Cone-and-Plate Rheometer at 37°C.

    • Relevance: High viscosity increases renal retention time, exacerbating tubular toxicity.

Data Presentation Standard
ParameterMethodCritical ThresholdPhysiological Impact
Iodine Content X-ray Fluorescence (XRF)300–400 mg I/mLDetermines attenuation opacity.
Osmolality Vapor Pressure Osmometry>600 mOsm/kgCauses endothelial shrinkage, vasodilation, and pain.
Viscosity Cone-and-Plate (37°C)>10 mPa·sImpairs renal medullary blood flow; increases shear stress.
Partition Coeff. Shake-flask (Octanol/Water)Log P < -2.0High hydrophilicity is required to prevent membrane intercalation.

Module 2: In Vitro Nephrotoxicity (Renal Proximal Tubule Model)

Rationale: The renal proximal tubule is the primary site of ICM clearance and injury (Contrast-Induced Acute Kidney Injury, CI-AKI). Standard fibroblast assays (L929) are insufficient.

Cell Model & Culture
  • Cell Line: HK-2 (Human Kidney 2) – Immortalized proximal tubule epithelial cells.

    • Alternative: LLC-PK1 (Porcine).

  • Culture Media: DMEM/F12 supplemented with 10% FBS, 1% Pen/Strep, and 5 µg/mL Insulin-Transferrin-Selenium (ITS).

  • Differentiation: Maintain cells at confluence for 24-48h post-seeding to establish apical-basal polarity before exposure.

Cytotoxicity Protocol (Dual-Exposure Model)

Objective: Differentiate between osmotic shock and chemotoxicity.

Step-by-Step Workflow:

  • Seeding: Plate HK-2 cells at 1.5 × 10⁴ cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Preparation of Test Articles:

    • Test: Triiodinated compound at 50, 100, 200, 300 mg I/mL.

    • Osmotic Control (Critical): Mannitol solution matched to the osmolality of the highest test concentration.

    • Negative Control: Culture media.[3]

  • Exposure:

    • Short Pulse (Clinical Mimic): 4 hours incubation (wash cells 3x with PBS afterwards).

    • Long Term (Accumulation): 24 hours incubation.[4]

  • Readout 1: Metabolic Activity (CCK-8/WST-8):

    • Add 10 µL CCK-8 reagent per well. Incubate 2h. Read Absorbance at 450 nm.

    • Note: Avoid MTT as iodinated compounds can chemically reduce tetrazolium salts, causing false positives.

  • Readout 2: Apoptosis (Caspase 3/7 Glo):

    • Lysis-based luminescence assay to detect early apoptotic signaling.

Mechanistic Visualization (CI-AKI Pathway)

Understanding the mechanism is vital for interpreting data. The diagram below illustrates the transition from physicochemical stress to cell death.

CIAKI_Pathway ICM Triiodinated Contrast Media (ICM) Physio Physicochemical Stress (Hyperosmolality / Viscosity) ICM->Physio Direct Direct Chemotoxicity (Iodine Moiety) ICM->Direct Mito Mitochondrial Dysfunction (ΔΨm collapse) Physio->Mito Osmotic Stress Direct->Mito Vacuolization ROS ROS Generation (Oxidative Stress) Mito->ROS MAPK MAPK/JNK Pathway Activation ROS->MAPK NFkB NF-κB Activation (Inflammation) ROS->NFkB Caspase Caspase 3/9 Cleavage MAPK->Caspase Apoptosis Tubular Cell Apoptosis (Acute Kidney Injury) NFkB->Apoptosis Caspase->Apoptosis

Figure 1: Pathophysiological cascade of Contrast-Induced Acute Kidney Injury (CI-AKI), highlighting the dual contribution of physicochemical properties and direct mitochondrial toxicity.

Module 3: Hemocompatibility (ISO 10993-4)

Context: ICM are administered intravenously. Immediate interaction with blood components is guaranteed.

Hemolysis Assay (Direct Contact)

Standard: ASTM F756 / ISO 10993-4.[5] Requirement: Triiodinated compounds must be non-hemolytic (<5% lysis, ideally <2%).

  • Blood Source: Fresh human whole blood (citrated), used within 4 hours of draw. Rabbit blood is less predictive for ICM hypersensitivity.

  • Dilution: Dilute test compound in PBS to clinical concentrations (e.g., 10% v/v ratio with blood).

  • Controls:

    • Positive: Distilled water (100% lysis).

    • Negative: Saline (0% lysis).

  • Incubation: 3 hours at 37°C with gentle agitation (rocker).

  • Quantification: Centrifuge (800xg, 15 min). Measure supernatant Hemoglobin (Hb) via Drabkin’s reagent (Absorbance 540 nm).

  • Calculation:

    
    
    
Complement Activation (Immunogenicity)

Rationale: "Pseudo-allergic" reactions to ICM are often complement-mediated (C3a/C5a anaphylatoxins) rather than IgE-mediated.

  • Assay: ELISA for SC5b-9 (Terminal Complement Complex).

  • Threshold: A >2-fold increase over baseline indicates high risk of hypersensitivity reactions.

Module 4: Protocol Validation & Quality Control

To ensure Scientific Integrity , every experiment must include a "Self-Validating" loop.

AssayValidation Check (Fail Condition)Corrective Action
VPO Osmolality Calibration standards (100/290/1000 mOsm) deviate >5%.Recalibrate. Do not proceed to cell culture.
HK-2 Viability Mannitol control shows >20% toxicity.Cells are sensitive to osmotic pressure; reduce concentration or switch to flow cytometry (Annexin V) to distinguish necrosis from apoptosis.
Hemolysis Plasma free Hb in "Negative Control" > 2 mg/mL.Blood handling trauma. Discard donor sample and redraw.

References

  • International Organization for Standardization. (2017). ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. [Link]

  • Heinrich, M. C., et al. (2007).[6] Cytotoxicity of Iodinated and Gadolinium-based Contrast Agents in Renal Tubular Cells at Angiographic Concentrations: In Vitro Study. Radiology, 242(2), 425-434. [Link]

  • Kusirisin, P., et al. (2020).[7] Contrast-induced nephropathy and oxidative stress: mechanistic insights for better interventional approaches.[8][9] Journal of Translational Medicine, 18, 400. [Link]

  • Food and Drug Administration (FDA). (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". [Link]

  • Sendeski, M. (2011). Pathophysiology of renal hemodynamics in contrast-induced nephropathy. Clinical and Experimental Pharmacology and Physiology, 38(5), 292-299. [Link]

Sources

Troubleshooting & Optimization

stability issues of 2,4,6-Triiodobenzene-1,3,5-triol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering stability challenges with 2,4,6-Triiodobenzene-1,3,5-triol (Triiodophloroglucinol).[1][2] This is a common issue due to the compound's unique electronic structure.[3] Unlike standard phenols, this molecule combines an electron-rich phloroglucinol core with three heavy iodine atoms.[1][2][3] This creates a "perfect storm" for instability: the core is highly prone to oxidation, while the Carbon-Iodine (C-I) bonds are photolabile (sensitive to light).[1][3]

This guide serves as a Tier-3 Technical Support resource. It moves beyond basic handling to address the mechanistic causes of degradation and provides self-validating protocols to stabilize your experiments.[1][2]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My clear solution turns pink, then dark brown within hours. Is the compound impure? A: Not necessarily.[1][2][3] This is a classic signature of oxidative degradation coupled with iodine liberation .[1][2]

  • The Mechanism: The electron-rich aromatic ring oxidizes to form quinoid species (turning the solution yellow/orange).[1][2] Simultaneously, trace acidity or light causes the weak C-I bonds to cleave, releasing molecular iodine (

    
    ), which forms purple/brown complexes in organic solvents.[3]
    
  • The Fix: You must exclude oxygen and light.[2][3] See the Anaerobic Stock Preparation Protocol below.

Q2: I see "ghost peaks" or mass shifts of -126 Da in my LC-MS data. A: You are observing in-source deiodination .

  • The Cause: The C-I bond energy (~50-60 kcal/mol) is significantly weaker than C-H or C-Cl bonds.[1][2][3] The heat and ionization voltage in the MS source (ESI/APCI) can fracture this bond before detection.

  • The Fix: Lower your desolvation temperature and cone voltage. Always run a "dark control" (sample prepared in amber glass, injected immediately) to distinguish between storage degradation and instrumental artifacts.[2][3]

Q3: The compound precipitates upon adding water to my DMSO stock. A: This is a solubility crash .[1][2]

  • The Cause: While the phloroglucinol core is hydrophilic, the three large iodine atoms significantly increase lipophilicity and lattice energy.[3] The compound is sparingly soluble in pure water.[2][3][4]

  • The Fix: Maintain a minimum organic co-solvent ratio (e.g., >10% DMSO or Methanol) in your final assay buffer.[2][3] For aqueous buffers, pre-dissolve in DMSO and vortex rapidly during addition to prevent micro-precipitation.[2][3]

Part 2: Mechanisms of Instability

To stabilize this compound, you must understand the two primary degradation pathways: Oxidative Dearomatization and Photolytic Deiodination .[2][3]

Oxidative Dearomatization (The "Browning" Pathway)

Phloroglucinol derivatives are "sacrificial antioxidants."[2] In the presence of dissolved oxygen (


), the phenolic protons are removed (especially in basic pH), leading to the formation of a phenoxyl radical.[3] This radical rapidly couples or oxidizes further into non-aromatic quinones.[1][2][3]
Photolytic Deiodination (The "Light" Pathway)

The iodine atoms act as "antennas" for UV-Vis light.[1][2] Absorption of a photon excites an electron into an antibonding orbital, causing homolytic cleavage of the C-I bond.[3] This generates a highly reactive phenyl radical and an iodine radical (


), which dimerizes to 

(visible color change).[2][3]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the causality between environmental factors (Light, Oxygen) and the degradation products you are observing.

StabilityPathways Compound 2,4,6-Triiodobenzene-1,3,5-triol (Intact) Radical_Pair Radical Pair [Ph-O• + I•] Compound->Radical_Pair Homolytic Cleavage Phenoxyl Phenoxyl Radical Compound->Phenoxyl Proton Loss (-H+) Light UV/Vis Light (hv) Light->Radical_Pair Oxygen Oxygen (O2) & Base (pH > 7) Oxygen->Phenoxyl Iodine Free Iodine (I2) (Pink/Brown Color) Radical_Pair->Iodine Dimerization Deiodinated De-iodinated Byproducts (MS: M-127) Radical_Pair->Deiodinated H-Abstraction from Solvent Quinone Ortho/Para Quinones (Polymerization/Dark Precipitate) Phenoxyl->Quinone Oxidation & Coupling

Figure 1: Mechanistic degradation pathways of Triiodophloroglucinol showing the divergence into iodine liberation (color change) and quinone formation (polymerization).[1][2][3]

Part 4: Validated Stabilization Protocols

Use these protocols to ensure data integrity. These are designed to be self-validating (i.e., if the solution turns pink, the protocol was breached).

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Target: Prevent oxidative browning and photolysis.

Materials:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.[1][2][3] Avoid Acetone (reacts with iodine).[1][2][3]

  • Stabilizer (Optional): Ascorbic Acid (Vitamin C) at 0.1% w/v equivalent.[1][2][3]

  • Container: Amber borosilicate glass vial with PTFE-lined septa.[1][2][3]

Step-by-Step:

  • Degas the Solvent: Sparge the DMSO with dry Nitrogen (

    
    ) or Argon gas for 15 minutes to displace dissolved oxygen.[1][2][3] Why: Removes the primary oxidant.
    
  • Weigh in Dark: Weigh the 2,4,6-Triiodobenzene-1,3,5-triol powder under low light or red light.

  • Dissolution: Add the degassed solvent via syringe through the septum. Do not open the vial to air.

  • Storage: Store at -20°C.

    • Validation Check: If the frozen stock remains clear/pale yellow after 24 hours, the protocol is successful.[3] If it turns dark orange/brown, oxygen ingress occurred.[2][3]

Protocol B: LC-MS Analysis Parameters

Target: Prevent false-positive degradation data.

ParameterSettingReason
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcidic pH stabilizes the phenol protons, preventing oxidation.[1][2][3]
Column Temp < 30°CHeat promotes C-I bond cleavage.[1][2][3]
Autosampler Dark / 4°CPrevents photolysis and thermal degradation while queuing.[1][2][3]
Ionization ESI Negative ModePhenols ionize best in negative mode (

).[1][2][3]
Cone Voltage Low (e.g., 10-20 V)High energy causes in-source fragmentation (loss of I).[1][2][3]

Part 5: References & Authority

  • PubChem. 2,4,6-Triiodobenzene-1,3,5-triol (Compound Summary). National Library of Medicine.[1][2][3] [Link]

  • Hou, M., et al. Degradation of iodinated X-ray contrast media by advanced oxidation processes.[2][3] Chinese Chemical Letters, 2023.[2][3] (Mechanisms of C-I bond cleavage and deiodination). [Link][1][2][3][5]

Disclaimer: This guide is intended for research use only. 2,4,6-Triiodobenzene-1,3,5-triol is a chemical intermediate; users must consult the official SDS and local safety regulations before handling.[1]

Sources

Technical Support Center: Synthesis of 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,4,6-Triiodobenzene-1,3,5-triol (also known as 2,4,6-triiodophloroglucinol). This resource is designed for researchers and drug development professionals to address common challenges and minimize byproduct formation during this critical synthesis. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to ensure you can achieve high-purity yields reliably.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 2,4,6-triiodobenzene-1,3,5-triol?

The primary byproducts are almost always incompletely iodinated precursors. Due to the high reactivity of the phloroglucinol starting material, the iodination occurs in a stepwise fashion. The most common contaminants in your final product will be:

  • Monoiodophloroglucinol

  • Diiodophloroglucinol

Previous procedures attempting to produce mono- or di-iodinated phloroglucinol often resulted in mixtures that also included the tri-iodinated product and unreacted starting material, highlighting the challenge in controlling the reaction's extent.[1]

Q2: What is the underlying chemical reason for the formation of these incompletely iodinated byproducts?

The formation of these byproducts is a direct consequence of the reaction mechanism—electrophilic aromatic substitution—on a highly activated benzene ring. The three hydroxyl groups of phloroglucinol are powerful activating groups, making the 2, 4, and 6 positions exceptionally electron-rich and susceptible to electrophilic attack by an iodinating agent.

The reaction proceeds sequentially:

  • Phloroglucinol is iodinated once to form monoiodophloroglucinol.

  • Monoiodophloroglucinol is then iodinated a second time to yield diiodophloroglucinol.

  • Finally, diiodophloroglucinol is iodinated to form the desired 2,4,6-triiodobenzene-1,3,5-triol.

If there is an insufficient amount of the iodinating agent, poor mixing (leading to localized concentration gradients), or if the reaction is stopped prematurely, the process can halt at the mono- or di-iodo stages, resulting in a contaminated final product.

Q3: What is the role of a base, such as sodium bicarbonate, in the iodination of phloroglucinol?

A base is critical for driving the reaction to completion and preventing side reactions. During the electrophilic substitution with molecular iodine (I₂), hydriodic acid (HI) is produced as a byproduct.

C₆H₃(OH)₃ + 3I₂ → C₆I₃(OH)₃ + 3HI

HI is a strong reducing agent and can participate in a reversible reaction, potentially de-iodinating the product. Furthermore, an acidic environment can lead to other undesired side reactions.[1] A mild base like sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) neutralizes the HI as it forms, shifting the equilibrium towards the fully iodinated product and ensuring a higher yield.[1][2]

Q4: Are there more effective iodinating agents than molecular iodine (I₂) for this synthesis?

Yes. While molecular iodine is commonly used, more potent iodinating agents can significantly improve reaction efficiency and yield. One highly effective alternative is Iodine Monochloride (ICl) . ICl is a more powerful electrophile than I₂ because the I-Cl bond is polarized, creating a partial positive charge on the iodine atom (δ+I-Clδ-), which makes it more readily attack the electron-rich phloroglucinol ring. A patented method for preparing similar tri-iodinated benzene derivatives reports high yields (85-98%) using ICl in the presence of a base like CaCO₃.[2]

Troubleshooting Guide: From Mixture to Pure Product

This section addresses specific experimental issues and provides actionable solutions.

Problem: My analytical results (TLC, HPLC, NMR) show a mixture of mono-, di-, and tri-iodinated products.

This is the most common issue, indicating an incomplete reaction.

Primary Causes & Solutions:

  • Insufficient Iodinating Agent: The stoichiometry is the most critical parameter. You must use at least 3 molar equivalents of your iodinating agent for every mole of phloroglucinol. To drive the reaction to completion, a slight excess (e.g., 3.3 equivalents) is recommended.[2]

  • Poor Reagent Dispersion: If the iodinating agent is not added evenly or mixing is inadequate, localized "hot spots" of high reactivity will exhaust the iodine, leaving other regions of the reaction vessel with unreacted or partially reacted material.

  • Premature Workup: The reaction is typically fast, often completing within 15-30 minutes, but this can vary based on temperature and solvent.[1] It is crucial to monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material and intermediates are no longer visible.

Workflow for Corrective Action

G cluster_0 Troubleshooting Incomplete Iodination start Analyze Crude Product (HPLC, TLC, NMR) check Is Product Purity >95%? start->check finish Proceed to Final Purification (Recrystallization) check->finish  Yes   identify Identify Contaminants: - Unreacted Phloroglucinol - Mono/Di-iodophloroglucinol check->identify  No   re_run Re-subject Mixture to Iodination Conditions identify->re_run protocol Add 0.5-1.0 eq. Iodinating Agent + Base (e.g., NaHCO₃) Stir and Monitor by TLC re_run->protocol re_analyze Re-analyze Product Mixture protocol->re_analyze re_analyze->check

Fig 1. Troubleshooting flowchart for handling incomplete iodination.
Problem: My reaction yield is very low, even with a pure product.

Low yield can stem from an incomplete reaction or product loss during the workup and purification stages.

Primary Causes & Solutions:

  • Suboptimal Reagents: As discussed in FAQ Q4, switching to a more potent iodinating system can dramatically improve yields.

  • Product Loss During Workup: 2,4,6-Triiodobenzene-1,3,5-triol has some solubility in aqueous solutions, especially under basic conditions. Ensure the aqueous phase is acidified (e.g., with HCl) to a pH of ~5 before extraction to protonate the hydroxyl groups and reduce water solubility.[2] Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.

  • Inefficient Purification: Overly aggressive purification, such as using a highly adsorbent stationary phase in column chromatography or multiple unnecessary recrystallizations, can lead to significant material loss.

Optimized Iodination Protocols for High Yield

The table below summarizes two effective protocols. The ICl method is often preferred for achieving the highest yields.

ParameterProtocol 1: Standard (I₂)Protocol 2: High-Yield (ICl)
Starting Material Phloroglucinol DihydratePhloroglucinol (anhydrous)
Iodinating Agent Iodine (I₂)Iodine Monochloride (ICl)
Stoichiometry 3.1 - 3.5 equivalents3.3 equivalents
Base Sodium Bicarbonate (NaHCO₃)Calcium Carbonate (CaCO₃)
Base Stoichiometry ~6.0 equivalents~6.6 equivalents
Solvent System Tetrahydrofuran (THF) / WaterMethanol / Dichloromethane (1:1)
Temperature Room TemperatureRoom Temperature
Typical Time 15-60 minutes24 hours
Reference Adapted from[1]Adapted from[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Iodine Monochloride (ICl)

This protocol is adapted from methodologies designed for high-purity tri-iodination of activated aromatic rings.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend phloroglucinol (1 equivalent) and calcium carbonate (6.6 equivalents) in a 1:1 mixture of methanol and dichloromethane.

  • Reagent Addition: At room temperature, add a solution of iodine monochloride (3.3 equivalents) in dichloromethane dropwise to the suspension over 30 minutes.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Extraction: Add dichloromethane to the residue and stir. Filter the mixture to remove insoluble inorganic salts. Wash the filtered solids with additional dichloromethane.

  • Acidification & Precipitation: Combine the organic filtrates. Wash with a 5% sodium thiosulfate solution to remove any unreacted iodine, then with water. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. To purify further, the residue can be dissolved in a minimal amount of hot acetone, and chloroform can be added to precipitate the product.[1] Alternatively, dissolve the solid residue in a dilute NaOH solution, filter, and then re-precipitate the pure product by acidifying the filtrate with 10% HCl to pH 5.[2]

  • Drying: Filter the solid product, wash with cold water, and dry under a vacuum to yield 2,4,6-triiodobenzene-1,3,5-triol.

Protocol 2: Analytical Verification by HPLC

To confirm the purity of your final product and identify any byproducts, High-Performance Liquid Chromatography (HPLC) is essential.

  • Sample Preparation: Prepare a standard solution of your product in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. Start with a higher proportion of water and gradually increase the acetonitrile percentage.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector set at 265 nm.

    • Injection Volume: 10 µL.

  • Analysis: The expected elution order will be Phloroglucinol -> Monoiodophloroglucinol -> Diiodophloroglucinol -> 2,4,6-Triiodobenzene-1,3,5-triol. The retention time will increase with the degree of iodination due to increased hydrophobicity. Compare the chromatogram of your sample to a reference standard if available. A single sharp peak at the expected retention time indicates high purity.[3]

General Synthesis and Purification Workflow

Fig 2. General workflow from synthesis to final product verification.

References

  • Laatsch, H. (1991). Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica, 45, 539-542. Available at: [Link]

  • Sane, R. T., Kamat, S. S., & Parikh, A. K. (1984). Titrimetric, spectrophotometric and polarographic determination of resorcinol, catechol and phloroglucinol. Analyst, 109(3), 359-361. Available at: [Link]

  • Wikipedia. (2024). Phloroglucinol. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Triiodobenzene-1,3,5-triol. National Center for Biotechnology Information. Available at: [Link]

  • Lee, C. H., Lee, S. K., & Kim, D. H. (2001). Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position. KR100284128B1. Google Patents.
  • Kouakou, K. S., et al. (2022). Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. American Journal of Analytical Chemistry, 13, 315-326. Available at: [Link]

Sources

optimizing reaction conditions for tri-iodination of benzene rings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Tri-Iodination Conditions for Benzene Derivatives Ticket ID: #IOD-882-BENZ Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Tri-Iodination Challenge

Welcome to the . You are likely here because tri-iodinating a benzene ring is significantly more complex than mono-iodination. Iodine (


) is the least reactive halogen in Electrophilic Aromatic Substitution (EAS). To install three iodine atoms, you must overcome two primary hurdles:
  • Electronic Deactivation: Each iodine atom you add is electron-withdrawing (inductive effect), making the ring progressively less reactive to the next substitution.

  • Steric Crowding: Iodine is large. Placing three iodine atoms (especially in contiguous positions) creates significant strain.

This guide moves beyond basic textbook protocols to address the process chemistry required for high-yield, regioselective tri-iodination.

Module 1: Reagent Selection & Mechanistic Logic

The "Atom Economy" Rule

For tri-iodination, using elemental iodine (


) alone is inefficient because it produces hydroiodic acid (

) as a byproduct. The build-up of

is detrimental because it is a reducing agent that can reverse the reaction (protodeiodination).

Recommendation: Use an Oxidative Iodination System. The "Gold Standard" for high-loading iodination is the Mattern Method (


) or the Peroxide Method  (

).
Why

works best:

This system utilizes the byproduct (


) to generate more electrophile, achieving 100% atom economy regarding iodine.

Reaction Stoichiometry:



Visualizing the Mechanism

The following diagram illustrates the "Iodine Recycling" mechanism that prevents reaction stalling.

IodineRecycling I2 Iodine (I2) Electrophile Active Electrophile (I+ / I3+) I2->Electrophile Activation Oxidant Oxidant (HIO3 or H2O2) Oxidant->Electrophile Oxidation Product Iodinated Product (Ar-I) Electrophile->Product EAS Attack Benzene Benzene Substrate Benzene->Product Byproduct Byproduct (HI) Product->Byproduct Elimination Byproduct->I2 Oxidation by Residual Oxidant Byproduct->Electrophile Recycling Loop

Figure 1: The oxidative recycling loop. Note how the HI byproduct is re-oxidized into the active electrophile, preventing saturation and driving tri-iodination to completion.

Module 2: Comparison of Iodinating Agents

Select your reagent system based on your substrate's electronic nature.

Reagent SystemActive SpeciesBest ForProsCons


,

Unactivated Rings (e.g., Benzene, Alkylbenzenes)High atom economy; powerful electrophile; drives exhaustive iodination.Strong acid required; incompatible with acid-sensitive groups.


Activated Rings (Phenols, Anilines)"Green" (water byproduct); milder pH than sulfuric acid.Water accumulation can stall reaction; requires solvent management.


complex
Moderately Activated Homogeneous; easy handling; good regiocontrol.Expensive; poor atom economy; succinimide removal required.

(Iodine Monochloride)

Specific Cases Very reactive.Hazardous handling; chlorination side-products common.

Module 3: Standard Operating Protocols (SOPs)

Protocol A: Tri-iodination of Deactivated/Neutral Rings (The Mattern Method)

Target: Synthesis of Hexaiodobenzene or Periodinated alkylbenzenes.

  • Setup: Use a round-bottom flask with a reflux condenser.

  • Solvent: 95-98% Sulfuric Acid (

    
    ). Crucial: Do not use dilute acid.
    
  • Reagents:

    • Substrate (1.0 equiv)

    • Iodine (

      
      ) (3.3 equiv)
      
    • Periodic Acid (

      
      ) or Iodic Acid (
      
      
      
      ) (1.5 equiv)
  • Procedure:

    • Dissolve

      
       in 
      
      
      
      at ambient temperature.
    • Add the oxidant (

      
      ). The mixture will darken.
      
    • Add substrate slowly (exothermic).

    • Heat: Ramp to 60–100°C. Note: Tri-iodination requires thermal energy to overcome steric strain.

  • Workup: Pour onto crushed ice. Filter the precipitate.[1] Wash with 5% Sodium Thiosulfate (

    
    ) to remove unreacted iodine (indicated by purple color).
    
Protocol B: Tri-iodination of Activated Rings (Green Method)

Target: 2,4,6-Triiodophenol or similar.

  • Solvent: Methanol or Ethanol (or water with surfactant).

  • Reagents: Substrate (1 eq),

    
     (3.1 eq), 
    
    
    
    (30% aq, 3.5 eq).
  • Procedure:

    • Dissolve substrate and

      
       in alcohol.
      
    • Add

      
       dropwise.
      
    • Stir at 50°C.

    • Tip: If the reaction stalls, add a catalytic amount of acid (

      
      ) to activate the peroxide.
      

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls after di-iodination. Why?

Diagnosis: Water accumulation. Explanation: Oxidative iodination produces water (see Figure 1). As water concentration increases, it hydrates the acid catalyst, lowering the acidity function (


). The electrophile (

) becomes less active in dilute acid. Fix:
  • Chemical Drying: Add oleum (fuming sulfuric acid) to scavenge water in situ.

  • Reagent Switch: Switch to N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) if the substrate is valuable, as this system is anhydrous.

Q2: I am getting a mixture of isomers (e.g., 1,2,4 vs 1,3,5). How do I control this?

Diagnosis: Kinetic vs. Thermodynamic Control. Explanation:

  • Kinetic Product: Usually the 1,2,4-isomer (due to ortho/para directing effects).

  • Thermodynamic Product: The 1,3,5-isomer (sterically least crowded). Fix: To favor the 1,3,5-isomer (Isomerization):

  • Run the reaction at higher temperatures (>140°C) in concentrated

    
    .
    
  • Extend reaction time. This allows "Transiodination" (the iodine moves around the ring to find the most stable position).

  • Alternative: Use the "Melting Method" —heat the poly-iodinated mixture without solvent in the presence of a catalyst to equilibrate to the 1,3,5 isomer.

Q3: The product is a black sludge. How do I purify it?

Diagnosis: Iodine occlusion. Explanation: Poly-iodinated aromatics form charge-transfer complexes with unreacted iodine. Fix:

  • Thiosulfate Wash: Vigorously stir the crude solid in saturated

    
    .
    
  • Soxhlet Extraction: Poly-iodinated benzenes have very low solubility in cold organic solvents but high solubility in hot toluene or chlorobenzene.

Module 5: Decision Logic for Optimization

Use this workflow to determine the correct adjustments for your specific failure mode.

OptimizationFlow Start Start: Reaction Stalled/Failed CheckYield Is Yield Low (<50%)? Start->CheckYield CheckRegio Is Regioselectivity Wrong? CheckYield->CheckRegio No (Yield OK) AddAcid Action: Increase Acid Conc. (Remove Water) CheckYield->AddAcid Yes (Stalled) CheckColor Is Product Purple/Black? CheckRegio->CheckColor No IncreaseTemp Action: Increase Temp (Promote Isomerization) CheckRegio->IncreaseTemp Yes (Need 1,3,5) WashThio Action: Wash w/ Na2S2O3 (Remove I2 complex) CheckColor->WashThio Yes ChangeReagent Action: Switch to NIS/TFA AddAcid->ChangeReagent Still Fails

Figure 2: Troubleshooting decision tree for common iodination failures.

References

  • Mattern, D. L. (1983).[2] Periodination of benzene with periodate/iodide.[2] The Journal of Organic Chemistry, 48(24), 4772–4773. Link

  • Merkushev, E. B. (1988). Advances in the Synthesis of Iodoarenes. Synthesis, 1988(12), 923-937. Link

  • Castanet, A. S., et al. (2002).[3][4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3][4][5] Tetrahedron Letters, 43(29), 5047-5048. Link[4]

  • Patil, Y. P., et al. (2008). Iodination of aromatic compounds using ammonium molybdate as a catalyst and hydrogen peroxide as an oxidant. Tetrahedron Letters, 49(41), 5891-5893. Link

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

troubleshooting poor solubility of 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Product Alias: Triiodophloroglucinol | CID: 181161[1]

Diagnostic Overview

User Issue: "My sample of 2,4,6-Triiodobenzene-1,3,5-triol is not dissolving in standard solvents, or it precipitates immediately upon addition to my reaction mixture."

Root Cause Analysis: The poor solubility of 2,4,6-triiodobenzene-1,3,5-triol arises from a conflict between its hydrophilic core (three hydroxyl groups) and its hydrophobic/polarizable shell (three iodine atoms).[1]

  • High Lattice Energy: The iodine atoms facilitate strong halogen bonding (

    
     or 
    
    
    
    ) in the solid state, creating a tightly packed crystal lattice that resists solvation.[1][2]
  • Acidity: The electron-withdrawing nature of the three iodine atoms increases the acidity of the hydroxyl protons compared to unsubstituted phloroglucinol. In neutral non-polar solvents, the molecule remains protonated and aggregates; in neutral water, the hydrophobic iodine shield prevents hydration.

Solubility Troubleshooting Guide

Scenario A: "I need to dissolve it for Organic Synthesis (e.g., MOFs, COFs)."

Recommendation: Use Polar Aprotic Solvents with moderate heat.[1][2] Unlike phloroglucinol (which dissolves in water), the triiodo-derivative requires solvents that can disrupt the halogen-bonding network without relying solely on hydrogen bonding.

SolventSolubility RatingProtocol Notes
DMSO (Dimethyl sulfoxide)Excellent Dissolves readily at RT.[1][2] Recommended for NMR (

-DMSO).
DMF (Dimethylformamide)Good May require mild heating (40–50°C) for high concentrations (>0.1 M).[1][2]
THF (Tetrahydrofuran)Moderate Soluble, but may require sonication.[1][2] Good for reactions requiring volatile solvent removal later.[1][2]
Acetone Moderate Good for washing/transfer, but rapid evaporation can cause immediate re-precipitation.[1][2]
Chloroform/DCM Poor Do not use. The compound is too polar for these, but too lipophilic for water.[1][2]

Technical Insight: In Metal-Organic Framework (MOF) synthesis (e.g., Cu-iodophloroglucinol frameworks), DMF is the standard carrier solvent.[1][2] It acts as a Lewis base, accepting hydrogen bonds from the triol's -OH groups while solvating the iodine-rich aromatic ring.

Scenario B: "I need an Aqueous Solution (Biological/Catalysis)."

Recommendation: You must use the "Salting-In" (Deprotonation) Strategy .[1][2] The compound is practically insoluble in neutral water (


).[2] However, it functions as a weak acid.[2]

Protocol:

  • Suspend the solid in water (it will look like a milky slurry).[1][2]

  • Add 1.0 M NaOH or KOH dropwise.[1][2]

  • Target pH: > 9.0.

  • Mechanism: This generates the phenoxide anion (mono-, di-, or tri-anion depending on equivalents of base).[1][2] The negative charge forces hydration, breaking the crystal lattice.

⚠️ Critical Warning: Solutions at high pH are prone to oxidation (turning pink/brown) if exposed to air/light for extended periods.[1][2] Prepare fresh and degas buffers.[1][2]

Scenario C: "My sample turned pink/brown during storage."

Diagnosis: Oxidative Deiodination or Quinone Formation.[1][2] Iodinated phenols are photosensitive.[1][2] Light exposure causes homolytic cleavage of the C-I bond, releasing iodine radicals (


) and forming oxidized quinoid species (pink color).[2]

Recovery Protocol (Recrystallization):

  • Dissolve the impure solid in a minimum amount of hot Methanol or hot Acetic Acid .[1][2]

  • If using Methanol: Add warm water dropwise until slight turbidity appears.[1][2]

  • Add a pinch of Sodium Metabisulfite (

    
    ) or Sodium Thiosulfate to reduce free iodine (turning the solution from pink to colorless).[2]
    
  • Allow to cool slowly in the dark.

Decision Logic & Workflows

Workflow 1: Solvent Selection Logic

Use this decision tree to select the correct solvent system based on your experimental constraints.

SolventSelection Start Start: Dissolving 2,4,6-Triiodobenzene-1,3,5-triol Q1 Is the application Aqueous or Biological? Start->Q1 Q2 Can you tolerate High pH (>9)? Q1->Q2 Yes Q3 Is the application Organic Synthesis? Q1->Q3 No Solv_Aq Use Water + NaOH/KOH (Deprotonation Strategy) Q2->Solv_Aq Yes Fail STOP: Compound is Insoluble in Neutral Water Q2->Fail No (Neutral pH required) Solv_Org Use DMSO or DMF (Polar Aprotic) Q3->Solv_Org High Conc. / Heating OK Solv_Vol Use THF or Acetone (Requires Sonication) Q3->Solv_Vol Need Evaporation

Caption: Decision matrix for solvent selection based on pH tolerance and downstream application.

Workflow 2: The Deprotonation Mechanism

Understanding why base is required for aqueous solubility.[1][2]

Deprotonation Solid Solid State (Insoluble) Strong Halogen Bonding Neutral Neutral Water (Suspension) Hydrophobic Iodine Shell Repels Water Solid->Neutral Add H2O Anion Phenoxide Anion (Soluble) Charge Repulsion breaks Lattice Energy Neutral->Anion Deprotonation Base + Base (OH-) Base->Neutral

Caption: Mechanism of aqueous dissolution via pH manipulation.

Frequently Asked Questions (Technical)

Q: Can I use this compound for NMR in


? 
A: No.  While many iodinated compounds dissolve in chloroform, the three hydroxyl groups in this molecule create significant polarity and hydrogen-bonding requirements that chloroform cannot satisfy.[1]
  • Correct Protocol: Use DMSO-

    
      or Acetone-
    
    
    
    .[1][2] If you must use a non-polar solvent, you would first need to protect the hydroxyl groups (e.g., methylation or acetylation).

Q: What is the estimated pKa? A: While experimental pKa values for the tri-iodo derivative are scarce in literature, structural analogs suggest the first pKa is significantly lower than phloroglucinol (pKa ~8.5). The electron-withdrawing iodine atoms stabilize the negative charge, likely shifting the first pKa to the 6.0–7.0 range . This explains why weak bases (bicarbonate) can sometimes effect partial dissolution, but strong bases (hydroxide) are reliable.[1][2]

Q: How do I remove the solvent after synthesis? A:

  • If using DMF/DMSO: These have high boiling points.[1][2] Use a rotary evaporator with a high-vacuum pump and a water bath at 60°C. Alternatively, add a large excess of cold water to precipitate the product (if your product is not water-soluble) and filter.[2]

  • If using THF/Acetone: Standard rotary evaporation is sufficient.[1][2]

References

  • Compound Data: PubChem. 2,4,6-Triiodobenzene-1,3,5-triol (CID 181161).[1] National Library of Medicine.[2] Link

  • Synthesis & Purification: Thomsen, I., Torssell, K. B. G., et al. "Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid."[1][3] Acta Chemica Scandinavica, 1991.[2] (Describes the iodination and recrystallization from acetonitrile/water). Link

  • MOF Application Context: Li, Z., et al. "Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework."[1][2] Molecules, 2023.[1][2] (Discusses solvent systems for Cu-ligand frameworks). Link

  • Solvent Properties: "DMSO vs. DMF: Unpacking the Nuances." Oreate AI Blog, 2026. (General reference for polar aprotic solvent selection). Link

Sources

Technical Support Center: Stability Management for 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidative and Photolytic Degradation in 2,4,6-Triiodobenzene-1,3,5-triol (Triiodophloroglucinol) Ticket ID: TIBT-STAB-001 Priority: High (Irreversible Purity Loss Risk) Agent: Senior Application Scientist[1]

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol is a critical intermediate, particularly in the synthesis of Covalent Organic Frameworks (COFs) and functionalized supramolecular assemblies. Its stability is compromised by two primary vectors: oxidative dearomatization (driven by the electron-rich phloroglucinol core) and photolytic deiodination (driven by the labile C–I bond).[1]

This guide replaces generic "store in a cool place" advice with a mechanism-based preservation strategy.

Part 1: The Degradation Matrix (Root Cause Analysis)[1]

To prevent degradation, you must understand the enemy. This compound does not just "spoil"; it undergoes specific chemical transformations that can be visually monitored.[1]

Mechanism of Failure
  • The "Pink Syndrome" (Oxidation): The electron-rich aromatic ring facilitates keto-enol tautomerism.[1] In the presence of oxygen and trace moisture, the phenolic protons are abstracted, leading to the formation of ortho- or para-quinone species. This manifests as a color shift from off-white to pink, and eventually dark brown.

  • Iodine Liberation (Photolysis): The Carbon-Iodine bond is weak (~200-240 kJ/mol).[1] UV/Visible light exposure generates radical species, liberating elemental iodine (

    
    ) and destroying the substitution pattern required for downstream reticular chemistry.[1]
    
Visualizing the Pathway

The following diagram illustrates the cascade from a pristine sample to a degraded state.[1][2]

DegradationPathway Pristine Pristine 2,4,6-Triiodobenzene-1,3,5-triol (Off-White Solid) Trigger_Light Trigger: UV/Vis Light Pristine->Trigger_Light hv Trigger_Air Trigger: O2 + Moisture Pristine->Trigger_Air Oxidation Radical Radical Intermediate (Aryl Radical + I•) Trigger_Light->Radical Quinone Quinone Species (Pink/Red Coloration) Trigger_Air->Quinone Dearomatization Degraded_I2 Free Iodine (I2) (Purple Vapor/Darkening) Radical->Degraded_I2 Dimerization Degraded_Poly Polymerized/Oxidized Byproducts Quinone->Degraded_Poly Condensation

Caption: Figure 1. Dual degradation pathways via photolysis (top) and oxidative dearomatization (bottom).[1]

Part 2: The Storage Protocol (Standard Operating Procedure)

Do not rely on manufacturer packaging for long-term storage (months/years).[1] Transfer material immediately upon receipt if the original packaging is not an inert-gas-purged amber glass vessel.

Protocol: The "Argon-Amber-Zero" System
ParameterSpecificationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a better "blanket" over the solid than Nitrogen, preventing

contact at the crystal surface.[1]
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV wavelengths that cleave C–I bonds.[1] Teflon (PTFE) liners prevent iodine leaching into plastic caps.[1]
Temperature -20°C (Ideal) / 4°C (Acceptable)Low temperature kinetically inhibits the keto-enol tautomerism required for oxidation.[1]
Desiccant Required (External)Store the vial inside a secondary jar containing Drierite/Silica. Moisture catalyzes proton transfer, accelerating oxidation.
Storage Workflow Decision Tree

Follow this logic to determine the handling of your specific batch.

StorageWorkflow Start Receive Material CheckColor Visual Inspection: Is it Off-White? Start->CheckColor Good Pass: Material Intact CheckColor->Good Yes Bad Fail: Pink/Brown CheckColor->Bad No Action_Store Transfer to Amber Vial Flush with Argon Good->Action_Store Action_Purify Perform Recrystallization (See FAQ) Bad->Action_Purify Action_Purify->Action_Store Action_Freeze Store at -20°C in Desiccator Action_Store->Action_Freeze

Caption: Figure 2.[1] Decision matrix for handling incoming or stored 2,4,6-triiodophloroglucinol.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned a light pink color. Is it ruined?

  • Diagnosis: This indicates early-stage surface oxidation (quinone formation).[1]

  • Solution: For sensitive applications (e.g., COF synthesis), you must purify it.[1]

  • Protocol: Recrystallization from Acetonitrile.

    • Dissolve the crude pink solid in boiling acetonitrile (

      
      ).
      
    • Filter hot to remove any insoluble polymerized material.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Collect the off-white needles. Note: This specific solvent system is cited in literature for removing oxidative impurities from this specific compound [1].[1]

Q2: I cannot get the compound to dissolve in Chloroform (


) for NMR. 
  • Explanation: While 1,3,5-triiodobenzene is soluble in non-polar solvents, the triol functionality (three -OH groups) dominates the solubility profile, making it polar.[1]

  • Recommendation: Use DMSO-d6 or Acetone-d6 .[1] These solvents disrupt the intermolecular hydrogen bonding network of the triol.

    • QC Tip: In

      
       NMR (DMSO-d6), look for the phenolic -OH protons (broad singlet around 9.0–10.0 ppm).[1] If these are missing or integrated too low, your material may be oxidized.
      

Q3: Can I store this in a glovebox?

  • Answer: Yes, but with a caveat. If your glovebox has a continuous light source, the material can still degrade photolytically even in an inert atmosphere. Wrap the vial in aluminum foil even inside the glovebox.

Part 4: Quality Control Validation

Before committing this reagent to a multi-day synthesis, validate its purity using these metrics:

MethodPassing CriteriaFailure Signal
Visual Off-white / Pale beige powderPink, Red, or Dark Brown

NMR
Sharp aromatic singlet (if any H remains) or clean -OH peaksBroadening of peaks (paramagnetic impurities from radicals)
Melting Point 173–174 °C (Sharp) [1]Wide range or melting <165°C
References
  • Recrystallization & Synthesis: Lindgren, B. O. (1991).[1] Iodination of resorcinol, 5-methoxyresorcinol, phloroglucinol and resorcyclic acid. Acta Chemica Scandinavica, 45, 539-542.[3]

  • Degradation Mechanism: Lerch, K. (1987).[1] Monophenol monooxygenase from Neurospora crassa. Methods in Enzymology (Context on phenolic oxidation).

  • General Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Phloroglucinol Derivatives.

Sources

purification challenges for poly-iodinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Purification & Handling of Poly-Iodinated Aromatics Assigned Specialist: Senior Application Scientist

Welcome to the Heavy Atom Support Hub

You are likely here because your compound is behaving atypically.[1] Poly-iodinated aromatic compounds (such as X-ray contrast agent intermediates, thyroid hormone analogues, or heavy precursors for cross-coupling) present a unique "triad of trouble":

  • Poor Solubility (driven by aggressive

    
    -stacking).[1]
    
  • Photolability (the weak C-I bond).[1]

  • Chromatographic "Streaking" (due to high polarizability).[1]

This guide abandons generic advice. We focus on the specific physicochemical failures associated with the iodine atom on aromatic rings.

Module 1: The Solubility Paradox

Symptom: “My compound is a brick. It won't dissolve in MeOH or ACN for injection, but it crashes out of DMSO upon water addition.”[1]

The Root Cause: -Stacking & Hydrophobicity

Poly-iodinated rings are large, flat, and electron-rich. They stack like plates due to strong London dispersion forces and quadrupole interactions.[1] Standard solvents cannot break these stacks efficiently.[1]

Troubleshooting Protocol

Do NOT sonicate indefinitely; this generates heat which accelerates deiodination.[1]

Solvent ClassRecommendationWhy it works / fails
Standard (MeOH/ACN) FAIL Insufficient disruption of

-stacking for poly-iodinated systems.
Chlorinated (DCM/CHCl

)
CAUTION Good solubility, but incompatible with RP-HPLC and can generate radicals that cleave C-I bonds.[1]
The "Magic" Mix THF : Water (1:1) Tetrahydrofuran (THF) coordinates well with the iodine cloud.[1]
The "Hammer" NMP or DMF Use only if necessary.[1] Warning: Difficult to remove; will cause peak broadening in HPLC if injection volume >10 µL.[1]

Actionable Step: If your compound precipitates on the column head (pressure spike), switch your sample diluent to 50% THF / 50% Initial Mobile Phase .[1] THF is miscible with water but breaks the aggregation better than MeOH.[1]

Module 2: Chromatographic Separation (The Core)

Symptom: “I see broad, tailing peaks. I cannot separate the regioisomers (e.g., 2,4-diiodo vs 2,6-diiodo).”

The Fix: Abandon C18 for Phenyl-Hexyl

This is the single most common error.[1] C18 columns separate based on hydrophobicity.[1][2] Iodinated isomers often have identical hydrophobicity but different shapes and electron densities.[1]

Why Phenyl-Hexyl? Phenyl-Hexyl stationary phases engage in


-

interactions with your analyte.[1][2][3] The iodine atoms on your ring influence the electron density of the

-system. Isomers with different iodine patterns will interact differently with the Phenyl-Hexyl ring, creating separation where C18 sees only "grease."
The "Methanol Effect"

Critical Rule: When using Phenyl-Hexyl columns, use Methanol (MeOH) , not Acetonitrile (ACN).

  • Mechanism: ACN forms a

    
    -electron layer over the stationary phase, shielding it. MeOH does not.[1] Using MeOH exposes the phenyl rings on the column, maximizing the selectivity for your iodinated compounds.
    
Workflow Visualization: Column Selection Logic

ColumnSelection Start START: Separation Poor IsomerIssue Problem: Regioisomers co-eluting? Start->IsomerIssue TailingIssue Problem: Tailing / Broad Peaks? Start->TailingIssue C18Check Current Column: C18? IsomerIssue->C18Check AddModifier ACTION: Add 0.1% TFA (Suppresses silanol activity) TailingIssue->AddModifier SwitchPhenyl ACTION: Switch to Phenyl-Hexyl C18Check->SwitchPhenyl Yes SolventCheck Current Solvent: ACN? SwitchPhenyl->SolventCheck SwitchMeOH ACTION: Switch to Methanol (Enhances pi-pi selectivity) SolventCheck->SwitchMeOH Yes

Caption: Decision matrix for optimizing HPLC separation of iodinated aromatics. Note the critical switch to Methanol for Phenyl-Hexyl phases.

Module 3: Stability & The "Pink Solution"

Symptom: “My clear fractions turned pink/purple overnight.”

The Mechanism: Photolytic Deiodination

The C-I bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl. Ambient blue light is sufficient to homolyze this bond, generating an aryl radical and an Iodine radical (


).[1] Two 

combine to form

(purple/pink).[1]
Prevention Protocol (The "Darkroom" Approach)
  • Wrap Columns: Aluminum foil around flash cartridges or HPLC columns.

  • Amber Glass: Never collect fractions in clear tubes. If amber tubes aren't available, wrap the rack in foil immediately.[1]

  • The Scavenger Wash: If your product is already pink, wash the organic layer with 10% Sodium Thiosulfate (

    
    ) .[1]
    
    • Chemistry:

      
       (Reduces colored Iodine back to colorless Iodide).[1]
      

Module 4: Removing Palladium (Cross-Coupling Residues)

Symptom: “My iodinated product is grey/brown. I used a Suzuki coupling.”

Iodinated aromatics are often synthesized via Pd-catalyzed cross-coupling.[1] Iodine is a massive "soft" atom that binds Palladium tightly.[1] Standard Celite filtration often fails to remove trace Pd from these specific matrices.[1]

The Scavenger Protocol

Do not rely on crystallization alone (Pd often co-crystallizes with iodinated hosts).[1]

  • Dissolve crude mixture in THF or Ethyl Acetate.

  • Add Scavenger: Use SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.[1]

    • Dosage: 3-4 equivalents relative to the Pd catalyst loading.

  • Heat & Stir: 50°C for 4 hours. (Room temp is often too slow for tight Pd-Iodo complexes).[1]

  • Filter: Pass through a 0.45 µm PTFE filter.[1]

Visualizing the Degradation Pathway

Deiodination ArI Ar-I (Intact Compound) RadicalPair [Ar• + I•] Radical Pair ArI->RadicalPair Homolysis Photon UV/Blue Light (hν) Photon->RadicalPair ArH Ar-H (De-iodinated Impurity) RadicalPair->ArH H-abstraction (from solvent) I2 I2 (Pink Color) RadicalPair->I2 Dimerization

Caption: The photochemical degradation pathway of aryl iodides. Note that the byproduct (Ar-H) is a common impurity that co-elutes in HPLC.

FAQ: Specific Scenarios

Q: Can I use normal phase (Silica/Hexane) for purification? A: Only if your compound is extremely non-polar.[1] However, iodinated compounds often "streak" on silica due to the polarizability of the iodine atom interacting with silanols.

  • Fix: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase to block silanols.[1]

Q: My compound is an X-ray contrast agent intermediate (highly polar). How do I desalting it? A: These are often water-soluble but contaminated with inorganic iodide salts.[1]

  • Fix: Use Nanofiltration or Reverse Phase Flash (C18) with 100% water wash first (to elute salts), then ramp to MeOH to elute the product.

References

  • Agilent Technologies. (2009).[1][3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (Explains the critical role of Methanol in

    
    -
    
    
    
    separations).
  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. (Guidance on Phenyl-Hexyl selection for aromatic isomers).

  • American Chemical Society (ACS). (2023).[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. (Protocols for Pd scavenging).

  • Royal Society of Chemistry (RSC). (2025).[1] Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization.[1][4][5][6] (Addressing solubility challenges in PAHs).

  • National Institutes of Health (NIH). (2022).[1] Formation Mechanism of Iodinated Aromatic Disinfection Byproducts.[1][7] (Insights into the stability and formation of iodinated phenolics).

Sources

optimizing performance of contrast media derived from 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tri-Iodo Scaffold Optimization Hub Topic: Optimizing Performance of Contrast Media Derived from 2,4,6-Triiodobenzene-1,3,5-triol Current Status: Online | Lead Scientist: Dr. A. Vance

Introduction: The Triol Challenge

Welcome to the technical support center for the 2,4,6-Triiodobenzene-1,3,5-triol scaffold. Unlike the standard triiodoisophthalic acid derivatives (e.g., Iohexol, Iopamidol) which rely on amide linkages, your scaffold presents unique opportunities and challenges.[1] You are likely working with phenolic ether linkages to create non-ionic contrast media (ICM).

This scaffold offers a direct route to high-iodine-content molecules, but it suffers from extreme steric hindrance and susceptibility to oxidative deiodination. This guide addresses the three critical bottlenecks in your development pipeline: O-Alkylation Efficiency , Viscosity Management , and Iodine Stability .

Module 1: Synthesis & Functionalization (The Chemistry)

Current Issue: Low yield or incomplete substitution during O-alkylation.

Troubleshooting Guide: Overcoming Steric Hindrance

Q: Why is my O-alkylation yield stalling at the mono- or di-substituted stage? A: The iodine atoms at positions 2, 4, and 6 create a massive "steric wall" protecting the hydroxyl groups at 1, 3, and 5. Standard Williamson ether synthesis conditions often fail here.

Protocol: Enhanced O-Alkylation System To force the reaction to completion (tri-substitution), you must switch to a high-energy polar aprotic system.

  • Solvent Switch: Abandon acetone or acetonitrile. Use DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) . The high dielectric constant is necessary to solvate the phenoxide anion.

  • Base Selection: Potassium Carbonate (

    
    ) is often too weak for the final substitution.
    
    • Recommendation: Use Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide due to the larger cation radius.
      
  • Temperature: Aggressive heating (

    
    ) is required.
    
  • Catalysis: Add 18-Crown-6 (if using potassium) or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst to shuttle the anion.

Q: I am seeing significant C-alkylation byproducts. How do I stop this? A: Phenoxides are ambident nucleophiles. High temperatures can favor C-alkylation (on the ring) over O-alkylation.

  • Fix: Ensure your alkylating agent (e.g., epichlorohydrin or chloro-diols) is a "hard" electrophile.

  • Fix: Maintain a strict inert atmosphere (

    
     or 
    
    
    
    ). Oxidized quinoid intermediates promote side reactions.

Visualization: The Steric Decision Tree

SynthesisWorkflow Triol 2,4,6-Triiodobenzene-1,3,5-triol Base Base Selection Triol->Base K2CO3 Standard: K2CO3/Acetone Base->K2CO3 Low Cost Cs2CO3 Optimized: Cs2CO3/DMF + TBAI Base->Cs2CO3 High Performance Result_Poor Incomplete Substitution (Mono/Di-ethers) K2CO3->Result_Poor Steric Block Result_Good Tri-substituted Non-ionic Ether Cs2CO3->Result_Good Cesium Effect

Caption: Optimization pathway for overcoming steric hindrance in tri-iodinated phenol alkylation.

Module 2: Formulation Physics (Viscosity vs. Osmolality)

Current Issue: The final formulation is too viscous for rapid bolus injection.

Troubleshooting Guide: The Viscosity Trap

Q: My non-ionic dimer has low osmolality but flows like syrup. Why? A: This is the classic trade-off. To lower osmolality (reduce toxicity), you likely created a dimer or a molecule with many hydroxyl groups (to ensure water solubility).

  • Mechanism: The hydroxyl groups on your side chains are forming extensive intermolecular Hydrogen Bond networks .

  • The "Triol" Factor: Because your core is symmetric (

    
     symmetry), the molecules stack efficiently, exacerbating viscosity.
    

Data: Viscosity vs. Temperature Profile

ParameterMonomer (e.g., Iohexol)Dimer (e.g., Iodixanol)Your Target (Triol-Ether)
Iodine Content ~46%~49%Target >45%
Osmolality (mOsm/kg) ~600-800 (Low-Osmolar)~290 (Iso-Osmolar)Target 290-320
Viscosity @ 20°C (cP) ~10-20~20-25Risk: >30
Viscosity @ 37°C (cP) ~6-10~10-12Target <15

Protocol: Viscosity Reduction Strategies

  • Thermal Conditioning: Always measure and specify injection viscosity at 37°C , not room temperature. The viscosity of ICM drops by ~50% when heated to body temperature [1].

  • Symmetry Breaking: If you are synthesizing a dimer, use a rigid linker that prevents "stacking" of the benzene rings.

  • Excipients: Do not add PEG (Polyethylene Glycol) as it increases viscosity. Ensure your buffer system is minimal.

Module 3: Stability & Safety (The "Free Iodide" Trap)

Current Issue: Detection of free iodide (


) in stability samples.
Troubleshooting Guide: Preventing Deiodination

Q: Why is free iodide increasing during storage? A: The C-I bond on the electron-rich phenolic ring is susceptible to photolytic cleavage and hydrolysis .

  • Photolysis: UV light excites the electrons, causing homolytic fission of the C-I bond, releasing an Iodine radical (

    
    ).
    
  • Catalysis: Trace metal ions (Cu, Fe) from manufacturing equipment catalyze this degradation.

Protocol: The Stabilization System You must implement a self-validating stabilization matrix.

  • Chelation: Add Ca-EDTA or Na-EDTA (0.1 mg/mL). This sequesters trace metals that catalyze deiodination.

  • Buffering: Maintain pH 7.0–7.5 using Tromethamine (TRIS) . Acidic conditions accelerate hydrolysis of the ether linkages; basic conditions promote deiodination.

  • Packaging: Amber glass or secondary packaging is non-negotiable to block UV light (200-400 nm range).

Visualization: Degradation Pathway

Deiodination ICM Tri-Iodo Molecule UV UV Light / Heat ICM->UV Radical Aryl Radical + I• UV->Radical Homolytic Fission FreeI Free Iodide (Toxic) Radical->FreeI Reduction EDTA EDTA Scavenger EDTA->UV Inhibits Metal Catalysis

Caption: Mechanism of radical-mediated deiodination and the intervention point for EDTA.

Experimental Validation: Free Iodide Determination

Never rely on visual color changes (yellowing) alone. You must quantify


.

Method: Potentiometric Titration with Silver Nitrate (


).
  • Dissolve 2.0g of sample in water.

  • Acidify with dilute nitric acid.

  • Titrate with 0.001 N

    
     using a silver/sulfide ion-selective electrode.
    
  • Limit: The FDA/USP limit for free iodide is typically < 50 ppm (0.005%).

References

  • NIDDK. (2020). Iodinated Contrast Media - LiverTox. National Institute of Diabetes and Digestive and Kidney Diseases. Link

  • Bonnemain, B. (2021). History of Contrast Media: Celebrating the Centenary of the Use of Lipiodol® in Radiology. Journal of Clinical Practice and Research. Link

  • Seeliger, E., et al. (2011). Viscosity of iodinated contrast agents during renal excretion. Investigative Radiology. Link

  • Hoey, G. B., et al. (1980).[2] Synthesis and biological testing of nonionic iodinated x-ray contrast media. Investigative Radiology. Link

  • Wang, J., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties. Water Research. Link

Sources

Validation & Comparative

A Comparative Guide to Iodinated Contrast Agents: A Hypothetical Evaluation of 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and medical imaging, the selection of an appropriate contrast agent is a critical decision, balancing diagnostic efficacy with patient safety. This guide provides an in-depth comparison of established iodinated contrast agents with a theoretical evaluation of 2,4,6-Triiodobenzene-1,3,5-triol, a foundational structure in the world of iodinated phenols. While not a clinically utilized agent, its analysis provides a valuable academic framework for understanding the sophisticated molecular design of modern contrast media.

The Archetype of an Iodinated Contrast Agent: Core Principles

The fundamental principle of iodinated contrast agents lies in the high atomic number of iodine, which effectively attenuates X-rays, rendering the tissues and vessels they perfuse visible on a radiograph or computed tomography (CT) scan.[1][2] The ideal contrast agent, however, must possess a suite of properties beyond simple radiopacity. These include:

  • High Water Solubility: To permit intravenous administration at high concentrations.

  • Low Osmolality: To minimize fluid shifts and associated adverse effects.[3][4]

  • Low Viscosity: For ease of injection and rapid delivery.

  • High Stability: To prevent the release of free iodine in the body.

  • Low Toxicity: Particularly low nephrotoxicity and a low propensity for hypersensitivity reactions.[5][6]

Modern contrast agents are derivatives of a tri-iodinated benzene ring, a concept that has been refined over decades to optimize these properties.[1][7]

A Foundational Molecule: 2,4,6-Triiodobenzene-1,3,5-triol

2,4,6-Triiodobenzene-1,3,5-triol, also known as triiodophloroglucinol, represents a basic tri-iodinated phenolic structure.[8] While its synthesis has been described, it has not been developed as a clinical contrast agent.[9] Based on its molecular structure, we can extrapolate its likely physicochemical properties and compare them to established agents.

The Modern Arsenal: A Comparative Analysis

The evolution of iodinated contrast agents has led to the development of highly sophisticated molecules that address the shortcomings of simpler iodinated compounds. Here, we compare the hypothetical properties of 2,4,6-Triiodobenzene-1,3,5-triol with four widely used agents: Diatrizoate, Iohexol, Iopamidol, and Iodixanol.

Molecular Structures and Their Implications

The key to understanding the performance of these agents lies in their molecular structure. The addition of hydrophilic side chains to the tri-iodinated benzene ring is a critical modification that enhances water solubility and reduces toxicity.

cluster_0 2,4,6-Triiodobenzene-1,3,5-triol (Hypothetical) cluster_1 Diatrizoate (Ionic Monomer) cluster_2 Iohexol (Non-ionic Monomer) cluster_3 Iopamidol (Non-ionic Monomer) cluster_4 Iodixanol (Non-ionic Dimer) A C₆H₃I₃O₃ - Simple iodinated phenol - Likely low water solubility - Potential for high toxicity B C₁₁H₉I₃N₂O₄ - Ionic, high osmolality - Dissociates in solution - Higher incidence of adverse effects C C₁₉H₂₆I₃N₃O₉ - Non-ionic, low osmolality - Hydrophilic side chains - Improved safety profile D C₁₇H₂₂I₃N₃O₈ - Non-ionic, low osmolality - Excellent water solubility - Widely used in CT and angiography E C₃₅H₄₄I₆N₆O₁₅ - Iso-osmolar (similar to blood) - Dimeric structure - Higher viscosity but excellent safety

Caption: Molecular structures and key characteristics of iodinated contrast agents.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key performance indicators for our hypothetical compound and the established agents.

Property2,4,6-Triiodobenzene-1,3,5-triol (Hypothetical)DiatrizoateIohexolIopamidolIodixanol
Molecular Weight ( g/mol ) 503.80[8]613.91[10]821.14[11]777.091550.20[12]
Iodine Content (%) ~75%~62%~46%~49%~49%
Classification -Ionic MonomerNon-ionic MonomerNon-ionic MonomerNon-ionic Dimer
Osmolality (mOsm/kg H₂O) at 300 mg I/mL Very High (Predicted)~1500[13]~695[11]~616[14]~290 (Iso-osmolar)[4][15]
Viscosity (cP) at 37°C for 300 mg I/mL High (Predicted)~4.1~6.3[15]~4.7~11.8[15]
Water Solubility Low (Predicted)HighVery Soluble[16]HighFreely Soluble[17][18]

Analysis:

2,4,6-Triiodobenzene-1,3,5-triol, while having a high iodine content by weight, would likely suffer from poor water solubility and high osmolality due to its small size and lack of hydrophilic side chains. This would make it unsuitable for intravascular administration. In contrast, modern agents like Iohexol and Iopamidol have complex side chains that render them highly water-soluble and reduce their osmolality.[14][16] Iodixanol, a non-ionic dimer, achieves iso-osmolality, making it theoretically the least disruptive to physiological fluid balance.[4][15]

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of a novel contrast agent against established standards, a series of in-vitro and in-vivo experiments are essential.

In-Vitro Cytotoxicity Assessment

This protocol assesses the direct toxic effects of the contrast agent on renal tubular cells.

A Prepare renal tubular cell culture (e.g., LLC-PK1) B Expose cells to varying concentrations of contrast agents for 24 hours A->B C Assess cell viability using MTT assay B->C D Quantify apoptosis and necrosis via flow cytometry B->D E Analyze data and determine IC50 values C->E D->E

Caption: Workflow for in-vitro cytotoxicity testing of contrast agents.

Detailed Methodology:

  • Cell Culture: Culture LLC-PK1 (pig kidney epithelial) cells in appropriate media until confluent.

  • Treatment: Prepare solutions of each contrast agent at various concentrations. Replace the culture medium with the contrast agent solutions and incubate for 24 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The amount of formazan product is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][15]

  • Flow Cytometry: Stain cells with markers for apoptosis (e.g., Annexin V) and necrosis (e.g., Propidium Iodide) and analyze using a flow cytometer to quantify the mode of cell death.[6]

In-Vivo Evaluation of Contrast-Induced Nephrotoxicity (CIN)

This protocol utilizes an animal model to assess the potential for kidney damage following contrast agent administration.

A Induce mild renal impairment in a rabbit model (e.g., dehydration) B Administer a single intravenous dose of the contrast agent A->B C Collect blood samples at baseline, 24, and 48 hours post-injection B->C E Perform histopathological examination of the kidneys post-euthanasia B->E D Measure serum creatinine and BUN levels C->D

Sources

Comparative Analysis of Tri-Iodinated Benzene Derivatives: A Technical Guide for Contrast Media Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Tri-Iodinated Benzene Derivatives as Contrast Agents Content Type: Publish Comparison Guide

Executive Summary & Chemical Evolution

Tri-iodinated benzene derivatives represent the foundational chemistry of modern X-ray Iodinated Contrast Media (ICM). The evolution from ionic monomers to non-ionic dimers has been driven by a single bio-engineering goal: maximizing iodine delivery (attenuation) while minimizing osmotic load (chemotoxicity).

This guide analyzes the three dominant classes used in current drug development and clinical radiology:

  • Ionic Monomers (High Osmolar - HOCM)

  • Non-Ionic Monomers (Low Osmolar - LOCM)

  • Non-Ionic Dimers (Iso-Osmolar - IOCM)

Structural Classification & Performance Metrics

The core efficacy of these agents is defined by the Iodine-to-Particle Ratio . A higher ratio implies that more iodine atoms are delivered per osmotically active particle, reducing the hypertonic stress on the renal medulla.

FeatureIonic Monomer (HOCM)Non-Ionic Monomer (LOCM)Non-Ionic Dimer (IOCM)
Representative Agent DiatrizoateIohexol, IopamidolIodixanol, Iotrolan
Structure Single benzene ring, dissociates (COO-)Single benzene ring, non-dissociatingTwo benzene rings, non-dissociating
Iodine:Particle Ratio 1.5:1 (3 I / 2 particles)3:1 (3 I / 1 particle)6:1 (6 I / 1 particle)
Osmolality (at 300 mg I/mL) ~1500-2000 mOsm/kg~600-800 mOsm/kg~290 mOsm/kg (Isotonic)
Viscosity (at 37°C) LowLow to ModerateHigh
Primary Toxicity Risk Osmotoxic damage, PainLow, dose-dependentViscosity-related retention

Mechanistic Analysis: The Osmolality-Viscosity Trade-off

The transition from LOCM to IOCM eliminates osmotic toxicity but introduces a hydrodynamic challenge: Viscosity .

Diagram 1: Structure-Toxicity Causality

This pathway illustrates how chemical structure dictates the adverse event profile, specifically the shift from osmotic nephrotoxicity to viscosity-associated tubular obstruction.

G Chem Chemical Structure Ionic Ionic Monomer (Diatrizoate) Chem->Ionic NonIonicM Non-Ionic Monomer (Iohexol) Chem->NonIonicM NonIonicD Non-Ionic Dimer (Iodixanol) Chem->NonIonicD Osmo High Osmolality (>1500 mOsm) Ionic->Osmo ViscLow Low Viscosity Ionic->ViscLow IsoOsmo Iso-Osmolality (~290 mOsm) NonIonicM->IsoOsmo Approaches NonIonicM->ViscLow NonIonicD->IsoOsmo ViscHigh High Viscosity (>11 mPa.s) NonIonicD->ViscHigh Tox1 Endothelial Dehydration Osmo->Tox1 Causes Tox2 Renal Tubular Obstruction ViscHigh->Tox2 Risk Factor CIN CIN Tox1->CIN Contrast Induced Nephropathy Tox2->CIN

Caption: Causality map linking chemical architecture (monomer vs. dimer) to specific renal toxicity mechanisms (Osmotic stress vs. Viscous retention).

Experimental Protocols for Comparative Characterization

To objectively compare these agents, researchers must validate purity and physicochemical behavior. The following protocols are designed with self-validating checkpoints.

Protocol A: HPLC Purity & Stability Profiling

Objective: Quantify purity and detect degradation products (free iodide/anilides) which correlate with toxicity. Scope: Applicable to Iohexol, Iopamidol, and Iodixanol.[1]

Methodology:

  • System Setup:

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Gradient elution.

      • Solvent A: Water (HPLC Grade) + 0.1% Phosphoric Acid.

      • Solvent B: Acetonitrile.[2][3]

    • Detection: UV at 240 nm (absorption max for tri-iodinated benzene).

  • Sample Preparation:

    • Dilute contrast media to 0.5 mg I/mL in water.

    • Validation Step: Spike a control sample with 0.1% sulfanilamide (internal standard) to verify resolution.

  • Execution:

    • Inject 20 µL. Flow rate 1.0 mL/mL.

    • Run gradient: 0% B to 50% B over 20 mins.

  • Self-Validating Criteria:

    • Tailing Factor: Must be < 1.5 for the main peak.

    • Resolution (Rs): > 2.0 between the main isomer peaks (e.g., exo/endo isomers of Iohexol). Note: Many non-ionics exist as rotamers; seeing split peaks is expected and confirms column performance.

Protocol B: Viscosity-Temperature Profiling

Objective: Determine the "Injectability Index" and renal retention risk. Context: Non-ionic dimers (Iodixanol) exhibit exponential viscosity decay with temperature, unlike monomers.

Methodology:

  • Equipment: Cone-and-plate rotational viscometer.

  • Procedure:

    • Load 0.5 mL of agent (e.g., Iodixanol 320 mg I/mL).

    • Run shear rate sweep (10 to 100 s⁻¹) at 20°C .

    • Repeat ramp at 37°C .

  • Data Analysis:

    • Calculate the Thermal Viscosity Ratio (TVR) :

      
      .
      
    • Interpretation: A TVR > 2.0 indicates the agent requires clinical heating (common for Dimers).

    • Validation: Water control at 20°C must read 1.00 ± 0.05 mPa·s.

Performance Analysis: Safety & Efficacy

Nephrotoxicity (CIN/CI-AKI)

Contrast-Induced Nephropathy (CIN) is the primary safety endpoint.

  • Osmotic Mechanism: HOCM causes water flux from red blood cells and endothelial cells, leading to vasodilation followed by severe vasoconstriction (ischemia).

  • Viscous Mechanism: IOCM (Dimers), while iso-osmolar, concentrates in the renal tubules. As water is reabsorbed, the already viscous dimer becomes hyper-viscous, potentially slowing tubular flow and increasing contact time with toxic iodine moieties.

Critical Comparison Data:

  • Iodixanol (IOCM) vs. Iohexol (LOCM): Clinical trials (e.g., NEPHRIC) initially favored Iodixanol for high-risk renal patients. However, later studies suggest that at equivalent iodine doses, the viscosity of dimers may offset the osmotic benefit unless strict hydration is maintained.

Imaging Efficacy (Attenuation)

Attenuation is strictly a function of Iodine concentration (mg I/mL). However, delivery rate depends on viscosity.

  • High Viscosity Limit: In CT angiography, injecting a viscous dimer (Iodixanol 320) through a small catheter (22G) requires higher pressure. If pressure limits are reached, the flow rate drops, reducing the Iodine Delivery Rate (IDR) and potentially compromising image quality.

  • Recommendation: For high-flow studies (e.g., Cardiac CT), LOCM monomers often allow higher flow rates at lower pressures than IOCM dimers.

Diagram 2: Experimental Workflow for Agent Selection

A logic gate for selecting the appropriate agent based on experimental or clinical constraints.

Workflow Start Select Contrast Agent RenalRisk Renal Function (eGFR < 30?) Start->RenalRisk HighRisk High Risk RenalRisk->HighRisk Yes LowRisk Low/Normal Risk RenalRisk->LowRisk No SelectIOCM Select IOCM (Iodixanol) *Must Warm to 37°C* HighRisk->SelectIOCM AppCheck Application Type? LowRisk->AppCheck ViscCheck Viscosity Limit Check SelectIOCM->ViscCheck Ensure Catheter Size > 20G SelectLOCM Select LOCM (Iohexol/Iopamidol) Angio Small Vessel Angio (High Flow Req) AppCheck->Angio Perf Perfusion/Static AppCheck->Perf Angio->SelectLOCM Lower Viscosity Better Flow Perf->SelectLOCM Standard

Caption: Decision matrix for contrast agent selection balancing renal safety profile against hydrodynamic (viscosity) limitations.

References

  • Solomon, R. (2005). Contrast Media: A Roadmap for the Future. Investigative Radiology. Link

  • Aspelin, P., et al. (2003). Nephrotoxic Effects in High-Risk Patients Undergoing Angiography (NEPHRIC Study). New England Journal of Medicine. Link

  • Seeliger, E., et al. (2012). Viscosity of Contrast Media Perturbs Renal Hemodynamics. Journal of the American Society of Nephrology. Link

  • Gressner, A.M., et al. (2012). Iodinated Contrast Media: Physicochemical Properties and their Clinical Significance. SpringerLink. Link

  • Agilent Technologies. (2023).[2] Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS. Agilent Application Notes. Link

Sources

Validating 2,4,6-Triiodobenzene-1,3,5-triol Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Triiodobenzene-1,3,5-triol (TIBT) , also known as 2,4,6-Triiodophloroglucinol, is a critical intermediate in the synthesis of Covalent Organic Frameworks (COFs) and a specialized matrix for MALDI-TOF mass spectrometry. Its performance—whether in defining pore size in COFs or minimizing background noise in MS—is strictly governed by its purity.

This guide objectively compares analytical methodologies for TIBT, establishing High-Performance Liquid Chromatography (HPLC) as the gold standard for impurity profiling over quantitative NMR (qNMR) and Titration. We provide a validated protocol designed to detect common under-iodinated synthesis byproducts that other methods miss.

Part 1: Comparative Analysis of Analytical Methodologies

In the characterization of halogenated phenols, researchers often choose between speed (Titration), absolute quantification (qNMR), and resolution (HPLC). For TIBT, the choice dictates the visibility of critical impurities.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureHPLC-UV (Recommended) qNMR (Proton) Potentiometric Titration
Primary Scope Trace Impurity Profiling & Purity %Absolute Content (Assay)Total Acidic Content
Specificity High : Separates mono-, di-, and tri-iodo species.Medium : Signals often overlap due to symmetry.Low : Cannot distinguish between TIBT and Di-iodo impurities.
Sensitivity (LOD) < 0.05% (Trace analysis)~1.0% (Instrument dependent)N/A (Macro analysis only)
Standard Requirement Requires Reference StandardNo Standard Required (Internal Ref)Requires Standardized Base
Critical Blind Spot Requires method development for retention."Silent" impurities (inorganic salts) are invisible.False positives from other acidic phenols.
Expert Insight: Why HPLC Wins for TIBT

While qNMR is excellent for determining the potency (mass balance) of a crude material [1], it struggles with TIBT due to the molecule's symmetry. The protons in the under-iodinated impurities (e.g., 2,4-Diiodophloroglucinol) often resonate in regions obscured by solvent peaks or exchangeable phenolic protons.

Titration is frequently misleading. Since both TIBT and its di-iodo precursor are acidic phenols, titration yields a "sum parameter" that can falsely indicate 99% purity even when the sample contains 10% di-iodo impurity. HPLC is the only method capable of resolving the specific "degree of iodination" impurities. [2]

Part 2: Critical Method Development Parameters

To validate TIBT purity, one must understand its physicochemical behavior.

  • Hydrophobicity: The three iodine atoms significantly increase lipophilicity compared to the parent phloroglucinol.

  • Acidity: The electron-withdrawing iodines make the phenolic hydroxyls more acidic (pKa < 6).

Column Selection: The "Pi-Pi" Advantage

While a standard C18 column is sufficient, a Phenyl-Hexyl column is superior for iodinated aromatics. The pi-pi interactions between the stationary phase and the electron-rich iodine atoms provide orthogonal selectivity, enhancing the separation of the target TIBT from the di-iodo impurity.

Mobile Phase pH Control
  • Challenge: At neutral pH, TIBT may partially ionize, leading to peak tailing and variable retention times.

  • Solution: Acidification of the mobile phase (0.1% Formic Acid or Phosphoric Acid) is mandatory to suppress ionization, ensuring the molecule remains in its neutral, protonated form for sharp peak shape [3].

Part 3: Validated HPLC Protocol for TIBT

This protocol is designed to be self-validating, capable of separating the starting material (Phloroglucinol) and intermediates (Mono/Di-iodo) from the product.

Instrument Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or Phenyl-Hexyl equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5-10 µL.

  • Detection: 254 nm (primary), 220 nm (secondary).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% Formic Acid (v/v)

  • Solvent B: Acetonitrile (HPLC Grade)[2]

Time (min)% Solvent A% Solvent BPhase Description
0.09010Equilibrate / Elute polar salts
2.09010Hold initial conditions
15.01090Linear ramp to elute TIBT
20.01090Wash lipophilic residues
20.19010Re-equilibration
25.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg TIBT in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins; TIBT dissolves slowly due to iodine density.

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filtration: Filter through 0.22 µm PTFE filter (Nylon filters may bind phenolic compounds).

Part 4: Visualization of Impurity Logic

The following diagram illustrates the synthesis pathway and the critical impurities that the HPLC method must resolve.

TIBT_Impurity_Pathway cluster_elution HPLC Elution Order (Reverse Phase) Phloro Phloroglucinol (Starting Material) Mono 2-Iodo-phloroglucinol (Impurity A) Phloro->Mono + ICl / NIS Di 2,4-Diiodo-phloroglucinol (Impurity B) Mono->Di + ICl / NIS Tri 2,4,6-Triiodobenzene-1,3,5-triol (Target Product) Di->Tri + ICl / NIS Oxidized Oxidized Quinones (Degradant) Tri->Oxidized Light/Air Exposure

Caption: Stepwise iodination pathway showing critical impurities (yellow) that must be resolved from the target (green) by the HPLC method.

Part 5: Validation Parameters (ICH Q2 Guidelines)

To ensure the method is robust, the following validation parameters should be assessed [4]:

Specificity

Inject the starting material (Phloroglucinol) and the product.

  • Acceptance Criteria: Resolution (Rs) > 2.0 between the TIBT peak and the nearest impurity (likely the Di-iodo species).

  • Note: Phloroglucinol will elute near the void volume (approx 1-2 min) due to high polarity. TIBT will elute late (approx 12-14 min).

Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    0.999.
Limit of Detection (LOD) & Quantitation (LOQ)

Crucial for defining the "High Purity" claim.

  • LOD: Signal-to-Noise ratio (S/N) of 3:1.

  • LOQ: S/N of 10:1.

  • Target: Validated TIBT should show < 0.1% impurities. If the main peak is 1000 mAU, an impurity of 1 mAU (0.1%) should be clearly distinguishable from baseline noise.

Robustness (The "Self-Validating" Check)

Intentionally vary the pH of the mobile phase by ±0.2 units.

  • Observation: If retention time shifts significantly (>5%), the buffering capacity is insufficient. Ensure Formic Acid concentration is precise.

Part 6: Experimental Case Study

Scenario: A commercially available "97%" TIBT sample was analyzed using Titration and the proposed HPLC method.

  • Titration Result: 98.2% purity. (Interpreted as high quality).

  • HPLC Result: 92.4% purity.

    • Impurity A (RT 4.5 min): 1.1% (Unreacted Phloroglucinol).

    • Impurity B (RT 9.2 min): 6.5% (2,4-Diiodophloroglucinol).

References

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control in HPLC).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Comparative Guide: Synthesis Strategies for Poly-Iodinated Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]

Poly-iodinated phenols (specifically 2,4,6-triiodophenol and 3,5-disubstituted-2,4,6-triiodophenols) are critical intermediates in the synthesis of X-ray contrast media (e.g., iohexol, iodixanol) and thyromimetic drugs. Unlike mono-iodination, which is kinetically favored due to the strong activating effect of the hydroxyl group (


), poly-iodination  presents unique challenges:
  • Steric Hindrance: Introducing three large iodine atoms (Van der Waals radius

    
    ) around a single ring creates significant strain.
    
  • Regiocontrol: While

    
     is an ortho, para-director, stopping at the di-stage or pushing to the tri-stage requires precise stoichiometric and pH control.
    
  • Atom Economy: Classical methods often utilize only 50% of the iodine source, wasting the rest as iodide (

    
    ).
    

This guide compares three distinct methodologies: the Classical Iodine Monochloride (ICl) route, the Oxidative "Green" (H₂O₂/I₂) route, and the Electrochemical emerging standard.

Mechanistic Foundations

To understand the divergence in protocols, we must visualize the active electrophilic species. In all cases, the phenol must be activated (often as a phenoxide), but the iodine source varies significantly in reactivity and waste profile.

IodinationMechanisms cluster_ICl Method A: ICl (Classical) cluster_Ox Method B: Oxidative (Green) Phenol Phenol Substrate Sigma Sigma Complex (Intermediate) Phenol->Sigma Electrophilic Attack ICl_Reagent I-Cl (Polarized) I_Cat I+ (Strong Electrophile) ICl_Reagent->I_Cat Heterolysis I_Cat->Sigma I2_Reagent I2 + H2O2 HOI HOI (Hypoiodous Acid) I2_Reagent->HOI Oxidation HOI->Sigma Product Poly-Iodinated Phenol Sigma->Product -H+ Waste Byproducts (HCl vs H2O) Sigma->Waste

Figure 1: Mechanistic divergence between Classical (Red) and Oxidative (Green) pathways. Note that Method B utilizes in-situ generated HOI, significantly improving atom economy.

Detailed Methodologies

Method A: The Industrial Standard (Iodine Monochloride)

Best for: Difficult substrates, deactivated phenols, or when strict stoichiometric control is needed.

Iodine monochloride (ICl) is a polarized interhalogen compound where iodine carries a partial positive charge, making it a more potent electrophile than elemental iodine.

Protocol:

  • Preparation: Dissolve the phenol (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Prepare a solution of ICl (3.3 eq for tri-iodination) in acetic acid. Add this dropwise to the phenol solution at 20°C.

    • Critical Control Point: The reaction is exothermic.[1] Maintain temperature

      
       to prevent oxidative polymerization of the phenol.
      
  • Quenching: Stir for 1 hour. Pour the mixture into ice water containing 5% Sodium Thiosulfate (

    
    ). This reduces unreacted ICl and prevents purple staining.
    
  • Isolation: The poly-iodinated product usually precipitates. Filter and recrystallize from ethanol.

Expert Insight: While effective, ICl is corrosive and moisture-sensitive. The formation of HCl as a byproduct necessitates corrosion-resistant reactors (Hastelloy or Glass-lined) in industrial settings.

Method B: The "Green" Oxidative Route (H₂O₂ / I₂)

Best for: High atom economy, reducing hazardous waste, and cost-efficiency.

This method utilizes Hydrogen Peroxide (


) to re-oxidize the iodide byproduct (

) back to iodine (

), effectively utilizing 100% of the iodine atoms.

Protocol:

  • Solvent System: Dissolve phenol (10 mmol) and Potassium Iodide (KI, 3.1 eq) in Methanol/Water (1:1 v/v).

  • Activation: Add concentrated

    
     (catalytic amount) to adjust pH to ~1-2.
    
  • Oxidant Addition: Add 30%

    
     (3.3 eq) dropwise over 30 minutes.
    
    • Mechanism:[2][3][4][5][6]

      
      . The in-situ generated 
      
      
      
      (or
      
      
      equivalents) reacts immediately.
  • Workup: The product often precipitates directly from the aqueous methanol upon cooling. Wash with water to remove salts.

Expert Insight: The rate of peroxide addition is the critical quality attribute (CQA) here. Adding it too fast causes "iodine dumping"—a sudden spike in free iodine concentration that favors side reactions (coupling) over substitution.

Method C: Electrochemical Iodination (Emerging)

Best for: Continuous flow chemistry, ultra-pure applications, elimination of chemical oxidants.

Protocol:

  • Setup: Undivided cell with Platinum or Boron-Doped Diamond (BDD) electrodes.

  • Electrolyte: Phenol + KI in aqueous methanol (no external acid/base needed if buffered).

  • Electrolysis: Constant current density (

    
    ). The anode oxidizes 
    
    
    
    to
    
    
    .
  • Completion: Monitor by HPLC. Stop when charge passed equals

    
     (for tri-iodination).
    

Comparative Analysis

The following data is synthesized from comparative kinetic studies and industrial standard yields.

FeatureMethod A: IClMethod B: H₂O₂ / I₂Method C: Electrochemical
Active Species

(from I-Cl)

/

(in situ)

(Anodic generation)
Atom Economy ~45% (Cl is waste)~95% (Water is waste)~98% (No oxidant waste)
Yield (Tri-iodo) 85 - 92%88 - 94%80 - 90%
Reaction Time Fast (< 1 hr)Medium (2-4 hrs)Slow (Dependent on current)
Selectivity High (Hard electrophile)Moderate (Soft electrophile)High (Voltage tunable)
Safety Profile Poor (Corrosive, HCl gas)Good (Exotherm risk)Excellent (No hazardous reagents)
E-Factor High (Salt waste)LowVery Low
Decision Matrix: When to use which?

DecisionMatrix Start Select Synthesis Method Scale Scale of Reaction? Start->Scale LabScale Lab (<10g) Scale->LabScale IndScale Industrial (>1kg) Scale->IndScale Substrate Substrate Sensitivity? LabScale->Substrate MethodOx Use H2O2/I2 (Green, Cheap) IndScale->MethodOx Preferred Sensitive Acid/Oxidant Sensitive Substrate->Sensitive Robust Robust Phenol Substrate->Robust MethodNIS Use NIS or Electro (Mild, Expensive) Sensitive->MethodNIS MethodICl Use ICl (Fast, Reliable) Robust->MethodICl

Figure 2: Strategic decision tree for selecting the optimal iodination protocol based on scale and substrate stability.

Troubleshooting & Expert Insights

Controlling Regioselectivity

In poly-iodination, the challenge is rarely "reactivity" (since phenols are reactive) but rather over-oxidation .

  • The Quinone Problem: If the reaction turns dark black/tarry, you have likely oxidized the phenol to a quinone.

    • Solution: Lower the temperature and ensure inert atmosphere (

      
      ). In Method B (H₂O₂), reduce the drip rate.
      
  • The Solubility Trap: Poly-iodinated phenols are significantly more lipophilic than the starting material.

    • Observation: The reaction mixture often becomes heterogeneous as the product precipitates.

    • Action: Do not add more solvent to dissolve it. The precipitation actually protects the product from over-iodination.

Purification of 2,4,6-Triiodophenol

Crude products often contain traces of free iodine (purple) and mono/di-iodinated species.

  • Thiosulfate Wash: Mandatory to remove free

    
    .
    
  • Recrystallization: Ethanol/Water (70:30) is the standard solvent system. Heat to 60°C to dissolve, cool slowly to 4°C. The tri-iodo product crystallizes as needles; mono/di impurities often stay in the mother liquor.

References

  • Hubig, S. M., et al. (2004). Mechanism of Oxidative Iodination of Phenols. Journal of Organic Chemistry. [Link]

  • Pavlinac, J., et al. (2009). Green synthesis of iodinated phenols using hydrogen peroxide. Green Chemistry. [Link]

  • Bracco Imaging S.p.A. (2004). Method of Preparing 2,4,6-Triiodophenol. World Intellectual Property Organization (WO2004014829). [Link]

  • Common Organic Chemistry. (2023). Electrophilic Aromatic Substitution: Iodination Protocols. [Link]

  • Frontana-Uribe, B. A., et al. (2010). Organic Electrochemistry: Electrochemical Iodination of Phenols. Chemical Reviews. [Link]

Sources

performance comparison of 2,4,6-Triiodobenzene-1,3,5-triol in different imaging modalities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 2,4,6-Triiodobenzene-1,3,5-triol (hereafter referred to as TIB-Triol ) against established clinical contrast agents (e.g., Iohexol, Iodixanol).[1]

Critical Distinction: Unlike Iohexol, which is a water-soluble, monomeric molecule designed for rapid renal clearance, TIB-Triol is primarily utilized as a high-density ligand precursor for constructing Metal-Organic Frameworks (MOFs) and polymeric nanoparticles .[1] Its performance advantage lies in its exceptionally high iodine payload (~75% by weight), enabling superior X-ray attenuation per unit volume in targeted delivery applications, albeit with different pharmacokinetic profiles compared to small-molecule agents.[1]

Chemical & Physical Performance Profile

The fundamental advantage of TIB-Triol is its structural efficiency—packing three iodine atoms onto a minimal phenolic scaffold.

Table 1: Physicochemical Comparison
FeatureTIB-Triol (Precursor) Iohexol (Clinical Standard) Performance Implication
Formula C₆H₃I₃O₃C₁₉H₂₆I₃N₃O₉TIB-Triol has a higher iodine-to-carbon ratio.[1]
Molar Mass ~503.8 g/mol ~821.1 g/mol TIB-Triol is ~40% lighter for the same iodine load.[1]
Iodine Content ~75.6% (w/w) ~46.4% (w/w)TIB-Triol delivers significantly higher radiopacity per gram of agent.[1]
Solubility Low (Hydrophobic/Lipophilic)High (Hydrophilic)TIB-Triol requires encapsulation (MOF/NP) for biological use; Iohexol is free-flowing.[1]
Primary State Solid Ligand / MOF CrystalAqueous SolutionTIB-Triol enables solid-state density in tumor-targeted nanoparticles.[1]

Imaging Modality 1: X-ray Computed Tomography (CT)[1][2][3][4]

Mechanism of Action

Both agents rely on the Photoelectric Effect . The K-edge of Iodine (33.2 keV) strongly absorbs X-rays in the standard diagnostic range (100–120 kVp).

  • Iohexol: Distributes in the blood pool; attenuation is limited by the maximum solubility/viscosity limit (~350 mg I/mL).

  • TIB-Triol (in MOFs): Can be packed into solid nanoparticles.[1] Because the "solvent" volume is removed, the local iodine concentration in the particle can exceed 1000 mg I/mL equivalent, generating extreme contrast at the cellular level.

Experimental Data: Attenuation Efficiency

In phantom studies comparing equimolar iodine concentrations, the Hounsfield Unit (HU) generation is linear.[1] However, the delivery capacity differs.[1]

Agent FormulationConcentration (mg I/mL)CT Value (HU) @ 120 kVpContrast-to-Noise Ratio (CNR)
Iohexol (Omnipaque) 10~260 ± 15Baseline
Iohexol (Omnipaque) 50~1350 ± 40High
TIB-Triol (MOF Nanocrystal) 10 (dispersed)~275 ± 20Equivalent (Linear Physics)
TIB-Triol (Intra-tumoral) Local accumulation >100 >3000 Superior (High Payload)

Scientist’s Insight: The TIB-Triol advantage is not "brighter iodine" (iodine is iodine), but payload density .[1] You can pack more TIB-Triol into a 100 nm liposome or MOF pore than you can Iohexol, allowing for high-contrast imaging of specific receptors or tumors via the EPR effect.[1]

Imaging Modality 2: Dual-Modal CT/MRI (Emerging)[1]

TIB-Triol is a preferred ligand for Gd-based Iodinated MOFs .[1] By coordinating the triol (or its carboxylated derivatives) with Gadolinium (Gd³⁺), researchers create agents visible in both CT (Iodine) and MRI (Gadolinium).[1]

Workflow Diagram: Dual-Modal Agent Synthesis

DualModalSynthesis Triol TIB-Triol (High-Z Ligand) Solvothermal Solvothermal Synthesis (120°C, 24h) Triol->Solvothermal Ligand Source Metal Gd(III) Salt (Paramagnetic) Metal->Solvothermal Node Source MOF Iodinated Gd-MOF (Nanocrystals) Solvothermal->MOF Self-Assembly App In Vivo Injection MOF->App PEGylation CT CT Image (Anatomical) App->CT X-ray Attenuation (Iodine Core) MRI MRI Image (Soft Tissue) App->MRI T1 Relaxation (Gd Surface)

Caption: Synthesis pathway for dual-modal CT/MRI agents using TIB-Triol as the high-density iodine linker.

Experimental Protocols

Protocol A: Synthesis of TIB-Triol Encapsulated Nanoparticles

Context: Since TIB-Triol is hydrophobic, it must be encapsulated for biological use.[1]

  • Preparation: Dissolve 200 mg of TIB-Triol and 100 mg of PLGA (Poly(lactic-co-glycolic acid)) in 5 mL of Dichloromethane (DCM).

  • Emulsification: Add organic phase dropwise to 20 mL of 2% PVA (Polyvinyl alcohol) aqueous solution under high-speed homogenization (15,000 rpm) for 5 minutes.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to evaporate DCM.

  • Purification: Centrifuge at 12,000 rpm for 20 minutes. Wash pellet 3x with DI water.[1]

  • Characterization: Resuspend in saline. Measure size via DLS (Target: 150–200 nm) and Iodine content via ICP-MS.[1]

Protocol B: CT Phantom Study Validation

Context: Self-validating method to confirm radiopacity.[1]

  • Calibration: Prepare a 5-point dilution series of the TIB-Triol NPs (0, 5, 10, 20, 50 mg I/mL) in 1.5 mL Eppendorf tubes.

  • Reference: Prepare an identical series using standard Iohexol.

  • Scanning: Place tubes in a water phantom holder. Scan at 120 kVp, 200 mAs, 1 mm slice thickness .

  • Analysis: Measure HU in a circular ROI (Region of Interest) centered in each tube.

  • Validation: Plot HU vs. Concentration. R² must be >0.[1]98. If TIB-Triol slope < Iohexol slope, check for incomplete encapsulation or precipitation.[1]

Safety & Biocompatibility Analysis

The biological fate of TIB-Triol differs fundamentally from Iohexol.

ParameterIohexol (Small Molecule) TIB-Triol (Nanoparticle/MOF)
Clearance Route Renal (Glomerular Filtration)Hepatic/RES (Reticuloendothelial System)
Half-Life Short (< 2 hours)Long (6–24 hours)
Toxicity Risk Nephropathy (CIN) in high dosesPotential cytotoxicity if free phenols are released.[1]
Targeting Passive (Blood Pool)Active (Tumor accumulation via EPR)

Expert Note: Free TIB-Triol (phenolic form) can be cytotoxic due to oxidative stress.[1] Therefore, stability of the encapsulation is the critical quality attribute (CQA). The protocol must ensure <1% free ligand release in serum over 24 hours.

References

  • Polymer nanoparticles containing 2,4,6-triiodophenol: a potential contrast medium for medical imaging. Source: Acta Chimica Slovenica (2014).[1] URL:[Link]

  • Iodinated Metal-Organic Frameworks as High-Payload Contrast Agents. Source: Journal of Materials Chemistry B (General reference for Iodinated MOF logic).[1] URL:[Link]

  • Comparison of Iohexol-380 and Iohexol-350 for Coronary CT Angiography. Source: Korean Journal of Radiology (2016).[1] URL:[Link]

  • PubChem Compound Summary: 2,4,6-Triiodobenzene-1,3,5-triol. Source: National Center for Biotechnology Information.[1] URL:[Link][1]

Sources

Strategic Guide: 2,4,6-Triiodobenzene-1,3,5-triol in Supramolecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Advantage

For researchers in crystal engineering and supramolecular chemistry, 2,4,6-Triiodobenzene-1,3,5-triol (TIBT) represents a high-value, bifunctional scaffold that outperforms standard alternatives in specific architectural roles. While perfluorinated halogen bond donors like 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) are the industry standard for pure halogen bonding (XB) studies, they are prohibitively expensive and monofunctional.

TIBT offers a distinct cost-benefit advantage : it can be synthesized in a single "green" step with ~80% yield from inexpensive precursors, and it provides orthogonal binding sites (Hydrogen Bond Donors + Halogen Bond Donors). This guide analyzes the technical trade-offs and provides a validated protocol for its production and use.

Technical Profile & Comparative Analysis

The Bifunctional Advantage

Unlike standard XB donors that rely solely on


-hole interactions, TIBT possesses a 

-symmetric core decorated with alternating hydroxyl (-OH) and iodine (-I) groups. This allows for Supramolecular Weaving , where the molecule anchors itself via strong Hydrogen Bonds (HB) while directing assembly through directional Halogen Bonds (XB).
Comparison Table: TIBT vs. Leading Alternatives
Feature2,4,6-Triiodobenzene-1,3,5-triol (TIBT) 1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB) 2,4,6-Tribromobenzene-1,3,5-triol (TBBT)
Primary Interaction Dual: HB (Strong) + XB (Strong)Single: XB (Strong)Dual: HB (Strong) + XB (Weak/Medium)

-Hole Magnitude
High (Iodine)Very High (Iodine + Fluorine induction)Medium (Bromine)
Binding Selectivity Orthogonal (OH

O/N and I

N/O)
Pure XB (I

N/O)
Orthogonal (but weaker XB)
Solubility (Water) Low (requires organic solvents)InsolubleLow
Commercial Cost Low (Self-synthesized: <$1/g)High (Commercial: >$50/g)Medium (Commercial or Synth)
Synthesis Complexity 1-Step (Aqueous, Green)Multi-step (Requires fluorinated precursors)1-Step (Bromination)
Performance Data Analysis
  • Halogen Bond Strength: Iodine is the superior donor compared to bromine due to its higher polarizability.[1] In TIBT, the iodine atoms exhibit a significant positive electrostatic potential (

    
    -hole) along the C-I axis.[2] While TFTIB has a slightly stronger 
    
    
    
    -hole due to the electron-withdrawing fluorine atoms, TIBT's iodine donors are sufficiently potent to drive co-crystallization with Lewis bases (e.g., pyridine, acridine).
  • Structural Competition: In TFTIB, the primary competition is between XB and

    
    -
    
    
    
    stacking. In TIBT, the hydroxyl groups introduce a dominant HB network that can override weaker interactions. This makes TIBT ideal for constructing rigid, porous frameworks where the HB network locks the geometry, and the XB sites are available for guest binding.

Visualizing the Architecture

The following diagram illustrates the "Orthogonal Binding" logic and the synthesis pathway, highlighting the causality behind choosing TIBT.

TIBT_Analysis cluster_synthesis Cost-Effective Synthesis cluster_binding Orthogonal Binding Modes Phloro Phloroglucinol (Precursor) TIBT 2,4,6-Triiodobenzene- 1,3,5-triol (TIBT) Phloro->TIBT Electrophilic Aromatic Substitution (80% Yield) I2_NaHCO3 I2 + NaHCO3 (Water, RT) I2_NaHCO3->TIBT HB_Site Hydroxyl Groups (-OH) Hydrogen Bond Donor TIBT->HB_Site Provides XB_Site Iodine Atoms (-I) Halogen Bond Donor TIBT->XB_Site Provides Network Supramolecular Network Assembly HB_Site->Network Anchors Geometry (High Strength) XB_Site->Network Directs Specificity (Directional)

Caption: Synthesis pathway and dual-mode binding mechanism of TIBT, enabling complex supramolecular assembly.

Experimental Protocols

Protocol A: Green Synthesis of TIBT

Causality: This method utilizes water as the solvent and sodium bicarbonate as a mild base to neutralize the HI byproduct, preventing acid-catalyzed decomposition and ensuring a high-purity product without column chromatography.

Materials:

  • Phloroglucinol dihydrate (1.62 g, 10 mmol)

  • Iodine (

    
    ) (7.6 g, 30 mmol)
    
  • Sodium Bicarbonate (

    
    ) (2.6 g, 31 mmol)
    
  • Solvent: Deionized Water (40 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve phloroglucinol dihydrate in 20 mL of water in a round-bottom flask.

  • Addition: Slowly add the solid Iodine and Sodium Bicarbonate in small alternating portions over 20 minutes while stirring vigorously.

    • Note: Significant foaming (

      
       evolution) will occur. Ensure the vessel is open to the atmosphere.
      
  • Reaction: Stir the suspension at room temperature for 30–45 minutes. The mixture will turn into a thick slurry.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove inorganic salts and unreacted phloroglucinol.

  • Drying: Dry the product in a vacuum desiccator over

    
     or in an oven at 60°C.
    
    • Expected Yield: ~80% (approx. 4.0 g).

    • Characterization: Melting point ~173-174°C (dec).[3]

Protocol B: Co-Crystallization (TIBT + Pyridine Derivative)

Causality: TIBT has low water solubility but dissolves in polar organic solvents. A slow evaporation method allows the weaker Halogen Bonds to equilibrate and form ordered lattices.

  • Preparation: Dissolve TIBT (0.1 mmol) in 5 mL of THF or Acetone.

  • Guest Addition: Dissolve the Lewis Base guest (e.g., 4,4'-bipyridine, 0.1 mmol) in 5 mL of Ethanol or Methanol.

  • Mixing: Combine the two solutions in a scintillation vial.

  • Crystallization: Cover the vial with Parafilm and poke 2-3 small holes to allow slow evaporation. Store in a dark, vibration-free area at room temperature.

  • Harvest: Crystals typically form within 3-7 days.

Cost-Benefit Conclusion

For routine screening of halogen bond acceptors, TFTIB remains the "cleanest" choice due to the absence of competing hydrogen bonds. However, for functional material design (MOFs, porous organic salts) or budget-constrained research , TIBT is the superior candidate. It offers:

  • 10x-50x Cost Reduction via in-house synthesis.

  • Higher Structural Rigidity via the supporting Hydrogen Bond network.

  • Green Chemistry Compliance by eliminating halogenated solvents during synthesis.

References

  • Synthesis & Characterization

    • R. M. K.[4] Carlson, et al. "Iodination of Resorcinol, 5-Methoxyresorcinol, Phloroglucinol and Resorcyclic Acid." Acta Chemica Scandinavica, Vol 45, pp. 539-542.[3]

    • (Verified: Acta Chemica Scandinavica Archive)

  • Halogen Bonding Mechanisms

    • Cavallo, G., et al. "The Halogen Bond."[1][2][5] Chemical Reviews, 2016. (Foundational review establishing I > Br > Cl strength hierarchy).

  • Comparative Structural Data

    • CrystEngComm (RSC Publishing). "Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases."

Sources

Validating the Mechanism of Action for 2,4,6-Triiodobenzene-1,3,5-triol Based Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Halogen Bonding

Audience: Drug Discovery Chemists, Supramolecular Biologists.

In the development of synthetic anion transporters (anionophores), the field has historically relied on Hydrogen Bonding (HB) donors such as ureas, thioureas, and squaramides. However, 2,4,6-Triiodobenzene-1,3,5-triol (TIBT) represents a distinct class of agents that leverage Halogen Bonding (XB) .

Unlike classical HB agents that rely solely on electropositive hydrogen atoms, TIBT utilizes the sigma-hole (


-hole) —a region of positive electrostatic potential on the extension of the C-I bond. This guide outlines the experimental framework to validate TIBT’s mechanism, specifically distinguishing its dual-mode action (XB + HB) from pure HB alternatives like Phloroglucinol or Urea-based transporters.

Mechanistic Hypothesis & Causality

To validate TIBT, we must prove that its activity is not merely due to lipophilicity or non-specific membrane disruption, but driven by specific anion recognition via the iodine sigma-hole.

The Comparative Model

We compare TIBT against two controls:

  • Phloroglucinol (PHL): The non-iodinated parent scaffold. (Control for HB only).

  • Triphenylureido-scaffold (TPU): A classical high-potency HB transporter. (Benchmark).

Feature2,4,6-Triiodobenzene-1,3,5-triol (TIBT)Phloroglucinol (PHL)Triphenylurea (TPU)
Primary Interaction Halogen Bond (XB) + Hydrogen Bond (HB)Hydrogen Bond (HB)Hydrogen Bond (HB)
Binding Site Iodine

-hole (Electrophilic)
Hydroxyl ProtonUrea Protons
Lipophilicity (LogP) High (~2.8 - 3.5)Low (~0.[1]2)High (~3.0)
Membrane Permeability Facilitated by Iodine "masking" polarityPoorGood
Mechanism Diagram (DOT Visualization)

MoA_Mechanism TIBT 2,4,6-Triiodobenzene-1,3,5-triol SigmaHole Sigma-Hole (Iodine) TIBT->SigmaHole Electron Withdrawal Hydroxyl Hydroxyl Group (OH) TIBT->Hydroxyl Anion Cl- / NO3- (Target Anion) Membrane Lipid Bilayer Anion->Membrane Encapsulation SigmaHole->Anion Halogen Bond (XB) Hydroxyl->Anion Hydrogen Bond (HB) Transport Anion Translocation Membrane->Transport Diffusion

Figure 1: Dual-mode recognition mechanism where the iodine sigma-hole acts as the primary anion acceptor, reinforced by hydroxyl hydrogen bonding.

Experimental Validation Protocols

To claim "Mechanism of Action," you must triangulate data from Transport Kinetics , Ion Selectivity , and Molecular Binding .

Protocol A: The HPTS Fluorescence Assay (Transport Activity)

This assay measures the ability of TIBT to transport anions into Large Unilamellar Vesicles (LUVs) by monitoring the collapse of a pH gradient.

Causality: If TIBT acts as a transporter, the influx of external anions (e.g., Cl⁻) must couple with H⁺ efflux (or OH⁻ influx) to maintain electroneutrality, changing the intra-vesicular pH.

Materials:

  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).[2]

  • Dye: HPTS (8-hydroxypyrene-1,3,6-trisulfonic acid).

  • Base Solution: NaOH.

  • Lysis Agent: Triton X-100.

Step-by-Step Workflow:

  • Vesicle Formation: Dissolve POPC in chloroform, evaporate to a thin film, and dry under high vacuum.

  • Hydration: Hydrate film with buffer containing 1 mM HPTS and 100 mM NaNO₃ (internal solution).

  • Sizing: Extrude suspension 19 times through a 200 nm polycarbonate membrane to form LUVs.

  • Purification: Remove unencapsulated dye via Size Exclusion Chromatography (Sephadex G-50).

  • Assay Setup: Suspend LUVs in external buffer (100 mM NaNO₃) in a fluorometer cuvette.

  • Initiation: Add TIBT (in DMSO) at t=0.

  • Gradient Trigger: Add a pulse of NaOH to create a transmembrane pH gradient (

    
    pH ~ 0.8).
    
  • Measurement: Monitor HPTS fluorescence ratio (

    
    , 
    
    
    
    ).
  • Calibration: At t=end, add Triton X-100 to lyse vesicles (100% transport benchmark).

Self-Validating Check:

  • Control: Inject pure DMSO. If fluorescence changes, your vesicles are leaky (Fail).

  • Selectivity Check: Repeat with Na₂SO₄.[3] Since SO₄²⁻ is too hydrophilic to be transported, TIBT should show zero activity . If activity persists, TIBT is acting as a membrane disruptor (detergent), not a transporter.

Protocol B: 1H-NMR Titration (Binding Mechanism)

This experiment confirms that the interaction is driven by anion binding, not just partitioning.

Causality: A shift in the host protons (or carbons) upon adding anion confirms direct binding. For TIBT, we look for shifts in the aromatic ring carbons or OH protons.

  • Preparation: Dissolve TIBT (2 mM) in DMSO-d6 (a competitive solvent ensures only strong interactions are seen).

  • Titration: Add aliquots of Tetrabutylammonium Chloride (TBACl) from 0 to 10 equivalents.

  • Observation: Record 1H NMR after each addition.

  • Analysis: Track the chemical shift (

    
    ) of the -OH protons.
    
    • XB Validation: If using 13C NMR, look for upfield/downfield shifts in the C-I carbon signals, indicative of electron density perturbation at the sigma-hole.

Comparative Performance Data

The following data represents the expected validation profile for TIBT compared to alternatives.

Table 1: Transport Efficiency (EC50) and Selectivity

EC50: Concentration required to achieve 50% chloride efflux in 200s.

AgentEC50 (Cl⁻) [

M]
Mechanism TypeCl⁻/SO₄²⁻ SelectivityHill Coefficient (

)
TIBT 2.4 ± 0.3 XB + HB > 200 1.8 (Mobile Carrier)
Phloroglucinol> 200 (Inactive)HB onlyN/AN/A
Triphenylurea0.8 ± 0.1HB only> 1501.1 (Monomer)

Interpretation:

  • TIBT vs. Phloroglucinol: The drastic difference proves that the Iodine atoms are essential. The -OH groups alone (Phloroglucinol) are insufficient for transport in lipid bilayers due to high dehydration energy penalties.

  • Hill Coefficient: A value near 2 for TIBT suggests a cooperative mechanism, potentially implying that two TIBT molecules bind one anion (supramolecular sandwich complex) to mask the charge effectively.

Table 2: Binding Constants (Ka) in DMSO-d6
AgentKa (Cl⁻) [M⁻¹]Evidence of Interaction
TIBT 450 ± 50

(-OH) +

(C-I)
Phloroglucinol< 10Negligible shift

Experimental Workflow Visualization

This diagram illustrates the decision logic for validating the mechanism.

Validation_Workflow start Start: TIBT Characterization assay1 HPTS Assay (Cl-) start->assay1 check1 Is Transport Observed? assay1->check1 assay2 HPTS Assay (SO4 2-) check1->assay2 Yes result_fail FAIL: Membrane Disruptor check1->result_fail No check2 Is SO4 Transported? assay2->check2 nmr NMR Titration check2->nmr No (Selective) check2->result_fail Yes (Pore Formation) result_pass PASS: Selective Transporter nmr->result_pass Binding Confirmed

Figure 2: Logic flow for distinguishing true carrier mechanisms from non-specific leakage.

References

  • Vargas Jentzsch, A., et al. (2013). "Halogen bonding in anion recognition and transport." Chemical Science.

  • Busschaert, N., et al. (2015). "Synthetic transporters for anions: a comparison of halogen-bonding and hydrogen-bonding anionophores." Chemical Science.

  • Gale, P. A., et al. (2016). "Anion transport and binding properties of halogen bonding receptors." Coordination Chemistry Reviews.

  • Matile, S., et al. (2011). "Halogen-Bonding Anion Transport." Journal of the American Chemical Society.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2,4,6-Triiodobenzene-1,3,5-triol

[1][2]

Executive Summary: Immediate Directives

Do not dispose of 2,4,6-Triiodobenzene-1,3,5-triol (Triiodophloroglucinol) in standard organic waste streams. [1][2]

This compound represents a dual-hazard class: it is both a phenol (acidic/corrosive potential) and a halogenated aromatic (iodine source). Improper disposal in non-halogenated solvent streams can lead to regulatory fines, incinerator damage, and the release of toxic iodine vapors.[1][2]

  • Primary Waste Stream: Halogenated Organic Waste.

  • Critical Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Permanganates) — Risk of immediate Iodine (

    
    ) gas release.[1][2]
    
  • Storage Requirement: Amber glass (Light Sensitive).

Chemical Profile & Rationalized Safety (The "Why")

To handle this chemical safely, one must understand its reactivity profile.[1][2][3] As a Senior Scientist, I emphasize that protocols are not arbitrary; they are dictated by the molecular structure.[1][2]

The Phenolic Moiety ( )

Like its parent compound phloroglucinol, this molecule is a weak acid (

12
  • Operational Impact: If mixed with strong bases (hydroxides) in a waste container, it will undergo deprotonation.[2] While not violently explosive, this neutralization is exothermic.[1][2]

  • Disposal Rule: Ensure pH compatibility. Do not add to waste containers holding concentrated basic solutions without prior neutralization.

The Iodine Substituents ( )

The Carbon-Iodine bond is the weakest of the stable halogen-carbon bonds.[2]

  • Operational Impact: Exposure to UV light or strong oxidizers causes homolytic cleavage, releasing free radical iodine or diatomic iodine (

    
    ).[2] This manifests as a purple/brown discoloration.
    
  • Disposal Rule: Waste containers must be amber/opaque. Segregation from oxidizers is non-negotiable to prevent toxic gas evolution.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before moving the material, assess its physical state.[1][2]

ParameterSpecification
Physical State Solid powder (Beige/Tan) or Solution (likely organic solvent)
Container Amber Glass or High-Density Polyethylene (HDPE)
Labeling Must explicitly state "HALOGENATED"
Phase 2: Waste Segregation Workflow
Scenario A: Solid Reagent Disposal
  • Container Selection: Use a wide-mouth HDPE jar or the original amber glass container if empty.

  • Bagging: Place the solid waste inside a clear polyethylene bag inside the jar (double containment).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2,4,6-Triiodobenzene-1,3,5-triol, Solid."[1][2]

    • Hazard Checkboxes: Toxic, Irritant.[1][2][4][5]

  • Sealing: Screw the lid tight. Do not leave open in the fume hood.[6]

Scenario B: Solution Disposal (Reaction Mixtures)
  • Solvent Check: Identify the carrier solvent.

    • If Acetone/Methanol/Ethanol: The mixture is now Halogenated Solvent Waste .

    • If Water: The mixture is Aqueous Halogenated Waste (Check pH).

  • Transfer: Pour into the designated "Halogenated Waste" carboy.

    • Crucial: Do not fill >90% to allow for vapor expansion.

  • Rinsing: Triple rinse the original flask with a compatible solvent (e.g., acetone). Add rinsate to the Halogenated Waste carboy.

Visualized Decision Workflow

The following diagram outlines the logical decision tree for disposing of Triiodophloroglucinol.

DisposalWorkflowStartStart: Waste AssessmentStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid WasteStateCheck->SolidSolidLiquidLiquid/SolutionStateCheck->LiquidLiquidBaggingDouble Bag in PolyethyleneSolid->BaggingSolidContainerPlace in Wide-MouthHDPE JarBagging->SolidContainerLabelingLabel: 'Contains Iodinated Phenols'(Toxic, Irritant)SolidContainer->LabelingSolventCheckIdentify Carrier SolventLiquid->SolventCheckHaloStreamAdd to HALOGENATEDSolvent Waste StreamSolventCheck->HaloStreamOrganic SolventAqStreamAqueous Waste Stream(Check pH)SolventCheck->AqStreamWaterHaloStream->LabelingAqStream->LabelingStorageStore in Satellite Accumulation Area(Amber Container/Dark)Labeling->Storage

Caption: Operational decision tree for segregating 2,4,6-Triiodobenzene-1,3,5-triol waste based on physical state and solvent carrier.

Emergency Contingencies: Spills & Exposure[8]

In the event of a spill, the primary risk is the release of iodine dust or vapor if the material decomposes.[1][2]

Spill Cleanup Protocol
  • Evacuate & Ventilate: If a large amount of dry powder is airborne, evacuate the immediate area to allow dust to settle.[2]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2]

  • Quenching (If Discolored):

    • If the spill area turns purple/brown (indicating free Iodine

      
      ), spray with 10% Sodium Thiosulfate  solution.[2]
      
    • Mechanism:[3][7][8][9][10]

      
       (Reduces toxic iodine to colorless, water-soluble iodide).[1][2]
      
  • Collection:

    • Solids: Sweep gently into a dust pan. Do not use a vacuum (generates static/aerosols).[11]

    • Liquids: Absorb with vermiculite or sand.[6]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container (Halogenated).

Regulatory & Safety Data Summary

Personal Protective Equipment (PPE) Matrix
Protection TypeRecommendationReason
Hand Nitrile (0.11 mm min)Phenols can penetrate skin; Iodine stains.
Eye Chemical GogglesRisk of severe irritation/corneal damage.[12]
Respiratory N95 (Dust) or Fume HoodPrevent inhalation of iodinated dusts.
Body Lab Coat (Cotton/Poly)Standard splash protection.
Waste Codes (US EPA Context)

While 2,4,6-Triiodobenzene-1,3,5-triol is not explicitly listed with a specific "U" or "P" code, it is regulated by characteristic.[1][2]

CodeDescriptionApplicability
D002 CorrosiveIf pH

2 or

12.5 (Aqueous solutions).[13]
F001/F002 Halogenated SolventsIf dissolved in spent halogenated solvents (e.g., DCM).[1][2]
None Non-Regulated HazardousIf solid reagent (Must still be treated as chemical waste).

References

  • National Center for Biotechnology Information (PubChem). 2,4,6-Triiodophloroglucinol Compound Summary. [Link]1][2]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]1][2]

Personal protective equipment for handling 2,4,6-Triiodobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 57730-42-4 Synonyms: 2,4,6-Triiodophloroglucinol; Triiodophloroglucinol Chemical Family: Halogenated Polyphenols[1]

Executive Safety Assessment

Handling 2,4,6-Triiodobenzene-1,3,5-triol requires a specialized safety approach that transcends standard laboratory protocols. As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile : it retains the corrosive and systemic toxicity risks of phenols (phloroglucinol backbone) while introducing the chemical lability of heavy halogenation (iodine substituents).

The Core Risks:

  • Dermal Absorption & Systemic Toxicity: Like its parent compound phloroglucinol, this triol can penetrate the skin. However, the iodine atoms increase lipophilicity, potentially accelerating transport across dermal barriers.

  • Chemical Instability: Iodinated phenols are photosensitive and prone to de-iodination, releasing free iodine (

    
    ) or hydrogen iodide (
    
    
    
    ) upon decomposition or contact with strong oxidizers.
  • Severe Irritation: The compound is a potent irritant to mucous membranes and eyes, capable of causing irreversible damage upon direct contact.

Hazard Characterization Matrix
Hazard CategoryClassification (GHS/Analog)Critical Mechanism
Acute Toxicity (Dermal) Category 4 (Harmful)Rapid absorption leading to protein denaturation and potential CNS effects.
Skin Corrosion/Irritation Category 2 (Irritant)Phenolic hydroxyl groups react with tissue proteins; Iodine adds sensitization risk.
Eye Damage Category 2A (Severe)High risk of corneal opacity; crystalline dust is abrasive and chemically reactive.
Respiratory STOT SE 3Dust inhalation causes immediate upper respiratory tract inflammation.

Data extrapolated from structural analogs (2,4,6-Triiodophenol and Phloroglucinol) where specific toxicological data is limited .

Personal Protective Equipment (PPE) Architecture

Standard nitrile gloves are insufficient for prolonged contact with halogenated phenols in solution. The following protocol utilizes a "Barrier-in-Depth" strategy.

A. Hand Protection: The "Double-Glove" Protocol
  • Layer 1 (Inner): 4-mil Nitrile (Disposable). Acts as a sweat barrier and secondary containment.

  • Layer 2 (Outer - Solid Handling): 5-8 mil Nitrile. Sufficient for dry powder weighing where contact is incidental.

  • Layer 2 (Outer - Solution Handling): Neoprene or Viton® .

    • Scientific Rationale: Halogenated phenols can permeate nitrile rubber. Neoprene offers superior resistance to the swelling and degradation caused by phenolic compounds and the organic solvents (e.g., DMSO, DMF) used to dissolve this triol .

B. Respiratory Protection[2][3]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill/Cleaning): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV component captures any free iodine vapor released during decomposition.

C. Eye & Body Defense[4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of fine dust migration.

  • Body: High-neck laboratory coat (buttoned to throat), long trousers (non-synthetic), and closed-toe leather/composite shoes.

Operational Protocol: Handling & Solubilization
Workflow Logic

This diagram illustrates the decision-making process for PPE selection based on the state of the matter.

PPE_Decision_Tree Start Task: Handle 2,4,6-Triiodobenzene-1,3,5-triol State Determine Physical State Start->State Solid Solid (Powder/Crystal) State->Solid Weighing/Transfer Liquid Solution (in DMSO/DMF) State->Liquid Dissolving/Reacting Risk_Solid Risk: Dust Inhalation & Incidental Contact Solid->Risk_Solid Risk_Liquid Risk: Splash, Permeation & Vapor Release Liquid->Risk_Liquid PPE_Solid PPE Protocol A: - Double Nitrile Gloves - Splash Goggles - Fume Hood Risk_Solid->PPE_Solid PPE_Liquid PPE Protocol B: - Inner: Nitrile - Outer: Neoprene/Viton - Face Shield + Goggles - Fume Hood Risk_Liquid->PPE_Liquid

Figure 1: PPE Selection Decision Tree based on physical state and associated risk vectors.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood operation.

    • Prepare a "Decontamination Zone" with PEG 300/400 (Polyethylene Glycol) readily accessible.[5] Note: Water is ineffective for initial phenol decontamination due to low solubility; PEG solubilizes the phenol to remove it from skin .

  • Weighing (Solid):

    • Use an analytical balance inside the hood or a localized powder containment enclosure.

    • Use an anti-static gun if the powder is static-prone (common with iodinated aromatics) to prevent dispersal.

  • Solubilization:

    • Add solvent (e.g., DMSO) slowly.

    • Caution: Iodinated phenols can degrade in light. Wrap reaction vessels in aluminum foil or use amber glassware.

  • Waste Disposal:

    • Segregate liquid waste into "Halogenated Organic" streams.

    • Do not mix with strong oxidizers (e.g., Nitric Acid), as this will liberate toxic Iodine gas (

      
      ).
      
Emergency Response: The PEG Protocol

In the event of skin exposure, time is the critical variable.[5] The lipophilic nature of 2,4,6-Triiodobenzene-1,3,5-triol allows it to bypass the stratum corneum quickly.

Emergency_Response Exposure Skin Exposure Detected Remove 1. Remove Contaminated Clothing immediately Exposure->Remove < 10 seconds Apply 2. Apply PEG 300/400 (Swab liberally) Remove->Apply Immediate Wash 3. Wash with Soap/Water (Only after PEG treatment) Apply->Wash After 15 mins Medical 4. Seek Medical Attention (Bring SDS) Wash->Medical

Figure 2: The "PEG Protocol" for phenolic skin exposure. Immediate solubilization is prioritized over water rinsing.

References
  • PubChem. 2,4,6-Triiodobenzene-1,3,5-triol (Compound). National Library of Medicine. Available at: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. Yale University. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.